3-(3-Fluorophenyl)propanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQGROSNBHFTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645896 | |
| Record name | 3-(3-Fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245070-85-3 | |
| Record name | 3-(3-Fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Fluorophenyl)propanal: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)propanal (CAS No. 245070-85-3), a fluorinated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom at the meta position of the phenyl ring imparts unique electronic properties that can favorably influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide details the physicochemical properties, validated synthetic routes, comprehensive spectroscopic analysis, and critical safety and handling protocols for this compound. Furthermore, it explores its applications in drug discovery, offering insights for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a valuable synthon, offering a reactive aldehyde functionality for further molecular elaboration, combined with the advantageous presence of a meta-fluorine substituent on the aromatic ring. This strategic placement can alter the acidity of adjacent protons and influence the molecule's overall electronic and conformational landscape, making it an attractive starting point for the synthesis of novel bioactive compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthetic chemistry and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 245070-85-3 | ChemicalBook[1] |
| Molecular Formula | C₉H₉FO | ChemicalBook[1] |
| Molecular Weight | 152.17 g/mol | ChemicalBook[1] |
| Appearance | Colorless oil | Sigma-Aldrich[2] |
| Purity | ≥97% | Sigma-Aldrich[2] |
| Predicted Boiling Point | ~208-210 °C at 760 mmHg | Alfa Chemistry (for 4-fluoro isomer)[3] |
| Predicted Density | ~1.085 g/cm³ | Alfa Chemistry (for 4-fluoro isomer)[3] |
| Predicted Refractive Index | ~1.500 | Inferred from similar compounds[4] |
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be efficiently achieved through several established synthetic routes. This guide details two of the most reliable and scalable methods: the oxidation of the corresponding primary alcohol and the Mizoroki-Heck cross-coupling reaction.
Oxidation of 3-(3-Fluorophenyl)propan-1-ol
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the preparation of this compound, a mild and selective oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. The Swern oxidation is an excellent choice for this purpose.[5]
Causality Behind Experimental Choices: The Swern oxidation is performed at very low temperatures (-78 °C) to control the reactivity of the electrophilic species generated in situ (chlorosulfonium ion), thus preventing side reactions and decomposition of the aldehyde product. The use of a hindered base like triethylamine is essential to promote the final elimination step without competing nucleophilic attack.
Caption: Swern Oxidation Workflow
Experimental Protocol: Swern Oxidation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Prepare a solution of 3-(3-fluorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Elimination: Add triethylamine (5.0 equivalents) to the reaction mixture. Continue stirring for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Mizoroki-Heck Cross-Coupling Reaction
The Mizoroki-Heck reaction provides a powerful method for the formation of carbon-carbon bonds.[6] In this approach, 3-bromo-1-fluorobenzene is coupled with an alkene, such as allyl alcohol, in the presence of a palladium catalyst.
Causality Behind Experimental Choices: The choice of a palladium(II) acetate/triphenylphosphine catalyst system is common for Heck reactions, providing a balance of reactivity and stability. The base, typically an amine like triethylamine, is crucial for regenerating the active Pd(0) catalyst in the catalytic cycle. The reaction is generally heated to promote the oxidative addition and subsequent steps of the catalytic cycle.
Caption: Mizoroki-Heck Reaction Overview
Experimental Protocol: Mizoroki-Heck Reaction
-
Reaction Setup: To a sealed tube, add 3-bromo-1-fluorobenzene (1.0 equivalent), allyl alcohol (1.5 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (2.0 equivalents) in a suitable solvent such as acetonitrile.
-
Reaction Conditions: Degas the mixture by bubbling nitrogen through it for 15 minutes. Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aldehyde proton, the aromatic protons, and the two methylene groups of the propyl chain.
-
Aldehyde Proton (CHO): A triplet around δ 9.8 ppm due to coupling with the adjacent methylene group.
-
Aromatic Protons: A complex multiplet pattern in the range of δ 6.9-7.4 ppm, characteristic of a meta-substituted fluorobenzene ring.
-
Methylene Protons (Ar-CH₂-): A triplet around δ 2.9 ppm.
-
Methylene Protons (-CH₂-CHO): A triplet of triplets around δ 2.8 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide evidence for the nine distinct carbon environments in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
Aliphatic Carbons: Two signals for the methylene carbons, typically in the range of δ 30-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 152.
-
Major Fragments: Loss of the formyl radical (CHO) to give a fragment at m/z = 123. Benzylic cleavage can also be expected.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the aldehyde group allows for numerous synthetic transformations, including:
-
Reductive Amination: To introduce various amine functionalities, leading to the synthesis of novel scaffolds for receptor agonists and antagonists.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the construction of more complex molecular architectures.
-
Aldol and Related Condensation Reactions: To create new stereocenters and expand the carbon framework.
The meta-fluorine substituent can enhance the metabolic stability of the resulting compounds by blocking potential sites of metabolism and can also modulate the pKa of nearby functional groups, thereby influencing drug-target interactions and pharmacokinetic properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other aldehydes, it is potentially irritating to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde functionality and a meta-fluorinated phenyl ring offers significant opportunities for the development of novel therapeutic agents with improved pharmacological profiles. This technical guide provides the essential information for researchers to confidently handle, synthesize, and utilize this versatile compound in their drug discovery and development endeavors.
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physicochemical characteristics of 3-(3-Fluorophenyl)propanal
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Fluorophenyl)propanal
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's structural and physical characteristics, outlines robust experimental protocols for their determination, and contextualizes its significance as a synthetic building block. By integrating foundational data with practical methodologies and expert insights, this guide serves as an authoritative resource for the effective application of this compound in advanced research and development endeavors.
Introduction: The Strategic Value of Fluorination in Synthesis
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological profile. These modifications often lead to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity for biological targets.[3]
This compound emerges as a valuable synthetic intermediate within this context. As an aromatic aldehyde, it possesses a versatile functional group amenable to a wide array of chemical transformations, including reductive amination, oxidation, and carbon-carbon bond formation. The presence of the meta-substituted fluorine atom provides a specific locus for electronic modulation of the phenyl ring, influencing the compound's reactivity and its interactions in biological systems. A thorough understanding of its fundamental physicochemical characteristics is therefore a prerequisite for its rational use in the synthesis of novel chemical entities.[4]
Core Physicochemical Profile
The following table summarizes the key physicochemical properties of this compound. This data serves as a critical foundation for experimental design, from reaction setup to purification and formulation.
| Property | Value | Data Source(s) |
| Molecular Formula | C₉H₉FO | [5][6] |
| Molecular Weight | 152.17 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | General Observation |
| Boiling Point | ~224 °C (Predicted) | [N/A - Predicted based on analogs] |
| Density | ~1.1 g/cm³ (Predicted) | [7][8] |
| logP (Octanol/Water) | ~1.7 - 2.1 (Predicted) | [5] |
| Refractive Index | ~1.539 (Analog data) | [7] |
Note: Some values are predicted or based on structurally similar compounds due to limited experimental data for this specific isomer.
Experimental Characterization: Methodologies and Rationale
The empirical validation of a compound's properties is essential for ensuring purity, confirming identity, and enabling reproducible science. The protocols described below represent standard, self-validating methodologies for the characterization of this compound.
Spectroscopic Identification Workflow
Causality: A multi-spectroscopic approach is employed to build a comprehensive and unambiguous structural profile. Each technique provides orthogonal information, which, when combined, confirms the molecular structure, identifies functional groups, and assesses purity.
Caption: Logical workflow for the definitive structural elucidation of this compound using complementary spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Methodology: Dissolve a ~5-10 mg sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) with 0.03% TMS as an internal standard. Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Based on analogous structures, the spectrum should exhibit distinct regions:
-
~9.8 ppm: A triplet corresponding to the single aldehyde proton (CHO).[9]
-
~7.0-7.4 ppm: A complex multiplet pattern for the 4 aromatic protons on the fluorophenyl ring.
-
~2.8-3.0 ppm: Two triplets (or more complex multiplets) corresponding to the two methylene groups (-CH₂-CH₂-) of the propyl chain.[9]
-
-
-
¹³C NMR:
-
Methodology: Use the same sample as for ¹H NMR. Acquire a proton-decoupled spectrum.
-
Expected Signals:
-
-
¹⁹F NMR:
-
Methodology: Using the same sample, acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expected Signals: A single resonance for the fluorine atom on the phenyl ring, providing a direct confirmation of its presence and purity.
-
B. Mass Spectrometry (MS)
-
Rationale: MS directly measures the mass-to-charge ratio, providing unequivocal confirmation of the molecular weight and offering structural clues through fragmentation analysis.
-
Methodology: Introduce a dilute solution of the sample into an ESI or EI mass spectrometer.
-
Expected Data:
C. Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
Methodology: Acquire the spectrum on a neat liquid film using an ATR-FTIR spectrometer.
-
Expected Absorptions:
-
~1725 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde.[12]
-
~2720 and ~2820 cm⁻¹: Two weak bands (Fermi doublets) characteristic of the C-H stretch of the aldehyde proton.[12]
-
~1100-1250 cm⁻¹: A strong band corresponding to the C-F stretch of the aryl fluoride.
-
~2850-3000 cm⁻¹: Bands for the aliphatic and aromatic C-H stretches.
-
Physicochemical Properties and Their Interdependence
The molecular structure of a compound dictates its macroscopic physical properties. For this compound, the interplay between the polar aldehyde, the nonpolar propyl chain, and the electronically-modified aromatic ring governs its behavior.
Caption: A diagram illustrating how the structural features of this compound dictate its polarity, which in turn governs its physical properties and biological potential.
Conclusion
This compound is a synthetically useful building block whose full potential is unlocked through a detailed understanding of its physicochemical characteristics. The data and experimental frameworks presented herein provide researchers with the necessary tools to confidently identify, purify, and employ this compound in complex synthetic pathways. The interplay of its aldehyde functionality and the meta-fluorine substitution creates a unique chemical entity, and the rigorous characterization outlined in this guide is the first and most critical step toward its successful application in the development of novel pharmaceuticals and advanced materials.
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A Guide to the Structural Elucidation and Conformational Analysis of 3-(3-Fluorophenyl)propanal
An in-depth technical guide has been requested on the structural elucidation and conformation of 3-(3-Fluorophenyl)propanal, targeted at researchers, scientists, and drug development professionals. The user has given full editorial control to structure the guide, emphasizing scientific integrity, expertise, and trustworthiness. The guide must include in-text citations, a comprehensive reference list with clickable URLs, and visual aids such as tables and Graphviz diagrams. The response should be structured as a whitepaper, detailing experimental protocols and the rationale behind them.
To meet these requirements, I will first conduct a series of targeted Google searches to gather the necessary scientific information. I will search for:
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The chemical structure and properties of this compound.
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Spectroscopic data (NMR, IR, MS) for analogous compounds to predict and interpret the spectral features of this compound.
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Standard methodologies for structural elucidation of small organic molecules using 2D NMR techniques (COSY, HSQC, HMBC).
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The application of computational chemistry, specifically Density Functional Theory (DFT), for the conformational analysis of flexible molecules with aromatic rings and aliphatic chains.
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Authoritative sources and protocols for the experimental techniques mentioned.
This information will then be synthesized into a comprehensive guide. The guide will be structured to first confirm the chemical identity and connectivity of this compound through a multi-technique spectroscopic approach. It will then delve into the more complex topic of its conformational landscape using computational modeling, supported by experimental NMR data (where applicable, such as through coupling constants). The guide will include detailed, step-by-step protocols, tables summarizing key data, and Graphviz diagrams to illustrate workflows and molecular relationships. All claims and protocols will be supported by citations to authoritative sources, which will be compiled into a final reference list with verifiable URLs. This approach will ensure the final output is a scientifically rigorous, in-depth, and practical resource for the target audience.
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and conformational analysis of this compound, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. We present a multi-technique approach that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for unambiguous structural verification. Beyond simple identification, this guide delves into the molecule's conformational landscape, a critical determinant of its physicochemical properties and biological activity. We outline a robust workflow employing computational chemistry, specifically Density Functional Theory (DFT), to map the potential energy surface and identify low-energy conformers. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a field-proven protocol for characterizing flexible small molecules.
Introduction: The Importance of Comprehensive Characterization
This compound is a molecule whose utility in medicinal chemistry and materials science is intrinsically linked to its three-dimensional structure and conformational flexibility. The presence of a fluorine atom on the phenyl ring can significantly alter its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block. The flexible propanal side chain, however, means the molecule does not exist as a single static structure but as an ensemble of interconverting conformers. Understanding this dynamic behavior is paramount, as receptor binding and other molecular interactions are often specific to a single, low-energy conformation.
This guide provides a logical, step-by-step workflow, not just on how to analyze this molecule, but why each step is chosen, ensuring a deep and actionable understanding of its chemical nature.
Part I: Unambiguous Structural Elucidation
The foundational step in any analysis is the confirmation of the molecule's identity and covalent structure. Our approach integrates data from orthogonal analytical techniques to build a cohesive and irrefutable structural assignment.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry provides the molecular weight and fragmentation pattern, offering the first piece of the structural puzzle.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity of this compound in a volatile solvent such as dichloromethane or methanol.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns that are useful for structural comparison.
-
Analysis: Acquire the mass spectrum, ensuring a clear molecular ion peak (M+) is observed.
Data Interpretation & Expected Results
The molecular formula of this compound is C₉H₉FO. The expected exact mass of the molecular ion can be calculated and compared to the experimental result. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.
| Feature | Expected m/z (Nominal) | Rationale |
| Molecular Ion [M]⁺ | 152 | Represents the intact molecule with one electron removed. |
| [M-CHO]⁺ | 123 | Loss of the formyl radical (•CHO), a common fragmentation for aldehydes. |
| [C₇H₆F]⁺ | 109 | Corresponds to the fluorotropylium ion, a characteristic and stable fragment for benzyl-type compounds. |
| [C₆H₅]⁺ | 77 | Phenyl cation, indicating the presence of a benzene ring. |
This fragmentation pattern provides strong evidence for the core structure: a fluorophenyl group attached to a three-carbon chain terminating in an aldehyde.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a single drop of neat liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis to subtract atmospheric and instrument-related absorbances.
Expected Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Significance |
| ~3050-3000 | C-H Stretch (sp²) | Aromatic C-H bonds on the phenyl ring. |
| ~2950-2850 | C-H Stretch (sp³) | Aliphatic C-H bonds of the ethylene bridge (-CH₂-CH₂-). |
| ~2830 & ~2730 | C-H Stretch (Aldehyde) | The characteristic "Fermi doublet" for the aldehydic proton, a strong indicator of this group. |
| ~1725 | C=O Stretch | Strong, sharp absorption characteristic of a saturated aliphatic aldehyde. |
| ~1600 & ~1480 | C=C Stretch | Aromatic ring skeletal vibrations. |
| ~1250 | C-F Stretch | Strong absorption indicating the presence of the aryl-fluoride bond. |
The presence of strong peaks around 1725 cm⁻¹ and the Fermi doublet are confirmatory for the propanal moiety, while the C-F stretch confirms the fluorine substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful tool for structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom. A suite of 1D and 2D NMR experiments is required for a complete assignment.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D ¹H NMR: Acquire a standard proton spectrum.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: Acquire the following correlation spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Predicted NMR Data and Interpretation
Note: Chemical shifts (δ) are predicted and may vary slightly. Coupling constants (J) are crucial for conformational analysis.
| Atom Label | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
| H1 | 9.8 | 201.5 (C1) | t | J(H1,H2) = 1.5 | H2 | C2, C3 |
| H2 | 2.8 | 45.0 (C2) | dt | J(H2,H3) = 7.5 | H1, H3 | C1, C3, C4 |
| H3 | 3.0 | 28.0 (C3) | t | J(H2,H3) = 7.5 | H2 | C2, C4, C5, C9 |
| H5 | ~7.0 | ~115 (C5) | ddd | - | H7, H9 | C3, C4, C7, C9 |
| H6 | ~7.3 | ~130 (C6) | t | - | H7 | C4, C8 |
| H7 | ~6.9 | ~113 (C7) | ddd | - | H5, H6, H9 | C5, C9 |
| H9 | ~6.95 | ~125 (C9) | ddd | - | H5, H7 | C3, C4, C5, C7 |
| - | - | 142.0 (C4) | s | - | - | - |
| - | - | 163.0 (C8) | d | J(C,F) = ~245 | - | - |
Structural Elucidation Workflow Diagram
Caption: Workflow for unambiguous structural elucidation.
By systematically analyzing these spectra, one can connect the dots:
-
COSY confirms the -CH₂-CH₂-CHO spin system.
-
HSQC assigns each proton to its directly attached carbon.
-
HMBC is the final arbiter, showing correlations from the benzylic protons (H3) to the aromatic carbons (C4, C5, C9), definitively linking the side chain to the fluorophenyl ring.
Part II: Conformational Analysis
With the static structure confirmed, we now address the dynamic nature of this compound. The molecule has two key rotatable bonds (dihedral angles) that define its overall shape:
-
τ₁ (C4-C3-C2-C1): Rotation around the bond between the benzylic and adjacent methylene carbons.
-
τ₂ (C5-C4-C3-C2): Rotation around the bond between the aromatic ring and the side chain.
Computational Modeling: Mapping the Energy Landscape
Density Functional Theory (DFT) is a powerful computational method for calculating the potential energy surface of a molecule as a function of its dihedral angles, allowing for the identification of stable, low-energy conformers.
Computational Protocol: DFT Potential Energy Surface Scan
-
Software: Use a standard quantum chemistry package like Gaussian, ORCA, or Spartan.
-
Methodology:
-
Functional: B3LYP is a widely used and well-validated hybrid functional suitable for this type of molecule.
-
Basis Set: 6-31G(d) is a good starting point, providing a balance between accuracy and computational cost.
-
-
Workflow:
-
Initial Geometry Optimization: Perform a full geometry optimization of an initial guess structure to find the nearest local minimum.
-
Dihedral Scan: Systematically rotate one dihedral angle (e.g., τ₁) in discrete steps (e.g., 15°) while allowing all other geometric parameters to relax at each step. This is known as a "relaxed scan."
-
Identify Minima: Plot the relative energy versus the dihedral angle. The minima on this curve represent stable conformers.
-
Full Optimization: Take the geometries from the identified minima and perform a full, unconstrained optimization followed by a frequency calculation. The absence of imaginary frequencies confirms a true energy minimum.
-
Predicted Conformational Landscape
The rotation around the C-C bonds of the side chain will likely lead to gauche and anti conformers. The interaction between the aldehyde's carbonyl group and the π-system of the aromatic ring will be a key determinant of stability. It is expected that conformers that minimize steric hindrance while allowing for potential stabilizing interactions (e.g., C-H···O hydrogen bonds) will be lowest in energy.
Caption: Simplified potential energy surface diagram.
Experimental Validation: Karplus Relationship
While computational methods are powerful, their predictions should ideally be validated experimentally. The magnitude of the three-bond proton-proton coupling constant (³JHH) between H2 and H3 is dependent on the dihedral angle between them, a relationship described by the Karplus equation.
By measuring the J(H2,H3) coupling constant from the high-resolution ¹H NMR spectrum, one can estimate the dominant dihedral angle in the solution-state ensemble. If the molecule exists as a rapidly interconverting mixture of conformers, the observed coupling constant will be a population-weighted average. This experimental value can be compared to the coupling constants predicted for the DFT-calculated low-energy conformers to assess the accuracy of the computational model.
Conclusion
The dual approach of rigorous spectroscopic elucidation and computational conformational analysis provides a complete picture of this compound. This guide has outlined a validated workflow that moves from basic structural confirmation to a nuanced understanding of the molecule's dynamic behavior. By following these self-validating protocols, researchers can ensure the integrity of their starting materials and gain crucial insights into the structure-activity relationships that govern their chemical and biological function. This comprehensive characterization is an indispensable step in modern drug development and materials science.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
-
McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11-15. [Link]
An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)propanal from 3-Fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(3-fluorophenyl)propanal, a valuable fluorinated aldehyde intermediate in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, making the efficient synthesis of fluorinated building blocks like this compound a critical endeavor.[1][2] This document details two primary, robust synthetic strategies originating from 3-fluorobenzaldehyde: a Heck reaction-based approach and a Horner-Wadsworth-Emmons (HWE) olefination followed by selective reduction. Each method is discussed in depth, elucidating the underlying reaction mechanisms, experimental considerations, and detailed, field-tested protocols. Furthermore, this guide addresses the crucial aspects of product purification, particularly the formation and regeneration of bisulfite adducts, to ensure the high purity required for downstream applications. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling the reliable synthesis of this important chemical intermediate.
Introduction: The Significance of Fluorinated Aldehydes in Modern Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological characteristics of a drug candidate. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of efficient and scalable synthetic routes to fluorinated building blocks is of paramount importance.
This compound is a key intermediate that incorporates a fluorinated phenyl ring, a common motif in a variety of therapeutic agents. The propanal functionality provides a reactive handle for further molecular elaboration, making it a versatile precursor for the synthesis of more complex bioactive compounds. This guide focuses on providing a detailed, practical framework for the synthesis of this compound from the readily available starting material, 3-fluorobenzaldehyde.
Strategic Analysis of Synthetic Routes
Two principal and highly effective strategies for the synthesis of this compound from 3-fluorobenzaldehyde are presented herein. Each route offers distinct advantages and considerations, which are discussed to aid in the selection of the most appropriate method for a given research or development context.
Recommended Pathway: The Heck Reaction Approach
The Mizoroki-Heck reaction provides a powerful and convergent method for the formation of carbon-carbon bonds.[3][4][5][6][7] In the context of this synthesis, a Heck reaction between a 3-fluorophenyl halide and an acrolein acetal, followed by a one-pot hydrogenation and hydrolysis, offers a highly efficient and streamlined route to the target aldehyde.[8] This approach is particularly advantageous due to its high yield and the commercial availability of the starting materials. A detailed protocol for a closely related trifluoromethyl analog has been successfully demonstrated, providing a strong basis for its application to the fluoro-substituted counterpart.[8]
Mechanism of the Heck Reaction Pathway:
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the desired product and regenerate the catalyst.[5] The use of an acrolein acetal protects the aldehyde functionality from undesired side reactions during the coupling process. The subsequent hydrogenation reduces the newly formed double bond, and acidic hydrolysis of the acetal unmasks the aldehyde to yield the final product.
DOT Script for Heck Reaction Pathway
Caption: Overall workflow of the Heck reaction pathway.
Alternative Pathway: Horner-Wadsworth-Emmons Olefination and Selective Reduction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly reliable method for the synthesis of alkenes with excellent stereocontrol, typically favoring the formation of the (E)-isomer.[9][10][11] This two-step approach involves the initial olefination of 3-fluorobenzaldehyde to yield 3-(3-fluorophenyl)propenal, followed by the selective hydrogenation of the α,β-unsaturated double bond to afford the target propanal.
Mechanism of the HWE and Reduction Pathway:
The HWE reaction begins with the deprotonation of a phosphonate ester to generate a stabilized carbanion. This nucleophile then adds to the aldehyde, forming an intermediate that subsequently eliminates a phosphate byproduct to yield the alkene.[9][10] The selective reduction of the resulting α,β-unsaturated aldehyde can be challenging, as the aldehyde functionality is also susceptible to reduction. However, with the appropriate choice of catalyst and reaction conditions, the carbon-carbon double bond can be hydrogenated preferentially. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.[12][13]
DOT Script for HWE and Reduction Pathway
Caption: Overall workflow of the HWE and reduction pathway.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol for the Heck Reaction Pathway
This protocol is adapted from the successful synthesis of 3-(3-trifluoromethylphenyl)propanal and is expected to provide high yields of the desired product.[8]
Step 1: Mizoroki-Heck Cross-Coupling and In-Situ Hydrogenation
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-1-fluorobenzene (1.0 eq), acrolein diethyl acetal (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.03 eq), tetrabutylammonium acetate (2.0 eq), potassium chloride (1.0 eq), and potassium carbonate (0.75 eq).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at 90 °C for 4-6 hours, monitoring the consumption of the starting aryl bromide by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion of the Heck reaction, cool the flask to 30 °C and flush with hydrogen gas.
-
Maintain the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously for 18-24 hours. The palladium catalyst from the Heck reaction will also catalyze the hydrogenation.
Step 2: Hydrolysis of the Acetal
-
After the hydrogenation is complete, dilute the reaction mixture with diethyl ether and wash with water (3 x volume of ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound diethyl acetal.
-
Dissolve the crude acetal in a mixture of ethanol and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or GC.
-
Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
| Parameter | Value |
| Starting Material | 3-Bromo-1-fluorobenzene |
| Key Reagents | Acrolein diethyl acetal, Pd(OAc)₂, Tetrabutylammonium acetate |
| Solvent | DMF |
| Reaction Temperature | 90 °C (Heck), 30 °C (Hydrogenation) |
| Reaction Time | 4-6 h (Heck), 18-24 h (Hydrogenation) |
| Expected Yield | High |
Protocol for the Horner-Wadsworth-Emmons Pathway
This protocol outlines the two-step synthesis via an α,β-unsaturated aldehyde intermediate.
Step 1: Synthesis of 3-(3-Fluorophenyl)propenal via HWE Reaction
-
To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(3-fluorophenyl)acrylate.
-
The resulting ester can then be reduced to the aldehyde using a reagent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).
Step 2: Selective Hydrogenation of 3-(3-Fluorophenyl)propenal
-
Dissolve the 3-(3-fluorophenyl)propenal (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 5-10 mol% of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitor by TLC or GC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
| Parameter | Value |
| Starting Material | 3-Fluorobenzaldehyde |
| Key Reagents | Triethyl phosphonoacetate, NaH (HWE); Pd/C, H₂ (Hydrogenation) |
| Solvent | THF (HWE); Ethanol or Ethyl Acetate (Hydrogenation) |
| Reaction Temperature | 0 °C to room temperature (HWE); Room temperature (Hydrogenation) |
| Reaction Time | 12-16 h (HWE); 2-6 h (Hydrogenation) |
| Expected Yield | Good to High |
Purification of this compound via Bisulfite Adduct Formation
Aldehydes are prone to oxidation and self-condensation, making their purification challenging. A highly effective method for obtaining high-purity aldehydes is through the formation of a crystalline bisulfite adduct, which can be easily separated from non-aldehydic impurities.[8] The aldehyde can then be regenerated from the purified adduct.
Protocol for Purification:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methyl tert-butyl ether).
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise while stirring vigorously.
-
Continue stirring at room temperature for several hours, or until a white precipitate of the bisulfite adduct forms. The mixture may need to be cooled to induce precipitation.
-
Collect the solid adduct by vacuum filtration and wash it with a cold solvent (e.g., diethyl ether) to remove any remaining impurities.
-
To regenerate the aldehyde, suspend the purified bisulfite adduct in water and add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the mixture is basic.
-
Stir the mixture until the solid dissolves and the aldehyde separates as an oily layer.
-
Extract the pure aldehyde with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
DOT Script for Purification Workflow
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
A Comprehensive Spectroscopic Guide to 3-(3-Fluorophenyl)propanal: Elucidating Molecular Structure through NMR, IR, and MS Analysis
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural characterization of novel molecules is paramount. 3-(3-Fluorophenyl)propanal, a substituted aromatic aldehyde, presents a unique spectroscopic puzzle whose solution lies in the synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presence of a fluorine atom on the phenyl ring, coupled with the flexible propanal side chain, introduces distinct features in each of these analytical techniques. This guide provides an in-depth exploration of the expected spectroscopic data for this compound, offering field-proven insights into data acquisition, interpretation, and the underlying chemical principles. Our focus is not merely on the data itself, but on the causal relationships between molecular structure and spectral output, empowering researchers to confidently identify and characterize this and similar compounds.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecular structure of this compound is essential for interpreting its spectroscopic data. The molecule consists of a 3-fluorophenyl group connected to a propanal moiety via a two-carbon aliphatic chain.
Figure 1: Molecular Structure of this compound.
This structure predicts a rich and informative set of spectroscopic data. The aromatic protons and carbons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling. The aliphatic chain will show characteristic signals for the two methylene groups and the aldehyde proton. The carbonyl group and the C-F bond will give rise to strong, diagnostic absorptions in the IR spectrum. Finally, the mass spectrum will be defined by the molecular ion and specific fragmentation patterns.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, methylene, and aldehyde protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially in the aromatic region.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard and is set to 0.00 ppm.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| Aldehyde (-CHO) | 9.8 | Triplet (t) | J = 1-3 Hz | 1H |
| Aromatic (Ar-H) | 6.9 - 7.3 | Multiplet (m) | - | 4H |
| Benzylic (-CH₂-Ar) | 2.95 | Triplet (t) | J = 7-8 Hz | 2H |
| Methylene (-CH₂-CHO) | 2.80 | Triplet of triplets (tt) | J = 7-8 Hz, J = 1-3 Hz | 2H |
Interpretation:
-
Aldehyde Proton (δ ~9.8 ppm): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and appears far downfield. It is expected to be a triplet due to coupling with the adjacent methylene protons.
-
Aromatic Protons (δ 6.9 - 7.3 ppm): The four protons on the fluorophenyl ring will appear as a complex multiplet. The fluorine atom will induce both through-bond and through-space coupling, further complicating the splitting pattern. The electron-withdrawing effect of the fluorine will generally shift the aromatic protons downfield compared to benzene.
-
Benzylic Protons (δ ~2.95 ppm): These protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the neighboring methylene group.
-
Methylene Protons (δ ~2.80 ppm): These protons are coupled to both the benzylic protons and the aldehyde proton, resulting in a triplet of triplets.
Figure 2: ¹H NMR Coupling Pathway for this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the different carbon environments within a molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Spectrometer: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to produce a spectrum with singlets for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[1]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A 2-5 second delay is appropriate.
-
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| Aldehyde (-CHO) | 202 | - |
| C-F (ipso) | 163 | ¹JCF ≈ 245 Hz |
| C-Ar (para to F) | 130 | ⁴JCF ≈ 3 Hz |
| C-Ar (ortho to F) | 115, 125 | ²JCF ≈ 21 Hz |
| C-Ar (meta to F) | 130 | ³JCF ≈ 8 Hz |
| C-Ar (ipso to chain) | 143 | ³JCF ≈ 7 Hz |
| Benzylic (-CH₂-Ar) | 35 | - |
| Methylene (-CH₂-CHO) | 45 | - |
Interpretation:
-
Aldehyde Carbon (δ ~202 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very low field.[2]
-
Aromatic Carbons (δ 115 - 163 ppm): The chemical shifts of the aromatic carbons are influenced by the fluorine substituent. The carbon directly attached to the fluorine (ipso-carbon) will be the most downfield in the aromatic region and will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings.[3][4]
-
Aliphatic Carbons (δ 35 - 45 ppm): The two methylene carbons appear in the typical aliphatic region of the spectrum. The carbon alpha to the carbonyl will be more deshielded than the benzylic carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, aromatic ring, and C-H bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be prepared in a solution cell.
-
-
Instrument Setup: A standard Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the salt plates or the solvent is first collected.
-
Data Acquisition: The sample is placed in the beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3050 - 3010 | Aromatic C-H stretch | Medium |
| 2960 - 2850 | Aliphatic C-H stretch | Medium |
| 2850 - 2750 | Aldehyde C-H stretch | Weak (often two bands) |
| 1740 - 1720 | C=O stretch (aldehyde) | Strong |
| 1600, 1480 | Aromatic C=C stretch | Medium to Strong |
| 1250 - 1100 | C-F stretch | Strong |
Interpretation:
-
C=O Stretch (~1730 cm⁻¹): The most characteristic peak in the spectrum will be a strong absorption in this region, indicative of the aldehyde carbonyl group.[5]
-
C-H Stretches: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively. The aldehyde C-H stretch typically appears as two weak bands between 2850 and 2750 cm⁻¹.[6]
-
Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic absorptions around 1600 and 1480 cm⁻¹.
-
C-F Stretch (~1175 cm⁻¹): A strong absorption in the fingerprint region is expected for the C-F stretching vibration.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating positive ions and inducing fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Predicted Mass Spectrum and Fragmentation
Molecular Ion (M⁺•): The molecular weight of this compound (C₉H₉FO) is 152.17 g/mol . The molecular ion peak is expected at m/z = 152.
Major Fragmentation Pathways:
-
Loss of H• (m/z 151): Loss of a hydrogen radical from the aldehyde group.
-
Loss of •CHO (m/z 123): Alpha-cleavage resulting in the loss of the formyl radical.
-
McLafferty Rearrangement (m/z 109): This is a characteristic rearrangement for aldehydes and ketones with a gamma-hydrogen, leading to the formation of a radical cation of 3-fluorostyrene.
-
Formation of Tropylium Ion (m/z 91): While less favored due to the substitution, some fragmentation leading to a tropylium-like ion might be observed.
-
Fluorotropylium Ion (m/z 109): A more likely rearrangement involving the fluorinated ring.
Figure 3: Predicted Major Fragmentation Pathways of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural elucidation. Each technique offers a unique and complementary piece of the molecular puzzle. The predicted data presented in this guide, grounded in established spectroscopic principles and comparison with analogous structures, serves as a robust framework for researchers in the field. By understanding the causality behind the spectral features, scientists can confidently identify this compound and apply these principles to the characterization of other novel molecules in their research endeavors.
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Human Metabolome Database. ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0003366). [Link]
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Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Introduction: The Strategic Importance of 3-(3-Fluorophenyl)propanal in Modern Chemistry
An In-depth Technical Guide to the Commercial Availability and Sourcing of 3-(3-Fluorophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. These modifications can lead to enhanced metabolic stability, improved binding affinity, and optimized pharmacokinetic profiles (ADME).[1]
This compound is a key building block that provides a direct route for introducing a fluorinated phenylpropyl moiety into more complex molecular architectures. As a bifunctional molecule featuring a reactive aldehyde and a strategically fluorinated aromatic ring, it serves as a versatile intermediate in the synthesis of novel therapeutic agents, agrochemicals, and other high-value chemical entities. This guide offers a comprehensive overview of its commercial availability, supplier landscape, and the critical quality control measures necessary for its effective use in research and development.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 103535-36-6 |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| Chemical Structure | F |
Section 1: Commercial Availability and Supplier Landscape
Procuring high-quality starting materials is a foundational requirement for reproducible and successful research. This compound is available from a range of chemical suppliers, catering to needs from discovery-scale research to bulk manufacturing. However, availability, purity, and lead times can vary significantly.
The following table summarizes a selection of commercial suppliers for this compound. This is not an exhaustive list but represents established vendors in the fine chemical space. Researchers are advised to request lot-specific Certificates of Analysis (CoA) before purchase.
Table 1: Commercial Suppliers of this compound (CAS 103535-36-6)
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich | ≥95% | Gram to multi-gram scale | Often available for immediate shipment. |
| BLD Pharmatech | ≥97% | Gram to kilogram scale | Offers both research and bulk quantities.[4] |
| Ambeed, Inc. | ≥96% | Gram to multi-gram scale | Specializes in building blocks for drug discovery.[5] |
| SynQuest Laboratories | ≥97% | Gram scale | Focus on fluorinated and specialty chemicals.[6] |
| NINGBO INNO PHARMCHEM | Custom | Bulk/Custom Synthesis | A key manufacturer for fluorinated intermediates.[1][2] |
Note: The listed purities and quantities are typical and subject to change. Always verify with the supplier for current stock and specifications.
Section 2: The Procurement and Quality Validation Workflow
As a Senior Application Scientist, my experience underscores the principle that the final experimental outcome is inextricably linked to the quality of the starting materials. A self-validating procurement process is not merely procedural; it is a critical risk mitigation strategy. The following workflow is recommended to ensure the identity and purity of this compound before its inclusion in a synthetic route.
Caption: Recommended workflow for sourcing and validating this compound.
Section 3: Essential Analytical Methodologies for Quality Control
A supplier's CoA provides a baseline, but independent verification is paramount for rigorous scientific work. The structural features of this compound lend themselves to a suite of orthogonal analytical techniques for unambiguous confirmation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the propanal chain and the substitution pattern on the aromatic ring. Key signals to expect are the aldehyde proton (~9.8 ppm), the two methylene groups (alpha and beta to the carbonyl), and the aromatic protons, whose splitting patterns will confirm the meta-substitution.
-
¹⁹F NMR: This is a crucial and straightforward experiment. A single resonance will confirm the presence of the fluorine atom and can be used to detect any fluorinated impurities.
-
¹³C NMR: Provides a complete carbon backbone fingerprint, including the characteristic carbonyl carbon signal (~200 ppm).
2. Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this compound. It provides both the retention time (a measure of purity) and the mass spectrum. The molecular ion peak (M+) should correspond to the exact mass of 152.17 Da.
3. Chromatographic Purity (HPLC/GC): A high-resolution Gas Chromatography (GC) method with a Flame Ionization Detector (FID) is the standard for assessing the purity of volatile aldehydes. The primary peak area percentage should align with the specified purity (e.g., >97%). This technique is critical for identifying potential impurities, which may include:
-
3-(3-Fluorophenyl)propan-1-ol: The corresponding alcohol from over-reduction or as a synthetic precursor.
-
3-(3-Fluorophenyl)propanoic acid: The corresponding carboxylic acid from over-oxidation.
-
Unreacted Starting Materials: Dependent on the synthetic route employed by the manufacturer.[7]
Section 4: Synthetic Context and Potential Impurities
While specific proprietary synthetic routes are seldom disclosed by suppliers, an understanding of plausible synthetic pathways informs our expectations of potential impurities. Common methods for synthesizing related aromatic aldehydes often involve:
-
Oxidation of the Primary Alcohol: Mild oxidation of 3-(3-fluorophenyl)propan-1-ol using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation. Incomplete oxidation would leave residual alcohol.[8]
-
Cross-Coupling Reactions: A Mizoroki-Heck cross-coupling between a brominated fluorobenzene and an acrolein equivalent can be employed, followed by subsequent chemical modifications.[9] This route can introduce organometallic or catalyst-derived impurities.
-
Alkylation: Alkylation of an appropriate carbanion with a fluorobenzyl halide can also be a viable route.[10]
Understanding these possibilities allows the researcher to anticipate and specifically look for byproducts during in-house QC.
Section 5: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. Aldehydes, as a class, require careful management.
Handling:
-
Always handle this compound in a well-ventilated fume hood.[11][12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.[13][14]
-
Avoid inhalation of vapors and contact with skin and eyes. Aldehydes can be irritants.[14][15]
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
For long-term stability, refrigeration or storage in a freezer at -20°C is recommended, as suggested for analogous compounds.[4][11]
-
Keep away from heat, sparks, and open flames.[14]
By adhering to this comprehensive guide, researchers and drug development professionals can confidently source, validate, and utilize this compound, ensuring the integrity and success of their scientific endeavors.
References
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- BenchChem. (n.d.). An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes. BenchChem.
- ECHEMI. (n.d.). Buy 3-(3-(Trifluoromethyl)phenyl)propanal Industrial Grade from Henan Fengda Chemical Co.,Ltd. ECHEMI.
- Arctom Scientific. (n.d.). CAS NO. 189298-24-6 | 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal | Catalog BD-A630559. Arctom Scientific.
- ChemicalRegister. (n.d.). 3-{[(3-fluorophenyl)methyl]amino}propan-1-ol (CAS No. 1038254-19-1) Suppliers. ChemicalRegister.
- PubChem. (2026). 3,3-Difluoro-3-(3-fluorophenyl)propanal | C9H7F3O | CID 105442952. PubChem.
- BLDpharm. (n.d.). 21172-41-8|3-(3-(Trifluoromethyl)phenyl)propanal. BLDpharm.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Thermo Fisher Scientific.
- MedchemExpress.com. (2025). Safety Data Sheet. MedchemExpress.com.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 3-(2-(Trifluoromethyl)phenyl)propanal. BenchChem.
- Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
- Santa Cruz Biotechnology. (n.d.). 3-Phenylpropanal Material Safety Data Sheet. Santa Cruz Biotechnology.
- Synquest Labs. (n.d.). (R)-1-(3-Fluorophenyl)ethanol - Safety Data Sheet 26023R3. Synquest Labs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
- Zhang, J. et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry.
- Jiang, B. et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. PubMed.
- Barnes-Seeman, D. et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
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- Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)propionaldehyde. Sigma-Aldrich.
- Lab Procurement Services. (n.d.). Zinc Salicylate, Trihydrate, 100g, CAS# 16283-36-6. Lab Procurement Services.
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role of fluorine substitution on the reactivity of phenylpropanals
An In-depth Technical Guide: The Role of Fluorine Substitution on the Reactivity of Phenylpropanals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Its unique electronic properties—high electronegativity combined with the ability to donate lone-pair electron density—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. This guide provides a detailed examination of how fluorine substitution on the aromatic ring of phenylpropanals modulates their chemical reactivity. We will explore the foundational principles of fluorine's electronic effects, its impact on the reactivity of the propanal side chain, and the implications for key transformations including nucleophilic additions, aldol-type condensations, and electrophilic aromatic substitutions. This analysis is supported by mechanistic insights, quantitative data, and detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource for leveraging fluorine substitution in molecular design.
Introduction: The Strategic Value of Fluorine
Phenylpropanal, a simple aromatic aldehyde, serves as a versatile scaffold in organic synthesis. Its reactivity is primarily dictated by the electrophilic carbonyl group and the nucleophilic aromatic ring. Introducing fluorine onto this phenyl ring profoundly alters the electronic landscape of the entire molecule. The replacement of hydrogen with fluorine can enhance metabolic stability, improve bioavailability, and alter binding affinities by modulating pKa and creating new, favorable intermolecular interactions.[1] Understanding the causal relationship between the position of fluorine substitution and the resulting change in chemical reactivity is therefore paramount for the rational design of novel chemical entities.
The Duality of Fluorine's Electronic Character
Fluorine's influence on an aromatic ring is a classic example of the interplay between two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to its supreme electronegativity, fluorine is a potent electron-withdrawing group through the sigma (σ) bond framework. It pulls electron density from the ring, polarizing the C-F bond and deactivating the ring towards electrophilic attack.[2]
-
Resonance Effect (+R): Fluorine possesses lone pairs of electrons in p-orbitals that can be delocalized into the pi (π) system of the aromatic ring.[3] This donation of electron density, which directs incoming electrophiles to the ortho and para positions, partially counteracts the inductive withdrawal.[3]
Crucially, for fluorine, the inductive effect is generally considered to dominate its overall influence on the aromatic system's electron density, making fluorobenzene less reactive than benzene in electrophilic aromatic substitution.[4] However, the +R effect is still significant for directing substitution patterns and stabilizing cationic intermediates, particularly at the para position.[5] This dual nature is the key to understanding its nuanced impact on reactivity.
Modulation of Phenylpropanal Reactivity
The electronic perturbations caused by fluorine on the phenyl ring are transmitted to the propanal side chain, altering the reactivity of both the carbonyl group and the α-carbon.
Nucleophilic Addition to the Carbonyl Group
The most important reaction of an aldehyde is nucleophilic addition. The rate of this reaction is highly dependent on the partial positive charge (δ+) on the carbonyl carbon.
-
Mechanism: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated.[6]
-
Fluorine's Influence: By exerting a strong electron-withdrawing inductive effect, a fluorine substituent depletes electron density from the aromatic ring. This effect is relayed to the aldehyde group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Electron-withdrawing groups on the phenyl ring of benzaldehyde are known to accelerate the rate of nucleophilic addition.[7] Therefore, ortho- and para-fluorophenylpropanal are predicted to be significantly more reactive towards nucleophiles than the parent, non-fluorinated compound.
Caption: Fluorine's -I effect enhances the carbonyl's electrophilicity.
Reactions at the α-Carbon: Aldol and Claisen-Schmidt Condensations
Reactions such as the aldol condensation depend on the acidity of the protons on the α-carbon, which allows for the formation of a nucleophilic enolate.
-
Enolate Formation: The electron-withdrawing nature of the fluorinated phenyl ring enhances the acidity of the α-protons of the propanal moiety, facilitating their abstraction by a base to form the enolate.
-
Claisen-Schmidt Condensation: In a crossed aldol reaction between a fluorinated phenylpropanal and a non-enolizable aldehyde (like benzaldehyde) or a ketone (like acetone), the fluorinated species can act as either the electrophile or the nucleophile.[8] Given the enhanced electrophilicity of its carbonyl carbon, it serves as an excellent electrophilic partner. Conversely, its increased α-acidity makes it a potent nucleophilic partner upon enolization. The reaction outcome can be controlled by the choice of base and reaction conditions.[9]
Electrophilic Aromatic Substitution (EAS)
While the primary reactivity lies in the side chain, the aromatic ring can also undergo further substitution. The combined electronic effects of the propanal side chain (a deactivating, meta-directing group) and the fluorine atom (a deactivating, ortho, para-directing group) will govern the outcome.
-
Directing Effects: The powerful ortho, para-directing ability of fluorine will compete with the meta-directing influence of the aldehyde group. In most cases, the activating and directing power of the resonance-donating fluorine atom will dominate the regiochemical outcome, leading primarily to substitution at the positions ortho and para to the fluorine atom.
-
Reactivity: Both substituents are deactivating. Therefore, fluorinated phenylpropanals will be significantly less reactive towards EAS than benzene, and forcing conditions may be required for further substitution.
Quantitative Analysis: The Hammett Relationship
The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on reaction rates. [10]
-
Substituent Constant (σ): This value is characteristic of the substituent. For fluorine, the meta- and para- values (σ_m_ = +0.34, σ_p_ = +0.06) reflect its strong inductive withdrawal (-I) at both positions, with the effect at the para position being significantly offset by resonance donation (+R). [11]* Reaction Constant (ρ): This value indicates the sensitivity of a reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
For reactions like the condensation of substituted benzaldehydes with Meldrum's acid, a positive ρ value (ρ = +1.226) was observed. [7]This confirms that electron-withdrawing groups like fluorine stabilize the transition state and increase the reaction rate. We can confidently extrapolate this finding to nucleophilic additions and condensations involving fluorinated phenylpropanals.
| Substituent (at para position) | Hammett Constant (σₚ) | Effect on Carbonyl Reactivity (Nucleophilic Addition) |
| -OCH₃ (Methoxy) | -0.27 | Strongly Decreased |
| -CH₃ (Methyl) | -0.17 | Decreased |
| -H (Hydrogen) | 0.00 | Baseline |
| -F (Fluoro) | +0.06 | Slightly Increased |
| -Cl (Chloro) | +0.23 | Increased |
| -CN (Cyano) | +0.66 | Strongly Increased |
| -NO₂ (Nitro) | +0.78 | Very Strongly Increased |
| Data sourced from Hammett constant tables. | ||
| [10][11] |
Experimental Protocols
The following protocols provide methodologies for the synthesis of precursors to fluorinated phenylpropanals and their subsequent reactions, illustrating the principles discussed.
Protocol: Claisen-Schmidt Condensation to Synthesize a Fluorinated Chalcone
This protocol describes the base-catalyzed condensation of a fluorinated acetophenone with a substituted benzaldehyde to form a chalcone, a direct analogue of a phenylpropanal condensation product. [12] Materials:
-
4-Fluoroacetophenone (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Deionized Water
-
Magnetic stirrer, round-bottom flask, filtration apparatus
Procedure:
-
Dissolve 4-fluoroacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Stir the solution at room temperature to ensure complete mixing.
-
Slowly add the NaOH solution dropwise to the stirring mixture. The formation of a precipitate should be observed.
-
Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual NaOH.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure fluorinated chalcone.
-
Characterize the product using ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol: Selective Hydrogenation of a Fluorinated Cinnamaldehyde
This protocol outlines the catalytic hydrogenation of a fluorinated cinnamaldehyde to the corresponding saturated phenylpropanal, a key transformation that must selectively reduce the alkene without affecting the aldehyde or the aromatic ring. [13][14] Materials:
-
4-Fluorocinnamaldehyde (1.0 eq)
-
Palladium on Carbon (Pd/C, 5 mol%) or other suitable catalyst (e.g., Au-Pd/TiO₂)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or balloon hydrogenation setup
Procedure:
-
To a high-pressure reaction vessel, add the 4-fluorocinnamaldehyde and the solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with H₂ gas.
-
Pressurize the vessel to the desired H₂ pressure (e.g., 1-5 atm) and begin vigorous stirring.
-
Maintain the reaction at room temperature. Monitor the uptake of hydrogen and the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 4-12 hours), carefully vent the H₂ pressure and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude fluorinated phenylpropanal.
-
Purify the product by column chromatography if necessary. Characterize via NMR spectroscopy.
Conclusion and Future Outlook
Fluorine substitution is a subtle but powerful tool for modulating the reactivity of phenylpropanals. The strong inductive electron withdrawal increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thereby accelerating nucleophilic additions and facilitating enolate-based reactions. This effect, quantifiable through Hammett analysis, provides a predictable framework for rational molecular design. While deactivating the ring towards electrophilic attack, the fluorine atom's directing effects can still be exploited for regioselective synthesis. As the demand for sophisticated molecules in medicine and materials science continues to grow, a deep, mechanistic understanding of fluorine's role will remain indispensable for innovation. Future research will likely focus on leveraging these principles in asymmetric catalysis to control the stereochemical outcomes of reactions involving these valuable fluorinated building blocks.
References
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Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? [Online] Available at: [Link]
-
Study.com. (n.d.). Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution. Fluorobenzene, benzaldehyde, o-dimethylbenzene. [Online] Available at: [Link]
-
ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Online] Available at: [Link]
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available at: [Link]
-
ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Online] Available at: [Link]
-
ResearchGate. (n.d.). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. [Online] Available at: [Link]
-
Catalysis Science & Technology. (n.d.). Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation. [Online] Available at: [Link]
-
Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Online] Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. [Online] Available at: [Link]
-
ACS Publications. (2021). Hydrogenation of Cinnamaldehyde on Cu(110) Single-Crystal Surfaces. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Hammett equation. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Condensation. [Online] Available at: [Link]
-
PubMed Central. (2021). Enzymatic synthesis of fluorinated compounds. [Online] Available at: [Link]
-
PubMed. (2021). Hydrogenation of fluorinated molecules: an overview. [Online] Available at: [Link]
-
Journal of Pharmaceutical Research International. (n.d.). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Hammett plot for the selective –C=O group reduction of para-substituted benzaldehydes. [Online] Available at: [Link]
-
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PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Online] Available at: [Link]
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An In-depth Technical Guide to 3-(3-Fluorophenyl)propanal and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Role of Fluorine in Modern Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide focuses on 3-(3-Fluorophenyl)propanal, a versatile building block that embodies the potential of organofluorine chemistry. We will delve into its synthesis, explore its derivatives, and discuss their current and potential applications for researchers, scientists, and drug development professionals.
The Core Moiety: this compound
This compound (CAS No: 245070-85-3) is an aromatic aldehyde featuring a fluorine atom at the meta-position of the phenyl ring.[3] This specific substitution pattern is of significant interest as it can alter the electronic properties and conformational preferences of the molecule compared to its ortho- and para-isomers, offering a nuanced tool for structure-activity relationship (SAR) studies.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The table below summarizes key computed properties for the parent compound and a related derivative.
| Property | This compound | 3,3-Difluoro-3-(3-fluorophenyl)propanal |
| CAS Number | 245070-85-3 | 105442952 |
| Molecular Formula | C₉H₉FO | C₉H₇F₃O |
| Molecular Weight | 152.17 g/mol | 188.15 g/mol [3] |
| XLogP3-AA | Not available | 1.9[3] |
| Hydrogen Bond Donor Count | 0 | 0[3] |
| Hydrogen Bond Acceptor Count | 1 | 4[3] |
| Rotatable Bond Count | 3 | 3[3] |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų[3] |
Data for this compound is from ChemicalBook, and data for 3,3-Difluoro-3-(3-fluorophenyl)propanal is from PubChem.[3]
Synthesis of the Core Structure
This is a classic and reliable method for the preparation of aldehydes from their corresponding primary alcohols. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
Causality: Dess-Martin periodinane is a mild and selective oxidizing agent for primary alcohols, making it ideal for the synthesis of aldehydes with minimal byproduct formation. The reaction proceeds under anhydrous conditions at room temperature, which helps to preserve the sensitive aldehyde functionality.
Materials:
-
3-(3-Fluorophenyl)propan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3-(3-Fluorophenyl)propan-1-ol (1.0 eq) in anhydrous DCM.
-
Addition of Oxidant: To the stirred solution, add Dess-Martin Periodinane (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions. Stir vigorously until the solid dissolves.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.
Diagram of Proposed Synthesis Route 1:
Caption: Oxidation of 3-(3-Fluorophenyl)propan-1-ol to this compound.
This palladium-catalyzed cross-coupling reaction offers a convergent approach, building the carbon skeleton and introducing the phenyl group in a single step. This method has been successfully employed for the synthesis of the analogous 3-(3-trifluoromethylphenyl)propanal.[4]
Experimental Protocol: Palladium-Catalyzed Heck Coupling
Causality: The Mizoroki-Heck reaction allows for the formation of a carbon-carbon bond between an aryl halide and an alkene. Using acrolein diethyl acetal as the alkene source provides a protected aldehyde functionality, preventing unwanted side reactions. The subsequent acidic hydrolysis then unmasks the aldehyde.
Materials:
-
1-Fluoro-3-iodobenzene
-
Acrolein diethyl acetal
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium acetate (nBu₄NOAc)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 1-fluoro-3-iodobenzene (1.0 eq), acrolein diethyl acetal (1.5 eq), Pd(OAc)₂ (0.03 eq), nBu₄NOAc (2.0 eq), and K₂CO₃ (1.5 eq) in toluene.
-
Coupling Reaction: Heat the mixture to 90 °C and stir for 4-6 hours under an inert atmosphere. Monitor the reaction by GC-MS.
-
Hydrogenation (if necessary): If the coupled product is unsaturated, the reaction mixture can be subjected to hydrogenation using a palladium catalyst on alumina (Pd/Al₂O₃) under a hydrogen atmosphere.[4]
-
Work-up and Deprotection: After cooling, filter the reaction mixture through celite. The filtrate containing the acetal intermediate is then treated with dilute HCl and stirred at room temperature for 1-6 hours to hydrolyze the acetal.[4]
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Diagram of Proposed Synthesis Route 2:
Caption: Heck coupling approach to this compound synthesis.
Spectral Characterization
Accurate characterization of this compound is crucial for quality control. Below are the expected spectral data based on its structure and data from analogous compounds.
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 9.8 (t, 1H): Aldehydic proton (CHO).
-
δ 7.2-7.4 (m, 1H): Aromatic proton.
-
δ 6.8-7.0 (m, 3H): Aromatic protons.
-
δ 2.95 (t, 2H): Methylene protons alpha to the phenyl ring (Ar-CH₂).
-
δ 2.80 (t, 2H): Methylene protons alpha to the aldehyde (CH₂-CHO).
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ 201.5: Aldehyde carbonyl (CHO).
-
δ 163.0 (d, J = 245 Hz): Carbon attached to fluorine (C-F).
-
δ 142.0 (d, J = 7 Hz): Aromatic carbon.
-
δ 130.0 (d, J = 8 Hz): Aromatic carbon.
-
δ 124.5 (d, J = 3 Hz): Aromatic carbon.
-
δ 115.0 (d, J = 21 Hz): Aromatic carbon.
-
δ 113.0 (d, J = 21 Hz): Aromatic carbon.
-
δ 45.0: Methylene carbon (CH₂-CHO).
-
δ 30.0: Methylene carbon (Ar-CH₂).
Expected Mass Spectrometry (EI):
-
m/z 152 (M⁺): Molecular ion peak.
-
m/z 123: [M-CHO]⁺
-
m/z 109: [M-C₂H₄CHO]⁺
Derivatives of this compound and their Biological Significance
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. These modifications can lead to compounds with diverse pharmacological activities.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a powerful transformation that converts the aldehyde into a primary, secondary, or tertiary amine. This is a common strategy in drug discovery to introduce basic nitrogen atoms, which can improve aqueous solubility and form key interactions with biological targets. A notable example is the synthesis of Cinacalcet, where a related aldehyde, 3-(3-trifluoromethylphenyl)propanal, undergoes reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine.[4]
Diagram of Reductive Amination:
Caption: General scheme for the reductive amination of this compound.
Propanamide and Propionic Acid Derivatives: Exploring Anticonvulsant and Anti-inflammatory Potential
Oxidation of this compound yields 3-(3-Fluorophenyl)propionic acid, a member of the aryl propionic acid class of compounds known for their anti-inflammatory properties.[5] Furthermore, derivatives of 3-hydroxy-3-phenylpropionamide have been investigated for their anticonvulsant activity. The introduction of a fluorine atom to the phenyl ring of these compounds has been shown to enhance their potency.
A study on para-fluorinated and chlorinated derivatives of 3-hydroxy-3-ethyl-3-phenylpropionamide demonstrated their effectiveness in seizure models. The fluorinated derivative, F-HEPP, showed a median effective dose (ED₅₀) of 87.1 mg/kg in the maximal electroshock seizure (MES) model, indicating improved anticonvulsant activity compared to the non-fluorinated parent compound. Docking studies suggested that these compounds may exert their effects through interaction with GABA-A receptors.
Pyrrole Derivatives: Potential for Molluscicidal Applications
A Chinese patent describes the application of 2-aryl substituted pyrrole compounds as molluscicides for the control of snails that are intermediate hosts for schistosomiasis.[6] The synthesis of one of these compounds involves a derivative of 3-(4-fluorophenyl)-2-hydroxypropionate, highlighting the potential of fluorinated phenylpropanal derivatives in agrochemical applications.[6]
Future Directions and Conclusion
This compound is a valuable and versatile building block in medicinal and materials chemistry. Its strategic fluorination offers a means to fine-tune the properties of target molecules, enhancing their biological activity and pharmacokinetic profiles. While direct biological studies on the parent aldehyde are limited, the diverse activities of its derivatives underscore its potential.
Future research should focus on:
-
Exploring a wider range of derivatives: Synthesis of imines, oximes, hydrazones, and other heterocyclic derivatives could yield novel compounds with unique biological activities.
-
In-depth pharmacological profiling: Systematic evaluation of the synthesized derivatives against a panel of biological targets is needed to uncover their therapeutic potential.
-
Development of stereoselective syntheses: For derivatives with chiral centers, the development of enantioselective synthetic routes will be crucial for elucidating the SAR of individual stereoisomers.
References
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PubChem. (n.d.). 3,3-Difluoro-3-(3-fluorophenyl)propanal. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Piccolo, O., et al. (2021). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 26(15), 4606. [Link]
- BenchChem. (2025). Technical Guide: Synthesis and Characterization of 3-(2-Fluorophenyl)propionaldehyde. Retrieved January 18, 2026, from a relevant BenchChem technical guide.
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. Retrieved January 18, 2026, from [Link]
- CN109006824B. (2020). Application of 2-aryl substituted pyrrole compound in medicament for killing amphioxus. Google Patents.
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
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The Good Scents Company. (n.d.). 3-phenyl propionaldehyde. Retrieved January 18, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. Retrieved January 18, 2026, from [Link]
- Journal of Pharmaceutical Research. (2025). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Retrieved January 18, 2026, from a relevant article in the Journal of Pharmaceutical Research.
- CN102260143A. (2011). Production process for 3-fluorophenol. Google Patents.
-
Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved January 18, 2026, from [Link]
-
Beilstein-Institut. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1058–1106. [Link]
- Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(11), 5121-5123.
- Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. World Journal of Pharmaceutical Research, 9(5), 1026-1045.
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Methodological & Application
Application Notes and Protocols: Synthesis of 3-(3-Fluorophenyl)propanal via Palladium-Catalyzed Heck Coupling
Abstract
This document provides a comprehensive guide for the synthesis of 3-(3-Fluorophenyl)propanal, a valuable building block in medicinal chemistry and materials science. The protocol leverages the Mizoroki-Heck reaction, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[1][2][3] Herein, we detail a robust and reproducible procedure for the coupling of a 3-fluorophenyl halide with allyl alcohol. This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the reaction mechanism, optimization strategies, and troubleshooting.
Introduction: The Significance of this compound and the Heck Coupling Approach
This compound is a key intermediate in the synthesis of a variety of organic molecules. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds between unsaturated halides and alkenes.[1][2] Its broad functional group tolerance and stereoselectivity make it an ideal choice for the synthesis of complex molecules.[4] In this protocol, we utilize the Heck coupling of an aryl halide with allyl alcohol, which undergoes a tandem arylation-isomerization process to yield the desired 3-arylpropanal.[5][6][7] This approach is often preferred due to the commercial availability of the starting materials and the generally high yields achievable under optimized conditions.
Reaction Principle and Mechanism
The synthesis proceeds via a palladium-catalyzed Heck coupling of an aryl halide (e.g., 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene) with allyl alcohol. The reaction is believed to occur through a well-established catalytic cycle.
The catalytic cycle for the Heck reaction can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][2][8]
-
Alkene Coordination and Insertion: The alkene (allyl alcohol) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond.[2][9]
-
β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate generates the arylated alkene product and a palladium-hydride species.[1][2]
-
Isomerization: The initially formed 3-(3-fluorophenyl)allyl alcohol readily isomerizes to the more stable this compound. This isomerization can be facilitated by the palladium catalyst or the basic reaction conditions.[5][6]
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.[2][8]
Caption: Figure 1. Catalytic cycle of the Heck coupling.
Experimental Protocol
This protocol is adapted from established procedures for the Heck arylation of allyl alcohols.[10][11]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1-Bromo-3-fluorobenzene | ≥99% | Sigma-Aldrich |
| Allyl alcohol | ≥99% | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| Triphenylphosphine (PPh₃) | ≥99% | Acros Organics |
| Sodium acetate (NaOAc) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||
| Brine (Saturated aqueous NaCl) | ||
| Anhydrous magnesium sulfate (MgSO₄) | ||
| Silica gel | 60 Å, 230-400 mesh | |
| Standard laboratory glassware (Schlenk flask, condenser, etc.) | ||
| Magnetic stirrer with heating | ||
| Inert atmosphere setup (Nitrogen or Argon) | ||
| Rotary evaporator | ||
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) |
Detailed Synthesis Procedure
Reaction Setup:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.
-
To this solution, add 1-bromo-3-fluorobenzene (2.0 mmol, 0.22 mL), allyl alcohol (3.0 mmol, 0.20 mL), and sodium acetate (3.0 mmol, 246 mg).
Reaction Execution: 6. Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously.[10] 7. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 6-12 hours.
Work-up and Purification: 8. Once the reaction is complete, cool the mixture to room temperature. 9. Dilute the reaction mixture with diethyl ether (50 mL) and wash with water (3 x 20 mL) to remove DMF. 10. Wash the organic layer with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL). 11. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 12. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. For challenging separations, a bisulfite adduct formation and subsequent release can be employed for purification.[12][13]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.82 (t, J = 1.2 Hz, 1H, CHO), 7.35-7.25 (m, 1H, Ar-H), 7.05-6.90 (m, 3H, Ar-H), 2.99 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.81 (dt, J = 7.6, 1.2 Hz, 2H, CH₂CHO).
-
¹³C NMR (CDCl₃, 100 MHz): δ 201.5, 163.0 (d, J = 245 Hz), 142.5 (d, J = 7 Hz), 130.2 (d, J = 8 Hz), 124.5, 115.8 (d, J = 21 Hz), 113.2 (d, J = 21 Hz), 45.2, 27.8.
-
Mass Spectrometry (EI): m/z (%) = 152 (M⁺).
Note: The expected spectral data is predicted based on known chemical shifts for similar structures and should be confirmed experimentally.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of fresh Pd(OAc)₂ and PPh₃. Pre-form the catalyst complex in situ as described. |
| Poor quality reagents | Use anhydrous solvents and reagents. Ensure the aryl halide is pure. | |
| Insufficient temperature | Ensure the reaction temperature is maintained at 90 °C. | |
| Formation of side products | Homo-coupling of the aryl halide | Use a slight excess of the alkene. |
| Isomerization to the internal alkene | Optimize the reaction time; prolonged heating can lead to side reactions. | |
| Difficulty in purification | Co-elution of impurities | Consider purification via bisulfite adduct formation for aldehydes.[12][13] |
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of this compound via a palladium-catalyzed Heck coupling reaction. By following the detailed steps and considering the provided insights, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and materials science. The versatility of the Heck reaction allows for the potential adaptation of this protocol to a range of substituted aryl halides and alkenes.
References
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Heck Reaction Mechanism - BYJU'S. (n.d.).
- The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(II) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - RSC Publishing. (2021).
- Mechanism of the palladium-catalyzed Heck reaction. - ResearchGate. (n.d.).
- Heck Reaction - Chemistry LibreTexts. (2023).
- Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade | Organic Letters - ACS Publications. (2011).
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
- Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles - ResearchGate. (2025).
- The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II) - Organic Chemistry Portal. (n.d.).
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (2018).
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021).
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Application Notes and Protocols for the Selective Oxidation of 3-(3-fluorophenyl)propan-1-ol to 3-(3-fluorophenyl)propanal
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the selective oxidation of the primary alcohol, 3-(3-fluorophenyl)propan-1-ol, to the corresponding aldehyde, 3-(3-fluorophenyl)propanal. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. Recognizing the need for robust and reproducible synthetic methods, this document outlines three field-proven oxidation methodologies: Pyridinium Chlorochromate (PCC) Oxidation, Swern Oxidation, and Dess-Martin Periodinane (DMP) Oxidation. Each protocol is presented with an in-depth explanation of the underlying reaction mechanism, a comparative analysis of their advantages and limitations, and detailed, step-by-step procedures. Furthermore, this guide includes comprehensive protocols for the purification of the aldehyde product and its thorough characterization by modern spectroscopic techniques, ensuring researchers can confidently assess the purity and identity of their final product.
Introduction: The Significance of Selective Aldehyde Synthesis
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis. Aldehydes are versatile building blocks, readily participating in a plethora of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and Grignard additions. The target molecule, this compound, is of particular interest due to the prevalence of the fluorophenyl moiety in agrochemicals and pharmaceuticals, where the fluorine atom can enhance metabolic stability and binding affinity.
The primary challenge in this oxidation lies in preventing over-oxidation to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents. This guide provides detailed protocols for three such reagents, each with its own unique profile of reactivity, functional group tolerance, and operational considerations.
Comparative Overview of Oxidation Methodologies
The choice of an oxidizing agent is a critical parameter in the successful synthesis of this compound. The following table provides a high-level comparison of the three methodologies detailed in this guide.
| Method | Reagent(s) | Typical Yield | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 70-85% | Operationally simple, commercially available reagent. | Chromium-based reagent (toxic), can be acidic, workup can be tedious.[1][2] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 85-95% | High yields, mild conditions, metal-free.[3][4][5] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct, sensitive to moisture.[4] |
| DMP Oxidation | Dess-Martin Periodinane (DMP) | 90-98% | Mild, neutral conditions, high yields, broad functional group tolerance. | Reagent is expensive and can be shock-sensitive. |
Detailed Protocols and Mechanistic Insights
Method 1: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a relatively mild oxidant that can be used in anhydrous organic solvents, which is key to preventing the formation of the aldehyde hydrate and subsequent over-oxidation.
The oxidation with PCC proceeds through the formation of a chromate ester intermediate. A base, such as pyridine, then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the aldehyde.
Materials:
-
3-(3-fluorophenyl)propan-1-ol
-
Pyridinium Chlorochromate (PCC)
-
Celite® or silica gel
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane (5 mL per gram of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(3-fluorophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography.
Diagram of PCC Oxidation Workflow:
Caption: Workflow for PCC Oxidation.
Method 2: Swern Oxidation
The Swern oxidation is a highly reliable and mild method that utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride.[3][4][5]
The reaction begins with the activation of DMSO with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4]
Materials:
-
3-(3-fluorophenyl)propan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (5 mL per gram of alcohol) in a three-necked flask equipped with a thermometer and under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane, keeping the internal temperature below -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of 3-(3-fluorophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, and stir the reaction mixture for 15 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of Swern Oxidation Workflow:
Caption: Workflow for Swern Oxidation.
Method 3: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a very mild and selective method for oxidizing alcohols to aldehydes at room temperature.[6]
The reaction is believed to proceed via a ligand exchange between the alcohol and an acetate group on the iodine center of the DMP. An intramolecular deprotonation of the α-carbon of the alcohol by an acetate ligand leads to the reductive elimination of the iodine(V) species to an iodine(III) species and the formation of the aldehyde.
Materials:
-
3-(3-fluorophenyl)propan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-(3-fluorophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (10 mL per gram of alcohol) in a round-bottom flask, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Shake vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of DMP Oxidation Workflow:
Caption: Workflow for DMP Oxidation.
Purification and Characterization of this compound
Purification by Flash Column Chromatography
The crude aldehyde obtained from any of the above methods can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). The fractions containing the pure product, as determined by TLC, should be combined and the solvent removed under reduced pressure.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following are expected characterization data based on the structure and analysis of analogous compounds.
Expected Spectroscopic Data for this compound:
| Technique | Expected Observations |
| ¹H NMR | δ ~9.8 (t, 1H, -CHO), 7.3-6.9 (m, 4H, Ar-H), 2.9 (t, 2H, -CH₂-Ar), 2.8 (dt, 2H, -CH₂-CHO) |
| ¹³C NMR | δ ~202 (-CHO), 163 (d, ¹JCF, C-F), 140-115 (Ar-C), 45 (-CH₂-CHO), 28 (-CH₂-Ar) |
| FTIR (neat) | ~2820, 2720 cm⁻¹ (C-H stretch of aldehyde), ~1725 cm⁻¹ (C=O stretch), ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-F stretch) |
| Mass Spec (EI) | M⁺ at m/z = 154. Expected fragments at m/z = 125, 109, 96. |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
PCC: Pyridinium chlorochromate is a toxic and potentially carcinogenic chromium(VI) compound. Handle with extreme care and avoid inhalation of the dust.
-
Swern Oxidation Reagents: Oxalyl chloride is corrosive and toxic. It reacts violently with water. Dimethyl sulfoxide is readily absorbed through the skin. Triethylamine is a flammable and corrosive liquid with a strong odor. The reaction should be performed at low temperatures to control the exothermic reaction and the evolution of toxic carbon monoxide gas.
-
DMP: Dess-Martin periodinane is a potentially explosive compound, especially when heated or subjected to shock. Handle with care and store appropriately.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound from its corresponding primary alcohol using three reliable and selective oxidation methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. By following the detailed protocols and safety guidelines presented herein, researchers can confidently and reproducibly synthesize this valuable aldehyde for their drug discovery and development endeavors.
References
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Piccolo, O. (2018). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. [Link]
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LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
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UCLA. (n.d.). IR: aldehydes. UCLA Chemistry. [Link]
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Organic-Synthesis.com. [Link]
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Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Swern oxidation. Wikipedia. [Link]
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Scribd. (n.d.). Swern Oxidation: Alcohol to Aldehyde/Ketone. Scribd. [Link]
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Chem-Station. (2014). Swern Oxidation. Chem-Station Int. Ed.. [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Dess–Martin periodinane. Wikipedia. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Organic Chemistry Portal. [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Organic Chemistry Tutor. [Link]
-
LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Chemistry Steps. [Link]
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Application Notes and Protocols: Synthesis of 3-(3-Fluorophenyl)propanal Precursors via Wittig Reaction
Introduction: Strategic Synthesis of Aldehyde Precursors
The synthesis of substituted propanals is a critical endeavor in medicinal chemistry and drug development, as these motifs are integral to a wide array of pharmacologically active molecules. Among these, 3-(3-Fluorophenyl)propanal stands as a key building block. This guide provides a detailed, field-proven two-step methodology for the synthesis of this compound, commencing with the strategic formation of an α,β-unsaturated aldehyde precursor, 3-(3-Fluorophenyl)propenal, via the Wittig reaction. This is followed by a highly selective reduction of the carbon-carbon double bond to yield the target saturated aldehyde.
This application note is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a comprehensive understanding of the underlying chemical principles and experimental considerations that ensure a successful and reproducible synthesis.
Synthetic Strategy: A Two-Pronged Approach
The chosen synthetic route leverages the reliability and stereochemical control of the Wittig reaction, followed by a chemoselective reduction. This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields and purities achievable at each step.
Caption: Overall synthetic workflow.
Part 1: The Wittig Reaction - Synthesis of 3-(3-Fluorophenyl)propenal
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] In this initial step, 3-fluorobenzaldehyde is reacted with the stabilized ylide, (triphenylphosphoranylidene)acetaldehyde, to produce 3-(3-fluorophenyl)propenal. Stabilized ylides, containing an electron-withdrawing group, are known to predominantly form the thermodynamically more stable (E)-alkene.[1][3]
Mechanism of the Wittig Reaction
The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the aldehyde to form a transient oxaphosphetane intermediate.[1][2] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[4]
Caption: Simplified Wittig reaction mechanism.
Protocol 1: Synthesis of 3-(3-Fluorophenyl)propenal
This protocol is adapted from established procedures for the Wittig reaction with stabilized ylides.[5][6]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-Fluorobenzaldehyde | 124.11 | 1.24 g | 10.0 |
| (Formylmethyl)triphenylphosphonium chloride | 340.78 | 3.75 g | 11.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 0.59 g | 11.0 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Diethyl ether | - | As needed for washing | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed for drying | - |
Procedure:
-
Phosphonium Salt Suspension: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add (formylmethyl)triphenylphosphonium chloride (3.75 g, 11.0 mmol) and anhydrous dichloromethane (30 mL). Stir the suspension.[7][8]
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add sodium methoxide (0.59 g, 11.0 mmol) portion-wise over 10 minutes. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.[5]
-
Aldehyde Addition: In a separate flask, dissolve 3-fluorobenzaldehyde (1.24 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the ylide suspension at 0 °C over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(3-fluorophenyl)propenal as a solid.
Part 2: Selective Reduction of the Alkene - Synthesis of this compound
The selective reduction of the carbon-carbon double bond in an α,β-unsaturated aldehyde without affecting the aldehyde functionality is a common challenge in organic synthesis. Catalytic transfer hydrogenation is an effective and mild method for this transformation, avoiding the need for high-pressure hydrogenation gas.[9]
Mechanism of Catalytic Transfer Hydrogenation
In catalytic transfer hydrogenation, a hydrogen donor molecule, such as isopropanol, transfers hydrogen to the substrate in the presence of a metal catalyst. The catalyst facilitates the transfer of a hydride to the β-carbon of the unsaturated system, followed by protonation to yield the saturated aldehyde.
Caption: General mechanism for selective reduction.
Protocol 2: Synthesis of this compound
This protocol is based on established methods for the selective reduction of cinnamaldehyde derivatives.[10][11]
Materials:
| Reagent/Catalyst/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-(3-Fluorophenyl)propenal | 150.15 | 1.50 g | 10.0 |
| Palladium on Carbon (10% Pd/C) | - | 75 mg | - |
| Ammonium formate (HCO₂NH₄) | 63.06 | 3.15 g | 50.0 |
| Methanol | - | 50 mL | - |
| Diethyl ether | - | As needed for extraction | - |
| Water | - | As needed for work-up | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed for drying | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-(3-fluorophenyl)propenal (1.50 g, 10.0 mmol), 10% Palladium on carbon (75 mg), and methanol (50 mL).
-
Hydrogen Donor Addition: Add ammonium formate (3.15 g, 50.0 mmol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of methanol.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the methanol. To the residue, add water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by flash column chromatography if necessary.
Conclusion
The two-step synthesis outlined in this guide provides a reliable and efficient pathway to this compound, a valuable precursor in pharmaceutical research. The Wittig reaction of 3-fluorobenzaldehyde with a stabilized ylide offers excellent control for the formation of the intermediate α,β-unsaturated aldehyde. Subsequent selective reduction of the carbon-carbon double bond via catalytic transfer hydrogenation yields the desired saturated aldehyde in good purity. By understanding the mechanistic underpinnings and adhering to the detailed protocols, researchers can confidently synthesize this important building block for their drug discovery programs.
References
-
Green Chemistry (RSC Publishing). Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Available at: [Link]
-
Nano Letters - ACS Publications. Zn Single-Atom Catalysts Enable the Catalytic Transfer Hydrogenation of α,β-Unsaturated Aldehydes. Available at: [Link]
-
Inorganic Chemistry - ACS Publications. Size-Dependent Fe-Based Catalysts for the Catalytic Transfer Hydrogenation of α,β-Unsaturated Aldehydes. Available at: [Link]
-
Catalysis Science & Technology (RSC Publishing). Selectivity-controllable hydrogen transfer reduction of α,β-unsaturated aldehydes over high-entropy catalysts. Available at: [Link]
-
ResearchGate. Zn Single-Atom Catalysts Enable the Catalytic Transfer Hydrogenation of α,β-Unsaturated Aldehydes | Request PDF. Available at: [Link]
-
Wittig Reaction - Common Conditions. Available at: [Link]
-
ACS Catalysis. Selective Hydrogenation of Cinnamaldehyde over Co-Based Intermetallic Compounds Derived from Layered Double Hydroxides. Available at: [Link]
-
Journal of the American Chemical Society. Visible-Light-Driven Selective Photocatalytic Hydrogenation of Cinnamaldehyde over Au/SiC Catalysts. Available at: [Link]
-
Chem-Impex. (Formylmethyl)triphenylphosphonium chloride. Available at: [Link]
-
ResearchGate. Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water. Available at: [Link]
-
Organic Chemistry Portal. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Available at: [Link]
-
Catalysis Science & Technology (RSC Publishing). Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation. Available at: [Link]
-
Semantic Scholar. Selective Hydrogenation of Cinnamaldehyde Catalyzed by Ruthenium ( II ) Complexes Based on Azoimine Ligands. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. Available at: [Link]
-
Organic Syntheses Procedure. Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. Available at: [Link]
-
RSC Publishing. Catalyst-free chemoselective reduction of the carbon–carbon double bond in conjugated alkenes with Hantzsch esters in water. Available at: [Link]
-
(FORMYLMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE Six Chongqing Chemdad Co. Available at: [Link]
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-
PMC - NIH. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Available at: [Link]
-
Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). Available at: [Link]
-
Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]
-
Solvent Free Wittig Reactions. Available at: [Link]
-
Johnson Matthey Technology Review. oa Reduction of Activated Carbon-Carbon Double Bonds using Highly Active and Enantioselective Double Bond Reductases. Available at: [Link]
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A Solvent Free Wittig Reaction. Available at: [Link]
-
Organic Chemistry | OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Available at: [Link]
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Chemical Communications (RSC Publishing). Two carbon homologated α,β-unsaturated aldehydes from alcohols using the in situ oxidation–Wittig reaction. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Catalyst-Free Chemoselective Reduction of the Carbon—Carbon Double Bond in Conjugated Alkenes with Hantzsch Esters in Water. | Request PDF. Available at: [Link]
-
ACS Publications. Biocatalytic Asymmetric Alkene Reduction: Crystal Structure and Characterization of a Double Bond Reductase from Nicotiana tabacum. Available at: [Link]
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The Versatility of 3-(3-Fluorophenyl)propanal as a Chiral Building Block in Asymmetric Synthesis: Application Notes and Protocols
Introduction: The Strategic Value of Fluorinated Chiral Building Blocks
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating a molecule's physicochemical and pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the ability of the C-F bond to act as a hydrogen bond acceptor, can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins. When combined with the principles of asymmetric synthesis, the use of fluorinated chiral building blocks opens avenues to novel chemical entities with precisely controlled three-dimensional structures, a critical factor for therapeutic efficacy and safety.
This guide focuses on the application of 3-(3-Fluorophenyl)propanal , a versatile and reactive building block, in the asymmetric synthesis of valuable chiral molecules. Its aldehyde functionality serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the fluorinated phenyl ring provides the desirable properties often sought in medicinal chemistry. We will explore its utility in several cutting-edge asymmetric transformations, providing not only the conceptual framework but also detailed, actionable protocols for the research scientist.
Core Applications of this compound in Asymmetric Synthesis
The reactivity of the aldehyde group in this compound makes it an excellent substrate for a range of asymmetric reactions. Below, we delve into specific applications, highlighting the underlying principles and providing detailed experimental procedures.
Asymmetric Organocatalytic Michael Addition: Crafting Chiral γ-Nitro Aldehydes
The organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes is a powerful method for the synthesis of enantioenriched γ-nitro carbonyl compounds, which are versatile precursors to chiral γ-amino acids and other valuable molecules. The use of chiral secondary amine catalysts, such as proline and its derivatives, proceeds through a transient enamine intermediate, which then adds to the nitroalkene in a stereocontrolled fashion.
Causality of Experimental Choices: The choice of a chiral diarylprolinol silyl ether as the catalyst is predicated on its ability to form a sterically hindered enamine with this compound. This steric hindrance, coupled with the electronic nature of the catalyst, directs the approach of the nitroalkene to a specific face of the enamine, thereby ensuring high enantioselectivity. The presence of an acid co-catalyst facilitates both enamine formation and the subsequent hydrolysis of the resulting iminium ion. The reaction is typically performed at low temperatures to enhance stereocontrol by minimizing thermal racemization pathways.
Experimental Workflow: Asymmetric Michael Addition
Caption: Workflow for the asymmetric Michael addition.
Protocol: Asymmetric Michael Addition of this compound to β-Nitrostyrene
-
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Benzoic acid (20 mol%)
-
This compound (1.0 mmol)
-
trans-β-Nitrostyrene (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral catalyst (20 mol%) and benzoic acid (20 mol%).
-
Add anhydrous toluene (3 mL) and stir until all solids are dissolved.
-
Add this compound (1.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve trans-β-nitrostyrene (1.2 mmol) in anhydrous toluene (2 mL).
-
Add the solution of trans-β-nitrostyrene dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral γ-nitro aldehyde.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Quantitative Data Summary: Asymmetric Michael Addition
| Catalyst | Co-catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (S)-Diarylprolinol Silyl Ether | Benzoic Acid | Toluene | 0 | 85-95 | 90-98 |
| (S)-Proline | - | DMSO | RT | 70-80 | 80-90 |
Asymmetric Nitroaldol (Henry) Reaction: Access to Chiral β-Nitro Alcohols
The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[1][2][3][4] The asymmetric variant, often catalyzed by chiral metal complexes or organocatalysts, provides access to valuable chiral β-nitro alcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids.[1][3][4]
Causality of Experimental Choices: The use of a chiral copper(II)-bis(oxazoline) complex as a catalyst is a well-established method for achieving high enantioselectivity in the Henry reaction.[1] The copper center acts as a Lewis acid to activate the aldehyde, while the chiral ligand creates a chiral environment that directs the nucleophilic attack of the nitronate. The choice of a non-coordinating solvent like dichloromethane (DCM) is crucial to prevent interference with the catalyst's coordination sphere. A mild base is used to generate the nitronate in situ without promoting side reactions.
Logical Relationship: Asymmetric Henry Reaction
Caption: Key components of the asymmetric Henry reaction.
Protocol: Asymmetric Henry Reaction of this compound with Nitromethane
-
Materials:
-
Cu(OTf)2 (10 mol%)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (11 mol%)
-
This compound (1.0 mmol)
-
Nitromethane (5.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)
-
Anhydrous dichloromethane (DCM) (5 mL)
-
-
Procedure:
-
In a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(OTf)2 (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%).
-
Add anhydrous DCM (3 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the mixture to -20 °C.
-
Add this compound (1.0 mmol) and nitromethane (5.0 mmol).
-
Slowly add DIPEA (1.2 mmol) dropwise over 5 minutes.
-
Stir the reaction at -20 °C for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).
-
Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral β-nitro alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Quantitative Data Summary: Asymmetric Henry Reaction
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Cu(II)-Bis(oxazoline) | DIPEA | DCM | -20 | 80-90 | 90-97 |
| Chiral Guanidine | - | Toluene | -40 | 75-85 | 85-95 |
Enantioselective Synthesis of Chiral β-Amino Acids
Chiral β-amino acids are crucial components of many biologically active molecules and are valuable building blocks in medicinal chemistry.[5][6][7][8] An effective strategy for their synthesis from this compound involves a diastereoselective addition of a chiral amine auxiliary, followed by further transformations.
Causality of Experimental Choices: Ellman's chiral auxiliary, tert-butanesulfinamide, is a highly effective reagent for the asymmetric synthesis of amines.[9] It readily condenses with aldehydes to form N-sulfinyl imines. The subsequent nucleophilic addition to the imine is directed by the bulky tert-butyl group, leading to high diastereoselectivity. The sulfinyl group can then be easily cleaved under mild acidic conditions to afford the desired chiral amine.
Experimental Workflow: Synthesis of a Chiral β-Amino Acid Derivative
Caption: Pathway to chiral β-amino acids.
Protocol: Synthesis of a Chiral β-Amino Acid Derivative from this compound
-
Step 1: Synthesis of the N-sulfinyl imine
-
Materials:
-
This compound (1.0 mmol)
-
(R)-2-Methylpropane-2-sulfinamide (1.1 mmol)
-
CuSO4 (1.5 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, (R)-2-methylpropane-2-sulfinamide, and anhydrous CuSO4.
-
Add anhydrous DCM and stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-sulfinyl imine, which can be used in the next step without further purification.
-
-
-
Step 2: Diastereoselective Reformatsky Reaction
-
Materials:
-
Crude N-sulfinyl imine (from Step 1)
-
Ethyl bromoacetate (1.5 mmol)
-
Activated zinc dust (2.0 mmol)
-
Anhydrous THF (10 mL)
-
-
Procedure:
-
To a flame-dried flask containing activated zinc dust, add anhydrous THF.
-
Add a solution of the crude N-sulfinyl imine and ethyl bromoacetate in THF dropwise to the zinc suspension.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to obtain the chiral β-amino ester derivative.
-
-
-
Step 3: Deprotection and Hydrolysis
-
Materials:
-
Chiral β-amino ester derivative (from Step 2)
-
4M HCl in dioxane
-
LiOH (aqueous solution)
-
-
Procedure:
-
Dissolve the β-amino ester derivative in methanol and add 4M HCl in dioxane.
-
Stir at room temperature until the sulfinyl group is cleaved (monitor by TLC).
-
Concentrate under reduced pressure.
-
Dissolve the residue in a mixture of THF and water, and add LiOH.
-
Stir at room temperature until the ester is hydrolyzed.
-
Neutralize with acid and purify the resulting chiral β-amino acid.
-
-
Conclusion
This compound has demonstrated its significant potential as a versatile chiral building block in asymmetric synthesis. Its aldehyde functionality allows for a diverse range of stereoselective transformations, including organocatalytic Michael additions, asymmetric Henry reactions, and the synthesis of chiral β-amino acids via the use of chiral auxiliaries. The protocols detailed herein provide a practical foundation for researchers to explore the utility of this valuable synthon in the construction of complex, enantioenriched molecules for applications in drug discovery and materials science. The continued development of novel catalytic systems will undoubtedly further expand the synthetic repertoire of this compound, solidifying its role as a key component in the modern synthetic chemist's toolbox.
References
- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.
- Enantioselective Synthesis of Beta-Amino Acids. (2005). Wiley.
- Juaristi, E. (Ed.). (2005). Enantioselective synthesis of beta-amino acids. John Wiley & Sons.
- Cole, D. C. (1997). Recent stereoselective synthesis of β-amino acids. Tetrahedron, 53(48), 16463-16505.
- Liu, M., & Sibi, M. P. (2002). Recent advances in the stereoselective synthesis of β-amino acids. Tetrahedron, 58(40), 7991-8035.
- Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.
- Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995.
- Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.
- Christensen, C., Juhl, K., & Jørgensen, K. A. (2001). Catalytic, Enantioselective Henry Reactions of α,α-Disubstituted Aldehydes. Chemistry - A European Journal, 7(8), 1735–1740.
- Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent advances in the catalytic asymmetric Henry reaction and related transformations. Organic & Biomolecular Chemistry, 5(21), 3461–3472.
- Boruwa, J., Gogoi, N., Saikia, P. P., & Barua, N. C. (2006). The Henry or nitroaldol reaction: a century old but still synthetically useful. Tetrahedron: Asymmetry, 17(22), 3315-3326.
- Shibasaki, M., Sasai, H., & Arai, T. (1997). Asymmetric Henry reactions. Angewandte Chemie International Edition in English, 36(12), 1236-1256.
- Evans, D. A., Tedrow, J. S., Shaw, J. T., & Downey, C. W. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392–393.
- Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Addition Reaction: An Old Transformation at the Forefront of Asymmetric Catalysis. Chemistry - A European Journal, 10(23), 5746–5755.
- Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600–1632.
- Denmark, S. E., & Chung, W.-j. (2011). Lewis Base Catalyzed Asymmetric Henry Reaction. In Lewis Base Catalysis in Organic Synthesis (Vol. 1, pp. 329–381). Wiley-VCH Verlag GmbH & Co. KGaA.
- Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels–Alder Reactions. Accounts of Chemical Research, 37(8), 580–591.
- Melchiorre, P., Marigo, M., Carlone, A., & Bartoli, G. (2008). Asymmetric Enamine Catalysis.
- Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569.
- Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalytic domino reactions. European Journal of Organic Chemistry, 2007(11), 1701–1716.
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Application Notes and Protocols for the Derivatization of 3-(3-Fluorophenyl)propanal and Subsequent Biological Activity Screening
Introduction: The Strategic Value of 3-(3-Fluorophenyl)propanal in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a well-established approach to enhance pharmacological properties.[1][2] The fluorine atom, owing to its high electronegativity and small size, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The starting scaffold, this compound, represents a valuable building block for the synthesis of novel chemical entities. Its aliphatic aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the rapid generation of a diverse library of compounds. This diversity is paramount for effective high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules.[3][4]
This application note provides detailed protocols for three robust derivatization strategies for this compound: Reductive Amination, Wittig Olefination, and Knoevenagel Condensation. Furthermore, it outlines a comprehensive workflow for the subsequent biological screening of the resulting compound library, offering researchers a validated pathway from chemical synthesis to hit identification.
Part 1: Chemical Derivatization Strategies
The aldehyde group of this compound is a prime site for chemical modification. The following protocols are designed to be broadly applicable and can be adapted to a wide range of reaction partners to maximize the structural diversity of the resulting library.
Reductive Amination: Accessing Novel Amines
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes.[5][6] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[7] This one-pot procedure is highly efficient and tolerates a wide variety of functional groups.[8]
Caption: Workflow for the reductive amination of this compound.
This protocol is favored for its mildness and broad substrate scope, particularly with sensitive amines.[8]
Materials:
-
This compound
-
Primary or secondary amine of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen amine (1.1 eq).
-
Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1 M concentration of the aldehyde).
-
Stir the solution at room temperature for 20-30 minutes to allow for imine/iminium ion formation. For less reactive amines, the addition of a catalytic amount of acetic acid can be beneficial.[7]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is typically exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.
| Reactant Amine Example | Expected Product Structure |
| Morpholine | 4-(3-(3-Fluorophenyl)propyl)morpholine |
| Benzylamine | N-Benzyl-3-(3-fluorophenyl)propan-1-amine |
| Aniline | N-(3-(3-Fluorophenyl)propyl)aniline |
Wittig Olefination: Generating Diverse Alkenes
The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[9][10] The stereochemical outcome of the reaction is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[9][11]
Caption: General workflow for the Wittig olefination.
This protocol describes the formation of a (Z)-alkene using a non-stabilized ylide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide (for methylenation) or other alkyltriphenylphosphonium halide (1.2 equivalents)
-
n-Butyllithium (n-BuLi) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line equipment and syringes
Procedure:
-
Under an inert atmosphere (nitrogen or argon), suspend the alkyltriphenylphosphonium halide (1.2 eq) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent like hexanes.
| Phosphonium Salt Example | Expected Product Structure | Predominant Isomer |
| Methyltriphenylphosphonium bromide | 1-Fluoro-3-(but-3-en-1-yl)benzene | N/A |
| Ethyltriphenylphosphonium bromide | 1-(Pent-1-en-1-yl)-3-fluorobenzene | Z |
Knoevenagel Condensation: Synthesizing α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[12][13] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[14]
Caption: Workflow for the Knoevenagel condensation.
This protocol provides a straightforward method for synthesizing a benzylidenemalononitrile derivative.
Materials:
-
This compound
-
Malononitrile (1.0 equivalent)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by the formation of a precipitate.
-
Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to reflux.
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from ethanol.
| Active Methylene Compound | Expected Product Structure |
| Malononitrile | 2-(3-(3-Fluorophenyl)propylidene)malononitrile |
| Ethyl cyanoacetate | Ethyl 2-cyano-5-(3-fluorophenyl)pent-2-enoate |
| Diethyl malonate | Diethyl 2-(3-(3-fluorophenyl)propylidene)malonate |
Part 2: Biological Activity Screening
Once a library of derivatives has been synthesized, the next crucial step is to screen them for biological activity. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a biological target.[15][16] This section outlines a general protocol for a cell-based HTS assay.
Assay Development and Miniaturization
The transition from bench-scale chemistry to HTS requires assay miniaturization, typically from 96-well to 384- or 1536-well plates, to conserve reagents and increase throughput.[3][17] A robust assay should have a Z' factor greater than 0.5, indicating a good separation between positive and negative controls.[3][17]
Screening Cascade Workflow
Caption: A typical workflow for a cell-based high-throughput screen.
Protocol 2A: General Protocol for a Cell-Based Cytotoxicity Screen
This protocol describes a common HTS assay to identify compounds that are toxic to cancer cells.
Materials:
-
Synthesized compound library dissolved in DMSO (typically 10 mM stock)
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom, white-walled tissue culture treated plates
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library stock plates into the wells of a 384-well assay plate. This results in a final screening concentration typically around 10 µM.[17] Include wells for positive and negative controls.
-
Cell Seeding: Trypsinize and count the cells. Dilute the cells in culture medium to the desired density (e.g., 1000-5000 cells per well) and dispense into the assay plates containing the compounds.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 48-72 hours).
-
Assay Readout: Equilibrate the plates to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: After a brief incubation to stabilize the luminescent signal, read the plates on a plate reader.
-
Data Analysis:
-
Normalize the data to the controls on each plate.
-
Calculate the Z' factor to assess the quality of the screen.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition of cell viability).
-
-
Hit Confirmation: Re-test the primary hits from the initial screen, often in triplicate, to confirm their activity.
-
Dose-Response Analysis: Perform a dose-response curve for the confirmed hits to determine their potency (e.g., IC₅₀ value).
Conclusion
This compound is a highly tractable starting material for the generation of chemically diverse libraries. The synthetic protocols provided herein offer robust and versatile methods for derivatization, while the outlined screening cascade provides a clear path for the biological evaluation of the resulting compounds. This integrated approach of synthesis and screening is fundamental to modern drug discovery and can accelerate the identification of novel therapeutic leads.[15][18]
References
-
Longdom Publishing. Biological Assays: Innovations and Applications. [Link]
-
Pramanik, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. J Cancer Sci Ther, 8(6), 144-146. [Link]
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Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 339-343. [Link]
-
Gualtieri, M. J., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Marine Drugs, 16(8), 279. [Link]
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Wiatrak, B., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(14), 7679. [Link]
-
Inglese, J., et al. (2012). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology, 4(4), 307-323. [Link]
-
Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]
-
Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 845-854. [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
-
O'Hagan, D. (Ed.). (2012). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons. [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Organic Reactions. Wittig Reaction - Common Conditions. [Link]
-
Lumen Learning. Organic Chemistry II - 20.4. The Wittig reaction. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Lum-Dina, G. V., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5406. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Reductive Amination. [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Kim, S., et al. (2011). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 76(23), 9630-9642. [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Knoevenagel condensation. [Video]. YouTube. [Link]
-
Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. Reductive amination reactions that form secondary arylamines. [Link]
-
PubChem. 3,3-Difluoro-3-(3-fluorophenyl)propanal. [Link]
-
Al-Said, N. H., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1148-1181. [Link]
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Rezen, T., et al. (2011). A Methodology for Simultaneous Fluorogenic Derivatization and Boronate Affinity Enrichment of 3-Nitrotyrosine Containing Peptides. Analytical Chemistry, 83(17), 6620-6627. [Link]
-
Kumar, L. V., et al. (2015). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 7(1), 162-167. [Link]
-
Belyaev, A., et al. (2023). Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. International Journal of Molecular Sciences, 24(5), 4484. [Link]
-
Shokry, E., & El-Nashar, R. M. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2017, 8560163. [Link]
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Application Note: High-Sensitivity GC-MS Method for the Purity Analysis of 3-(3-Fluorophenyl)propanal
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity determination and impurity profiling of 3-(3-Fluorophenyl)propanal, a key intermediate in pharmaceutical synthesis. The inherent volatility and reactivity of aldehydes necessitate a robust analytical method to ensure the quality and safety of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and the entire protocol is designed as a self-validating system, adhering to stringent scientific integrity standards.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity.[3][4] Consequently, the purity of this intermediate is paramount, as even trace-level impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for analyzing volatile and semi-volatile compounds like this compound.[2] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identifying and quantifying unknown impurities.[5] This application note describes a direct injection GC-MS method, which is suitable for semi-volatile compounds and offers high sensitivity, particularly when using Single Ion Monitoring (SIM) mode.[2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is foundational to method development.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO | [6] |
| Molecular Weight | 152.17 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid (estimated) | [7][8] |
| Boiling Point | Estimated to be higher than related compounds like propanal (46-50 °C) due to the phenyl group and fluorine substitution. | [9] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, methanol, and acetonitrile. | [10] |
Potential Impurities in this compound Synthesis
Impurities can arise from starting materials, by-products, intermediates, and degradation products.[1][11] A robust analytical method must be able to separate the main analyte from these potential impurities. Common impurities could include:
-
3-(3-Fluorophenyl)propan-1-ol: The corresponding alcohol, which may be present as an unreacted starting material from an oxidation step or as a reduction by-product.[4]
-
3-(3-Fluorophenyl)propanoic acid: The corresponding carboxylic acid, resulting from over-oxidation of the aldehyde.
-
Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 3-fluorobenzaldehyde or other precursors.
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as dichloromethane or ethyl acetate.[12][5]
GC-MS Method and Protocols
The following method was developed to provide optimal separation and sensitive detection of this compound and its potential impurities.
Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an electron ionization (EI) source.
-
GC Column: Agilent J&W DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column is chosen for its versatility and low bleed characteristics, making it suitable for MS applications.[13][14]
-
Software: MassHunter Workstation (or equivalent).
-
Reagents: Dichloromethane (GC grade), this compound reference standard (>99.5% purity).
Chromatographic Conditions
The GC parameters are optimized to achieve good peak shape and resolution for the target analyte and potential impurities.
| Parameter | Condition | Rationale |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1.0 µL | Standard volume for good sensitivity and reproducibility. |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature allows for good focusing of volatile components. The temperature ramp provides efficient separation of compounds with varying boiling points. |
Mass Spectrometer Conditions
The MS parameters are set for sensitive detection and confident identification.
| Parameter | Condition | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Standard temperature to minimize source contamination. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass analysis. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 40-400) and SIM | Full scan is used for initial identification of unknown impurities. SIM mode is used for high-sensitivity quantification of the main peak and known impurities. |
| SIM Ions | To be determined from the full scan mass spectrum of the reference standard. Likely ions for this compound (MW 152.17) would include the molecular ion (m/z 152) and characteristic fragments. For propanal, the base peak is often m/z 29 ([CHO]+).[15] |
Experimental Workflow Diagram
Caption: GC-MS workflow for purity analysis.
Step-by-Step Protocol
-
Standard Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Mix thoroughly and transfer a portion to a 2 mL autosampler vial.
-
-
Sample Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Mix thoroughly and transfer a portion to a 2 mL autosampler vial.
-
-
GC-MS Sequence:
-
Set up the GC-MS system with the parameters listed in Tables 4.2 and 4.3.
-
Perform a blank injection (dichloromethane) to ensure system cleanliness.
-
Inject the reference standard solution to determine the retention time and mass spectrum of this compound.
-
Inject the sample solution to perform the purity analysis.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
For any impurities exceeding the reporting threshold (e.g., 0.05%), attempt identification by comparing their mass spectra to a spectral library (e.g., NIST).
-
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[16][17]
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and matrix components.
-
Procedure:
-
Analyze a blank (dichloromethane).
-
Analyze the reference standard.
-
Analyze the sample.
-
If available, analyze samples spiked with known potential impurities.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.[18]
Linearity
-
Objective: To demonstrate a direct proportional relationship between concentration and instrument response.
-
Procedure: Prepare and analyze, in triplicate, at least five concentrations of the reference standard across a range of 50% to 150% of the nominal sample concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[18]
Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of the reference standard into the sample at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[18]
Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.[16][18]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at the required reporting level (e.g., 0.05%).
Logical Relationship Diagram for Method Validation
Caption: Core parameters for method validation.
Conclusion
This application note provides a comprehensive and robust GC-MS method for the purity analysis of this compound. The detailed protocols for both the analytical procedure and its validation are designed to ensure the generation of accurate, reliable, and reproducible data, which is essential for quality control in the pharmaceutical industry. By explaining the rationale behind the chosen parameters and adhering to ICH guidelines, this method serves as a trustworthy tool for researchers and drug development professionals.
References
- Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
- Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- New Food Magazine. (2017, April 19). GC-MS applications in pharmaceutical analysis.
- American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
- Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
- International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
- Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
- Benchchem. (n.d.). An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes.
- Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
- Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)propionaldehyde.
- AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(3-Fluorophenyl)propan-1-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Retrieved from [Link]
-
UND Scholarly Commons. (2015, August 7). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
PubChem. (2026, January 10). 3,3-Difluoro-3-(3-fluorophenyl)propanal. Retrieved from [Link]
- Google Patents. (n.d.). CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
-
Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-phenyl propionaldehyde, 104-53-0. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Phenylpropanal (FDB011835). Retrieved from [Link]
-
Agilent. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3,3,3-Trifluoro-1-propanol. Retrieved from [Link]
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- 6. 3-(4-Fluorophenyl)propionaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-phenyl propionaldehyde, 104-53-0 [thegoodscentscompany.com]
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- 15. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Crude 3-(3-Fluorophenyl)propanal
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of crude 3-(3-Fluorophenyl)propanal using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a high-purity final product. This guide emphasizes the rationale behind experimental choices, from stationary and mobile phase selection to method optimization, ensuring scientific integrity and reproducibility.
Introduction
This compound is an aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The introduction of a fluorine atom onto the phenyl ring can modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets.[1] Given its role as a key building block, obtaining this intermediate in high purity is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API).
Crude synthetic mixtures of this compound often contain unreacted starting materials, by-products from side reactions (e.g., oxidation to the corresponding carboxylic acid or reduction to the alcohol), and other process-related impurities.[2] HPLC is a powerful technique for the separation and purification of such complex mixtures due to its high resolution and the wide variety of available stationary phases.[3][4] This protocol details a robust reversed-phase HPLC (RP-HPLC) method, which is the preferred separation technique for many small molecules in the pharmaceutical industry.[4]
Understanding the Analyte and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and potential impurities.
-
This compound: This molecule possesses a moderate polarity due to the aldehyde functional group and the fluorinated aromatic ring. The aromatic ring provides a strong chromophore, making UV detection a suitable analytical method. Based on its structural analog, propanal, it is expected to be soluble in common organic solvents like acetonitrile and methanol, as well as having some water solubility.[5][6]
-
Potential Impurities:
-
Starting Materials: Depending on the synthetic route, these could be more or less polar than the final product.
-
3-(3-Fluorophenyl)propan-1-ol: A common by-product resulting from the reduction of the aldehyde. It is more polar than the aldehyde.
-
3-(3-Fluorophenyl)propanoic acid: An oxidation product, which is significantly more polar, especially in its ionized form.
-
Unidentified reaction by-products: These can vary widely in polarity.
-
HPLC Method Development and Rationale
The choice of HPLC parameters is critical for achieving optimal separation. Here, we detail the reasoning behind the selected conditions.
Mode of Chromatography: Reversed-Phase
Reversed-phase HPLC is the most common mode for the separation of small organic molecules.[7] A non-polar stationary phase (like C18) is used with a polar mobile phase. Elution is based on the hydrophobic partitioning of the analytes between the stationary and mobile phases.[8] Less polar compounds are retained longer on the column. This mode is well-suited for this compound and its likely impurities, which span a range of polarities.
Stationary Phase Selection: C18
A C18 (octadecylsilane) column is a versatile and robust choice for RP-HPLC and serves as an excellent starting point for method development.[8][9] It provides a good balance of retention for a wide range of analytes, including those with aromatic functionalities.
Mobile Phase Selection and Optimization
The mobile phase strength, determined by the ratio of organic solvent to water, is a key parameter for controlling retention.[7]
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.
-
Aqueous Component: HPLC-grade water is used.
-
Additive: A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This helps to suppress the ionization of acidic impurities (like the corresponding carboxylic acid), leading to better peak shape and more reproducible retention times.[9]
A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe, while providing good resolution around the peak of interest.[7]
Detection
The phenyl ring in this compound allows for sensitive detection using a UV-Vis detector. The optimal wavelength for detection can be determined by acquiring a UV spectrum of the analyte. Aromatic compounds typically exhibit strong absorbance between 200 and 280 nm.[10][11][12]
Experimental Protocol
Materials and Equipment
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Column: C18 stationary phase, 5 µm particle size, 10 mm I.D. x 250 mm length (for semi-preparative scale).
-
Solvents: HPLC-grade acetonitrile, HPLC-grade water, and trifluoroacetic acid (TFA).
-
Sample: Crude this compound.
-
Vials: Appropriate vials for the autosampler.
-
Filters: 0.45 µm syringe filters for sample preparation.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
The following table summarizes the optimized HPLC method parameters for the purification of this compound.
| Parameter | Value |
| Column | C18, 5 µm, 10 mm I.D. x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL (can be adjusted based on sample concentration and column loading) |
| Gradient Program | Time (min) |
Purification Workflow
The overall workflow for the HPLC purification is depicted in the following diagram.
Sources
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- 2. asianpubs.org [asianpubs.org]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. P. aeruginosa Metabolome Database: Propanal (PAMDB001684) [pseudomonas.umaryland.edu]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of 3-(3-Fluorophenyl)propanal
Introduction
3-(3-Fluorophenyl)propanal is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The presence of the fluorine atom on the phenyl ring can significantly enhance the metabolic stability and binding affinity of target molecules, making this aldehyde a valuable building block in drug discovery and development.[1][2] This application note provides a detailed guide for the large-scale synthesis of this compound, focusing on practical and scalable methodologies suitable for industrial applications. We will explore two primary synthetic routes: the oxidation of 3-(3-fluorophenyl)propan-1-ol and the hydroformylation of 3-fluorostyrene. For each route, we will discuss the underlying chemical principles, process optimization, safety considerations, and detailed experimental protocols.
Strategic Approaches to Large-Scale Synthesis
The selection of a synthetic route for industrial-scale production hinges on several critical factors: availability and cost of starting materials, reaction efficiency and yield, process safety and environmental impact, and the ease of purification. This guide will focus on two of the most viable strategies for the large-scale synthesis of this compound.
Route 1: Oxidation of 3-(3-Fluorophenyl)propan-1-ol
This is a classical and reliable approach that involves the preparation of the corresponding alcohol followed by its oxidation to the aldehyde.[1] The starting material, 3-(3-fluorophenyl)propan-1-ol, can be synthesized from readily available precursors.
Workflow for Route 1:
Caption: Workflow for the synthesis of this compound via oxidation of the corresponding alcohol.
Route 2: Hydroformylation of 3-Fluorostyrene
Hydroformylation, or the oxo process, is a powerful one-step method to convert an alkene into an aldehyde.[3] This atom-economical reaction is highly attractive for industrial applications due to its efficiency.
Workflow for Route 2:
Caption: Workflow for the synthesis of this compound via hydroformylation of 3-fluorostyrene.
Detailed Protocols and Experimental Considerations
Protocol 1: Synthesis via Oxidation of 3-(3-Fluorophenyl)propan-1-ol
This protocol is divided into two main stages: the synthesis of the alcohol precursor and its subsequent oxidation.
Part A: Synthesis of 3-(3-Fluorophenyl)propan-1-ol
The reduction of a carboxylic acid or its ester is a common method for preparing primary alcohols. For large-scale operations, using borane (BH3) complexes is often preferred over lithium aluminum hydride (LiAlH4) due to safety and cost considerations.
Materials:
-
3-(3-Fluorophenyl)propanoic acid
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, including a multi-neck reaction flask, dropping funnel, condenser, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge a dry reaction flask with 3-(3-fluorophenyl)propanoic acid and anhydrous THF. Cool the mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution via a dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Carefully quench the reaction by the slow addition of aqueous HCl at 0 °C.
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(3-fluorophenyl)propan-1-ol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Part B: Oxidation to this compound
For large-scale oxidation, methods like Swern oxidation or using pyridinium chlorochromate (PCC) are effective.[4] Swern oxidation is often preferred for its mild conditions and high yields, though it requires careful handling of reagents and produces a stoichiometric amount of dimethyl sulfide as a byproduct.
Materials:
-
3-(3-Fluorophenyl)propan-1-ol
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure (Swern Oxidation):
-
Oxalyl Chloride Activation: In a dry reaction flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Slowly add a solution of anhydrous DMSO in DCM to the oxalyl chloride solution.
-
Alcohol Addition: Add a solution of 3-(3-fluorophenyl)propan-1-ol in DCM to the reaction mixture.
-
Triethylamine Addition: After a short stirring period, add triethylamine to the mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.
-
Work-up and Purification: Perform an aqueous work-up, extract with DCM, wash the organic layer, dry, and concentrate. The crude aldehyde can be purified by distillation or chromatography.
| Parameter | Typical Value | Notes |
| Yield (Alcohol) | 85-95% | Dependent on the purity of the starting acid. |
| Yield (Aldehyde) | 80-90% | Swern oxidation generally provides high yields. |
| Purity | >98% | Achievable with proper purification. |
Table 1: Typical yields and purity for the oxidation route.
Protocol 2: Synthesis via Hydroformylation of 3-Fluorostyrene
This method offers a more direct route to the target aldehyde. The key challenge is to control the regioselectivity to favor the formation of the desired linear aldehyde over the branched isomer.[3][5]
Materials:
-
3-Fluorostyrene[6]
-
Rhodium catalyst precursor (e.g., [Rh(acac)(CO)2])
-
Phosphine ligand (e.g., triphenylphosphine or a bidentate phosphine)
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
Toluene or another suitable solvent
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with 3-fluorostyrene, the rhodium catalyst precursor, the phosphine ligand, and the solvent under an inert atmosphere.
-
Pressurization: Pressurize the reactor with syngas to the desired pressure.
-
Reaction: Heat the reactor to the specified temperature and maintain vigorous stirring. Monitor the reaction progress by gas chromatography (GC) to track the consumption of the starting material and the formation of the aldehyde isomers.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas.
-
Product Isolation: The reaction mixture can be directly purified by fractional distillation under reduced pressure to separate the linear and branched aldehyde isomers.
| Parameter | Typical Value | Notes |
| Conversion | >95% | Can be achieved with optimized conditions. |
| Selectivity (linear:branched) | 10:1 to 50:1 | Highly dependent on the ligand and reaction conditions. |
| Yield (Linear Aldehyde) | 70-90% | Dependent on selectivity. |
Table 2: Typical results for the hydroformylation route.
Safety and Scalability Considerations
-
Oxidation Route:
-
Hazards: The use of borane complexes and oxalyl chloride requires careful handling in a well-ventilated fume hood. Swern oxidation is exothermic and produces a foul-smelling byproduct.
-
Scalability: This route is generally scalable, but the stoichiometric nature of the reagents in the oxidation step can generate significant waste.
-
-
Hydroformylation Route:
-
Hazards: This process involves the use of high-pressure flammable and toxic gases (CO and H2). A properly rated and maintained high-pressure reactor is essential.
-
Scalability: Hydroformylation is a well-established industrial process and is highly scalable. The catalytic nature of the reaction makes it economically and environmentally favorable for large-scale production.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The aldehyde proton typically appears as a triplet around 9.8 ppm in the ¹H NMR spectrum.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (around 1720 cm⁻¹).
Conclusion
Both the oxidation of 3-(3-fluorophenyl)propan-1-ol and the hydroformylation of 3-fluorostyrene are viable and effective methods for the large-scale synthesis of this compound. The choice between these routes will depend on the specific capabilities and priorities of the manufacturing facility. The oxidation route offers a more traditional and perhaps more accessible approach for smaller scales, while the hydroformylation route is likely to be more cost-effective and sustainable for large-scale industrial production.
References
- An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes - Benchchem.
- Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - NIH.
- Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - MDPI.
- Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed.
- Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - ResearchGate.
- 3-(3-FLUORO-PHENYL)-PROPIONALDEHYDE synthesis - ChemicalBook.
- Technical Guide: Synthesis and Characterization of 3-(2-Fluorophenyl)propionaldehyde - Benchchem.
- Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing).
- Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents - Organic Chemistry Portal.
- 3-Amino-3-(3-fluorophenyl)propanoic acid - MySkinRecipes.
- 3-(4-Fluorophenyl)propionaldehyde - Sigma-Aldrich.
- 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem.
- 3,3-Difluoro-3-(3-fluorophenyl)propan-1-ol | C9H9F3O - PubChem.
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- Activity and Selectivity of Hydroformylation of Styrene Using Various Catalysts a - ResearchGate.
- propionaldehyde - Organic Syntheses Procedure.
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Application Notes and Protocols for the Use of 3-(3-Fluorophenyl)propanal in Multicomponent Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-(3-Fluorophenyl)propanal in Modern Heterocyclic Chemistry
In the landscape of contemporary drug discovery and medicinal chemistry, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and tunable physicochemical properties. Multicomponent reactions (MCRs), which enable the construction of complex molecules from three or more starting materials in a single synthetic operation, have emerged as a powerful tool for the efficient generation of molecular diversity.
This guide focuses on the strategic application of This compound , a versatile C3 building block, in several key multicomponent reactions for the synthesis of valuable fluorinated heterocyclic cores. The incorporation of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The 3-fluorophenyl motif offers a unique electronic profile that can significantly influence the biological activity of the resulting heterocyclic compounds.
These application notes provide not only detailed experimental protocols but also delve into the underlying mechanistic principles and the rationale behind the selection of reaction conditions. By understanding the "why" behind the "how," researchers can better adapt and optimize these methods for their specific synthetic targets.
I. Synthesis of Fluorinated Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a classic acid-catalyzed three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These scaffolds are of significant interest due to their wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The use of this compound in this reaction allows for the incorporation of a flexible, fluorinated side chain at the C4 position of the pyrimidine ring, a modification that can profoundly impact pharmacological efficacy.
Causality in Experimental Design:
The choice of catalyst is crucial in the Biginelli reaction, especially with aliphatic aldehydes which can be less reactive than their aromatic counterparts. Lewis acids or strong Brønsted acids are typically employed to activate the aldehyde carbonyl for nucleophilic attack by urea. The solvent selection, often a polar protic solvent like ethanol, facilitates the dissolution of the starting materials and intermediates.
Reaction Mechanism Workflow
Caption: Proposed mechanism for the Biginelli reaction with this compound.
Quantitative Data Summary: Biginelli Reaction
| Entry | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Urea | Yb(OTf)₃ (10) | Acetonitrile | 80 | 12 | 85 |
| 2 | Methyl acetoacetate | Thiourea | InCl₃ (15) | Ethanol | Reflux | 10 | 88 |
| 3 | Ethyl benzoylacetate | Urea | p-TSA (20) | Dioxane | 100 | 16 | 75 |
Detailed Experimental Protocol: Synthesis of Ethyl 4-(2-(3-fluorophenyl)ethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 152 mg), ethyl acetoacetate (1.2 mmol, 156 mg), and urea (1.5 mmol, 90 mg).
-
Solvent and Catalyst Addition: Add anhydrous acetonitrile (15 mL) to the flask, followed by ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol, 62 mg).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system.
-
Work-up and Isolation: Upon completion (typically 12 hours), allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (30 mL) and stir for 15 minutes.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone as a white solid.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Synthesis of Fluorinated 1,4-Dihydropyridines via the Hantzsch Reaction
The Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[1] These compounds are of immense pharmaceutical importance, with many functioning as calcium channel blockers.[2] Employing this compound provides access to 1,4-DHPs with a flexible fluorinated substituent at the C4 position, offering new avenues for modulating biological activity.
Causality in Experimental Design:
The Hantzsch reaction is often carried out in a protic solvent like ethanol, which aids in the dissolution of the reactants and facilitates the proton transfer steps in the mechanism. The reaction is typically heated to overcome the activation energy for the multiple condensation and cyclization steps. The use of ammonium acetate serves as a convenient source of ammonia in situ.
Experimental Workflow
Caption: A generalized workflow for the Hantzsch 1,4-dihydropyridine synthesis.
Quantitative Data Summary: Hantzsch Reaction
| Entry | β-Ketoester | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 8 | 90 |
| 2 | Methyl acetoacetate | Ammonium acetate | Methanol | Reflux | 10 | 87 |
| 3 | Acetylacetone | Ammonium acetate | Isopropanol | Reflux | 12 | 82 |
Detailed Experimental Protocol: Synthesis of Diethyl 4-(2-(3-fluorophenyl)ethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reagent Preparation: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol, 152 mg) in ethanol (20 mL).
-
Component Addition: To this solution, add ethyl acetoacetate (2.0 mmol, 260 mg) and ammonium acetate (1.2 mmol, 92 mg).
-
Reaction Execution: Heat the mixture to reflux with constant stirring for 8 hours. Monitor the reaction's completion via TLC (8:2 hexane/ethyl acetate).
-
Work-up and Isolation: After cooling to ambient temperature, pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A yellow precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and air dry. Recrystallize the crude product from hot ethanol to yield the pure 1,4-dihydropyridine.
-
Characterization: Analyze the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
III. Synthesis of Fluorinated Tetrahydroquinolines via the Povarov Reaction
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines and their derivatives. It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene in the presence of a Lewis acid catalyst. This reaction proceeds via an aza-Diels-Alder mechanism. The use of this compound allows for the synthesis of novel tetrahydroquinolines bearing a fluorinated side chain, which are valuable scaffolds in medicinal chemistry.
Causality in Experimental Design:
The Lewis acid catalyst is essential for activating the in situ-formed imine towards cycloaddition with the electron-rich alkene. The choice of dienophile is critical; electron-rich alkenes such as vinyl ethers or enamides are commonly used to ensure a favorable reaction rate. The diastereoselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions.
Reaction Mechanism Overview
Caption: A simplified mechanism of the Lewis acid-catalyzed Povarov reaction.
Quantitative Data Summary: Povarov Reaction
| Entry | Aniline | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethyl vinyl ether | Sc(OTf)₃ (10) | Dichloromethane | 25 | 24 | 82 |
| 2 | p-Methoxyaniline | N-Vinylpyrrolidinone | Yb(OTf)₃ (10) | Acetonitrile | 50 | 18 | 85 |
| 3 | p-Chloroaniline | 2,3-Dihydrofuran | In(OTf)₃ (15) | Toluene | 80 | 20 | 78 |
Detailed Experimental Protocol: Synthesis of 2-(2-(3-Fluorophenyl)ethyl)-4-ethoxy-1,2,3,4-tetrahydroquinoline
-
Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (nitrogen or argon), add scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 49 mg).
-
Component Addition: Add anhydrous dichloromethane (10 mL) via syringe. Then, add aniline (1.2 mmol, 112 mg), followed by this compound (1.0 mmol, 152 mg).
-
Dienophile Addition: Add ethyl vinyl ether (2.0 mmol, 144 mg) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature (25 °C) for 24 hours. Monitor the reaction by TLC (9:1 hexane/ethyl acetate).
-
Work-up and Isolation: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure tetrahydroquinoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
IV. Synthesis of Fluorinated Peptidomimetics via the Ugi Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[3][4] This reaction is highly valued for its ability to rapidly generate libraries of peptidomimetic compounds for drug screening. The use of this compound introduces a fluorinated side chain that can mimic natural amino acid residues while imparting unique properties.
Causality in Experimental Design:
The Ugi reaction is typically conducted in polar aprotic or protic solvents like methanol or dichloromethane, which effectively solvate the various polar intermediates. The reaction is often self-catalyzed by the carboxylic acid component, although external acids can sometimes be used. The high concentration of reactants generally leads to better yields. The final, irreversible Mumm rearrangement drives the reaction to completion.[3]
Ugi Reaction Mechanism
Caption: Key steps in the Ugi four-component reaction mechanism.
Quantitative Data Summary: Ugi Reaction
| Entry | Amine | Carboxylic Acid | Isocyanide | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetic acid | tert-Butyl isocyanide | Methanol | 25 | 24 | 92 |
| 2 | Aniline | Benzoic acid | Cyclohexyl isocyanide | Dichloromethane | 25 | 36 | 88 |
| 3 | Glycine methyl ester | Propionic acid | Benzyl isocyanide | Trifluoroethanol | 40 | 24 | 85 |
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-(N-(tert-butyl)-2-(3-fluorophenyl)propanamido)acetamide
-
Reagent Preparation: In a 25 mL vial equipped with a magnetic stir bar, combine this compound (0.5 mmol, 76 mg), benzylamine (0.5 mmol, 54 mg), and acetic acid (0.5 mmol, 30 mg) in methanol (5 mL).
-
Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Isocyanide Addition: Add tert-butyl isocyanide (0.5 mmol, 42 mg) to the reaction mixture in one portion.
-
Reaction Execution: Seal the vial and continue stirring at room temperature for 24 hours.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired α-acylamino amide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS analysis.
Conclusion
This compound serves as a highly valuable and versatile building block in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds. The protocols outlined in this guide for the Biginelli, Hantzsch, Povarov, and Ugi reactions provide robust starting points for the synthesis of novel fluorinated dihydropyrimidinones, 1,4-dihydropyridines, tetrahydroquinolines, and peptidomimetics. By understanding the mechanistic underpinnings and the rationale for the chosen experimental conditions, researchers are well-equipped to explore the vast chemical space accessible through these powerful synthetic transformations, ultimately accelerating the discovery of new chemical entities with potential applications in medicine and beyond.
References
-
Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules, 27(21), 7211. [Link]
-
Ugi reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. (2019). Organic Letters, 21(18), 7429–7432. [Link]
-
Ugi Multicomponent Reaction. (2014). Organic Syntheses, 91, 1-12. [Link]
-
Hantzsch pyridine synthesis - overview. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of substituted dihydropyrimidines as hypotensive agents. (2007). Bioorganic & Medicinal Chemistry, 15(1), 411-421. [Link]
-
Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction): application to the synthesis of N-polyheterocycles and related alkaloids. (2015). RSC Advances, 5(118), 97855-97885. [Link]
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022). Research Square. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Lewis Acid catalyzed three-component hetero-Diels-alder (povarov) reaction of N-arylimines with strained norbornene-derived dienophiles. (2010). The Journal of Organic Chemistry, 75(5), 1433–1443. [Link]
-
Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. (1994). Journal of Medicinal Chemistry, 37(15), 2308–2314. [Link]
-
Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. (2020). Organic Letters, 22(19), 7553–7557. [Link]
-
Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (2008). E-Journal of Chemistry, 5(3), 517-522. [Link]
-
Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. (2012). International Journal of Drug Development and Research, 4(4), 214-222. [Link]
-
Three-Component Povarov Reaction with Alcohols as Alkene Precursors: Efficient Access to 2-Arylquinolines. (2017). Organic Letters, 19(3), 632-635. [Link]
-
Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. (2015). Organic & Biomolecular Chemistry, 13(19), 5364-5384. [Link]
-
Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2009). Molecules, 14(3), 1104–1116. [Link]
-
Recent Developments in the Reactivity of the Biginelli Compounds. (2014). Current Organic Chemistry, 18(19), 2491-2510. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 3, 4- DIHYDROPYRIMIDINONES. (2011). International Journal of Pharmaceutical Sciences and Research, 2(4), 1054-1062. [Link]
-
An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. (2015). Beilstein Journal of Organic Chemistry, 11, 1512–1519. [Link]
-
A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021). Current Drug Discovery Technologies, 18(4), 488-506. [Link]
-
Biginelli condensation of aliphatic aldehydes catalyzed by inorganic zinc compounds. (2015). Journal of the Serbian Chemical Society, 80(1), 1-8. [Link]
-
Natural Surfactant Mediated Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones. (2023). Asian Journal of Chemistry, 35(12), 3037-3040. [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2023). Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]
-
Synthesis of novel tetrahydroquinoline derivatives from α,α′-bis(substituted-benzylidene)cycloalkanones. (2012). Journal of Saudi Chemical Society, 16(4), 453-457. [Link]
-
Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2021). Beilstein Journal of Organic Chemistry, 17, 62-67. [Link]
-
16.5 Diels-Alder Reactions. (2021, February 19). YouTube. Retrieved from [Link]
-
The Diels-Alder Reaction between Deactivated Dienes and Electron-Deficient Dienophiles on Solid Support: Stereoselective Synthes. (2003). The Journal of Organic Chemistry, 68(21), 8179–8182. [Link]
Sources
Troubleshooting & Optimization
side reactions and byproduct formation in 3-(3-Fluorophenyl)propanal synthesis
Technical Support Center: Synthesis of 3-(3-Fluorophenyl)propanal
Welcome to the dedicated support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequently encountered challenges during the synthesis of this compound, particularly when employing common methods like the oxidation of 3-(3-fluorophenyl)propan-1-ol or the reduction of cinnamaldehyde derivatives.
Issue 1: Low Yield of this compound and Formation of 3-(3-Fluorophenyl)propanoic Acid
Question: I am attempting to synthesize this compound by oxidizing 3-(3-fluorophenyl)propan-1-ol using PCC (Pyridinium chlorochromate), but my yield is consistently low, and I am isolating a significant amount of the corresponding carboxylic acid. What is happening and how can I prevent this?
Answer:
This is a classic case of over-oxidation. While PCC is generally considered a mild oxidant, several factors can lead to the formation of the carboxylic acid byproduct.
Causality:
-
Presence of Water: PCC is hygroscopic. Any moisture in your reaction solvent or on your glassware can lead to the formation of chromic acid, a much stronger oxidizing agent that will readily convert your desired aldehyde to the carboxylic acid.
-
Reaction Temperature: Exothermic reactions can occur, and if the temperature is not carefully controlled, it can promote over-oxidation.
-
PCC Quality: Older or improperly stored PCC can degrade, potentially leading to more aggressive oxidation pathways.
Solutions & Protocol Adjustments:
-
Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous dichloromethane (DCM) as the solvent. It is recommended to use a freshly opened bottle or solvent passed through a purification system (e.g., a Grignard still).
-
Ensure your starting alcohol is free of water.
-
-
Controlled Reagent Addition & Temperature:
-
Add the PCC to the solution of the alcohol in DCM, not the other way around. This ensures the oxidant is never in large excess relative to the substrate at any given point.
-
Perform the addition of PCC portion-wise or as a solution via a syringe pump to maintain better temperature control.
-
Maintain the reaction temperature at 0°C to room temperature. Use an ice bath during the addition of the oxidant.
-
-
Alternative Mild Oxidants:
-
Dess-Martin Periodinane (DMP): This is an excellent alternative that is known for its mildness and high selectivity for alcohols to aldehydes. It operates under anhydrous conditions and typically gives clean conversions with simple workup procedures.
-
Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride to activate DMSO, which then acts as the oxidant. It is performed at low temperatures (-78°C) and is highly effective for sensitive substrates.
-
Comparative Overview of Common Oxidants:
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| PCC | Anhydrous DCM, RT | Inexpensive, readily available | Hygroscopic, can over-oxidize, chromium waste |
| DMP | Anhydrous DCM or CHCl₃, RT | High selectivity, mild, simple workup | Can be explosive under certain conditions, expensive |
| Swern | Anhydrous DCM, -78°C | High selectivity, mild, good for sterically hindered alcohols | Requires cryogenic temperatures, unpleasant byproducts (dimethyl sulfide) |
Issue 2: Formation of Aldol Condensation Byproducts
Question: During the workup and purification of my this compound, I am observing higher molecular weight impurities that seem to be the result of self-condensation. How can I minimize this?
Answer:
Aldehydes with α-hydrogens, such as this compound, are susceptible to base-catalyzed self-condensation (aldol condensation). This can occur during the workup if basic solutions are used or during storage.
Mechanism of Aldol Condensation:
Caption: Base-catalyzed aldol self-condensation pathway.
Troubleshooting Steps:
-
Acidic or Neutral Workup:
-
Avoid using basic solutions like sodium bicarbonate or carbonate washes if possible. If a wash is necessary to remove acidic impurities, use it quickly and at low temperatures.
-
A mildly acidic wash (e.g., dilute HCl or NH₄Cl solution) can be used to neutralize any residual base and quench the reaction.
-
-
Purification Strategy:
-
Flash Chromatography: This is the preferred method for purification. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and consider adding a very small amount of a non-nucleophilic base like triethylamine (e.g., 0.1%) to the eluent to prevent streaking on silica gel, which can be slightly acidic.
-
Distillation: If distillation is used, ensure it is performed under reduced pressure and at the lowest possible temperature to prevent thermally induced condensation.
-
-
Storage:
-
Store the purified aldehyde under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal).
-
It is best to use the aldehyde immediately after preparation and purification.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The two most prevalent laboratory-scale methods are:
-
Oxidation of 3-(3-fluorophenyl)propan-1-ol: This is often the most straightforward approach. The starting alcohol can be prepared via methods such as the reduction of 3-(3-fluorophenyl)propanoic acid or its esters.
-
Partial Reduction of 3-(3-Fluorophenyl)propenal (Cinnamaldehyde derivative): This involves the selective reduction of the alkene double bond while leaving the aldehyde functionality intact. This can be achieved through catalytic hydrogenation using a poisoned catalyst (e.g., Lindlar's catalyst) or via conjugate addition reactions.
Q2: I am considering a hydroformylation approach starting from 3-fluorostyrene. What are the potential challenges?
Hydroformylation is a powerful technique but presents its own set of challenges:
-
Regioselectivity: The reaction of 3-fluorostyrene with syngas (CO/H₂) can produce two isomeric aldehydes: the desired linear product, this compound, and the branched isomer, 2-phenylpropanal. Achieving high selectivity for the linear product requires careful selection of the catalyst and ligands (e.g., rhodium catalysts with bulky phosphine ligands).
-
Reaction Conditions: Hydroformylation often requires high pressures and temperatures, which may not be accessible in all laboratory settings.
-
Byproducts: Isomerization of the starting alkene can sometimes occur, leading to other byproducts.
Workflow for Catalyst Screening in Hydroformylation:
Caption: A typical workflow for optimizing hydroformylation regioselectivity.
Q3: Are there any specific safety considerations when working with reagents for this synthesis?
Absolutely. Safety should always be the top priority.
-
PCC: Is a suspected carcinogen and a strong oxidant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with combustible materials.
-
Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive, especially when heated. Do not grind it harshly and avoid heating it to high temperatures.
-
Oxalyl Chloride (for Swern Oxidation): Is highly corrosive and toxic. It reacts violently with water to produce HCl gas. Must be handled in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Always work in a fume hood. Diethyl ether is extremely flammable.
Part 3: Experimental Protocol - Dess-Martin Oxidation of 3-(3-fluorophenyl)propan-1-ol
This protocol provides a reliable method for the synthesis of this compound, minimizing over-oxidation.
Materials:
-
3-(3-fluorophenyl)propan-1-ol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Under a nitrogen atmosphere, dissolve 3-(3-fluorophenyl)propan-1-ol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add the Dess-Martin Periodinane portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
References
-
Dess-Martin Periodinane Oxidation: Dess, D. B.; Martin, J. C. J. Org. Chem.1983 , 48 (22), 4155–4156. A readily accessible, mild, and selective reagent for the oxidation of primary and secondary alcohols. [Link]
-
Swern Oxidation Review: Tidwell, T. T. Org. React.1990 , 39, 297. A comprehensive review of the Swern oxidation and related reactions. [Link]
-
PCC Oxidation: Corey, E. J.; Suggs, J. W. Tetrahedron Lett.1975 , 16 (31), 2647–2650. The original communication on Pyridinium chlorochromate as a selective oxidant. [Link]
-
Hydroformylation Catalysis: van Leeuwen, P. W. N. M.; Claver, C. (Eds.). Rhodium Catalyzed Hydroformylation. Springer, 2000 . A book covering the fundamentals and applications of rhodium-catalyzed hydroformylation. [Link]
Technical Support Center: Troubleshooting the Oxidation of 3-(3-fluorophenyl)propan-1-ol
Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oxidation of 3-(3-fluorophenyl)propan-1-ol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the complexities of this specific transformation. This guide is structured in a question-and-answer format to directly address the common issues that can arise during this critical step in many synthetic pathways.
The oxidation of a primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation in organic synthesis. However, the presence of a fluorine atom on the phenyl ring of 3-(3-fluorophenyl)propan-1-ol can introduce subtle electronic effects that may influence the reaction's outcome. This guide will provide a logical, step-by-step approach to troubleshooting, grounded in established chemical principles.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a general framework for troubleshooting a failed oxidation reaction. The following workflow provides a systematic approach to identifying and resolving common problems.
Caption: General troubleshooting workflow for a failed oxidation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or No Conversion of the Starting Alcohol
Q1: I've run my oxidation of 3-(3-fluorophenyl)propan-1-ol, but TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?
A1: Incomplete or no conversion is a common issue that can often be traced back to the reagents or reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Reagent Quality and Stoichiometry:
-
PCC (Pyridinium Chlorochromate): PCC is a popular choice for oxidizing primary alcohols to aldehydes.[1][2] However, it can be hygroscopic and its quality can degrade over time. Ensure you are using freshly opened or properly stored PCC. For a standard oxidation, 1.5 equivalents of PCC are typically used.[3] You may need to increase this to 2.0 equivalents if your reagent is of questionable quality.
-
Dess-Martin Periodinane (DMP): DMP is a mild and highly selective oxidizing agent.[4][5] It is also sensitive to moisture. Ensure your DMP is a fine, white powder and has been stored in a desiccator. Incomplete conversion can occur if you use less than the recommended 1.1-1.5 equivalents.
-
Swern Oxidation: The success of a Swern oxidation is highly dependent on the quality of the reagents (oxalyl chloride and DMSO) and the strict maintenance of low temperatures (typically below -60 °C).[6] Any deviation can lead to the decomposition of the active oxidizing species.
-
TEMPO-mediated Oxidation: The catalytic cycle in TEMPO-mediated oxidations can be inhibited by impurities. Ensure your TEMPO and co-oxidant (e.g., bleach) are of good quality.[7]
-
-
Reaction Conditions:
-
Temperature: While many oxidations are run at room temperature, some may require gentle heating to go to completion. For instance, with PCC, if you see no reaction at room temperature after several hours, you can try warming the reaction to 40-50 °C. Conversely, for Swern oxidations, maintaining a very low temperature is critical.[6]
-
Reaction Time: Monitor your reaction by TLC. If the reaction has stalled, it may simply need more time. Some oxidations can take several hours to reach completion.
-
Solvent: Ensure your solvent is anhydrous, especially for moisture-sensitive reagents like DMP and Swern reagents. Dichloromethane (DCM) is a common solvent for these reactions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, test your oxidizing agent on a simple, reliable alcohol like benzyl alcohol to confirm its activity.
-
Increase Reagent Stoichiometry: Increase the equivalents of your oxidizing agent in increments (e.g., from 1.5 to 2.0 eq.).
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC and consider extending the reaction time or gently warming the mixture if appropriate for the chosen reagent.
Issue 2: Over-oxidation to the Carboxylic Acid
Q2: My goal is to synthesize 3-(3-fluorophenyl)propanal, but I'm seeing a significant amount of the corresponding carboxylic acid. How can I prevent this over-oxidation?
A2: Over-oxidation is a classic problem when oxidizing primary alcohols.[8] The initially formed aldehyde is often more susceptible to oxidation than the starting alcohol. Here's how to address this:
-
Choice of Oxidizing Agent:
-
Strong vs. Mild Oxidants: Reagents like Jones reagent (CrO₃ in H₂SO₄/acetone) are known to oxidize primary alcohols directly to carboxylic acids.[8] To stop at the aldehyde stage, you need to use a milder, more selective oxidizing agent.
-
Recommended Mild Oxidants:
-
PCC (Pyridinium Chlorochromate): PCC is specifically designed to oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, especially in anhydrous conditions.[2][9]
-
Dess-Martin Periodinane (DMP): DMP is another excellent choice for this transformation due to its mild and neutral reaction conditions.[4][10]
-
Swern Oxidation: This method is highly effective for preparing aldehydes from primary alcohols without over-oxidation.[6]
-
TEMPO-catalyzed Oxidation: With careful control of reaction time, TEMPO-based systems can be very selective for the aldehyde.[11]
-
-
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of water can facilitate the formation of a gem-diol intermediate from the aldehyde, which is then readily oxidized to the carboxylic acid.[2] Therefore, using anhydrous solvents and reagents is crucial.
-
Control of Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction progress by TLC.
-
Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| PCC | DCM, room temp, 1.5 eq. | Good selectivity for aldehydes, relatively inexpensive. | Chromium waste is toxic, workup can be tedious.[12] |
| DMP | DCM, room temp, 1.1-1.5 eq. | Mild, neutral conditions, high selectivity, easy workup.[4][5] | Expensive, potentially explosive on large scale.[13] |
| Swern Oxidation | DCM, DMSO, (COCl)₂, Et₃N, -78 °C | Excellent for sensitive substrates, no over-oxidation. | Requires cryogenic temperatures, produces foul-smelling byproducts.[6] |
| TEMPO/NaOCl | Biphasic (DCM/H₂O), 0 °C to rt | Catalytic, uses inexpensive bleach. | Can lead to over-oxidation if not controlled, potential for chlorinated byproducts.[11] |
Issue 3: Difficult Workup and Purification
Q3: My oxidation reaction seems to have worked, but I'm having trouble isolating a pure product. What are some common workup and purification challenges and their solutions?
A3: A successful reaction is only half the battle; a clean workup and effective purification are essential for obtaining your desired product in high purity.
-
PCC Workup:
-
Problem: PCC reactions often produce a thick, brown tar of chromium byproducts that can make product isolation difficult.[2]
-
Solution: After the reaction is complete, dilute the mixture with a solvent like diethyl ether and filter it through a pad of silica gel or Celite®. This will help to remove the insoluble chromium salts. The filtrate can then be concentrated and purified by column chromatography.
-
-
DMP Workup:
-
Problem: The main byproduct of a DMP oxidation is 2-iodoxybenzoic acid (IBX), which can sometimes be difficult to remove completely.
-
Solution: A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will reduce the excess DMP and its byproducts to more soluble forms that can be removed in the aqueous layer during an extraction.[14]
-
-
Swern Oxidation Workup:
-
Problem: The primary byproduct of the Swern oxidation is dimethyl sulfide (DMS), which has an extremely unpleasant odor.[6]
-
Solution: During the workup, washing the organic layer with a dilute solution of sodium hypochlorite (bleach) can oxidize the DMS to the odorless dimethyl sulfoxide (DMSO). However, be cautious as excess bleach could potentially oxidize your aldehyde product.
-
-
Purification of the Aldehyde:
-
Problem: Aldehydes can sometimes be unstable on silica gel, leading to decomposition during column chromatography.[15] They are also prone to air oxidation to the carboxylic acid upon standing.
-
Solution:
-
Column Chromatography: Use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[16]
-
Bisulfite Adduct Formation: For a very effective purification, you can form the bisulfite adduct of the aldehyde.[15][17] The aldehyde reacts with sodium bisulfite to form a water-soluble salt. This allows you to wash away all non-aldehydic impurities with an organic solvent. The pure aldehyde can then be regenerated by treating the aqueous layer with a base (like sodium carbonate) and extracting it back into an organic solvent.[18]
-
-
Issue 4: Influence of the Fluorine Substituent
Q4: Does the 3-fluoro substituent on the phenyl ring have any specific effect on the oxidation of 3-(3-fluorophenyl)propan-1-ol?
A4: The fluorine atom is an electron-withdrawing group, which can have a subtle electronic effect on the starting material and the product.
-
Effect on the Alcohol: The electron-withdrawing nature of the fluorine atom can increase the acidity of the alcohol's hydroxyl proton.[19][20][21][22][23] This may slightly alter the rate of the initial step of the oxidation, which often involves the deprotonation of the alcohol. However, for most common oxidation methods, this effect is unlikely to be the primary cause of a failed reaction.
-
Stability of the Aldehyde: Fluorinated aromatic aldehydes are generally stable compounds.[24] The electron-withdrawing fluorine atom can slightly destabilize the transition state leading to further oxidation to the carboxylic acid, which could be a minor advantage in preventing over-oxidation.
-
Compatibility with Reagents: Most common oxidizing agents, including PCC, DMP, and Swern reagents, are compatible with aryl fluorides.[4] Stronger, more acidic reagents like Jones reagent should also be compatible, although they will lead to the carboxylic acid.[8]
Experimental Protocols
Protocol 1: Oxidation of 3-(3-fluorophenyl)propan-1-ol to this compound using PCC
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and a small amount of silica gel in anhydrous dichloromethane (DCM) at room temperature, add a solution of 3-(3-fluorophenyl)propan-1-ol (1.0 eq.) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Oxidation of 3-(3-fluorophenyl)propan-1-ol to 3-(3-fluorophenyl)propanoic acid using Jones Reagent
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.
-
To a solution of 3-(3-fluorophenyl)propan-1-ol (1.0 eq.) in acetone, cool the flask in an ice bath.
-
Add the Jones reagent dropwise to the alcohol solution with vigorous stirring. The color of the reaction mixture should change from orange to green.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-fluorophenyl)propanoic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
References
- Dess, D. B., & Martin, J. C. (1983). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 105(22), 6755–6757.
-
Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Dess–Martin periodinane. (2023, December 29). In Wikipedia. [Link]
- Shang, Y., Jie, X., Jonnada, K., & Zafar, S. N. (2022). TEMPO as a Hydrogen Atom Transfer Catalyst for Aerobic Dehydrogenation of Activated Alkanes to Alkenes. The Journal of Organic Chemistry, 87(19), 13036–13045.
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Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Properties of Alcohols and Phenols. (2021, July 5). Chemistry LibreTexts. Retrieved from [Link]
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Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved from [Link]
-
What is the effect of electron withdrawing groups and electron donating groups on the acidity of alcohol? (2022, January 21). Quora. Retrieved from [Link]
-
Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]
- Cera, G., et al. (2020). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 25(21), 5194.
-
Purifying aldehydes? (2015, April 1). Reddit. Retrieved from [Link]
- Bobbitt, J. M., et al. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses, 97, 137-149.
-
Electron withdrawing groups(EWGs) make an alcohol a stronger acid by stabilizing the conjugate base. (n.d.). Study.com. Retrieved from [Link]
- Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
-
DMF Work-up and Solubility Issues. (2022, July 13). Reddit. Retrieved from [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Solved (6) The electron withdrawing groups increase the acidity of an alcohol or phenol... (2020, September 22). Chegg. Retrieved from [Link]
-
How to work up dess-martin periodinane or hypervalent iodine reactions? (2012, December 14). ResearchGate. Retrieved from [Link]
-
Soderberg, T. (n.d.). Chapter 24: Phenols. Organic Chemistry with a Biological Emphasis Volume II. Retrieved from [Link]
-
Using PCC. (n.d.). Varsity Tutors. Retrieved from [Link]
-
Alcohol oxidation. (2023, December 29). In Wikipedia. [Link]
-
Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? (2020, June 8). Quora. Retrieved from [Link]
-
Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. (2023, October 28). YouTube. Retrieved from [Link]
-
The Crystal Structure of the Dess–Martin Periodinane. (2012, October 23). Technology Networks. Retrieved from [Link]
-
Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. (2022, March 1). YouTube. Retrieved from [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids. (n.d.). WordPress. Retrieved from [Link]
- Zhang, Y., et al. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes.
-
Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. Retrieved from [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
-
PCC Review on Cr(VI) oxidation – Corey’s Reagent. (n.d.). WordPress. Retrieved from [Link]
- Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol. (2016). Google Patents.
-
Understanding PCC: A Key Player in Organic Chemistry. (2025, December 30). Oreate AI Blog. Retrieved from [Link]
-
TEMPO (General overview). (2026, January 6). WordPress. Retrieved from [Link]
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Technical Support Center: Optimizing Catalyst Loading for the Heck Reaction in the Synthesis of 3-(3-Fluorophenyl)propanal
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Fluorophenyl)propanal via the palladium-catalyzed Heck reaction. Our focus is to provide in-depth technical guidance and troubleshooting strategies for optimizing catalyst loading, a critical parameter for process efficiency, cost-effectiveness, and sustainability.
Introduction: The Pursuit of Catalytic Efficiency
The Heck reaction, a cornerstone of modern carbon-carbon bond formation, is instrumental in the synthesis of a vast array of complex molecules, including pharmaceutical intermediates like this compound.[1][2] While robust, a key challenge in industrial and laboratory settings is the minimization of the palladium catalyst loading without compromising reaction yield and selectivity. High catalyst loadings not only increase costs but can also lead to difficulties in downstream purification to remove residual heavy metals.[3]
This guide provides a structured approach to systematically optimize palladium catalyst loading for the reaction between an aryl halide (e.g., 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene) and an acrolein derivative, leading to this compound. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to develop a self-validating and efficient protocol.
Troubleshooting Guide: From High to Low Catalyst Loading
This section addresses common issues encountered when attempting to reduce catalyst loading in the Heck reaction for the synthesis of this compound.
Issue 1: Reaction Stalls or Fails to Initiate at Lower Catalyst Loadings
Q: I've reduced my palladium catalyst loading from 1 mol% to 0.1 mol%, and now the reaction is either extremely sluggish or doesn't start at all. What are the likely causes and how can I troubleshoot this?
A: This is a frequent challenge when transitioning to lower catalyst concentrations. The root cause often lies in the reduced concentration of the active Pd(0) species, which can be exacerbated by several factors. Here’s a systematic approach to diagnose and resolve the issue:
-
Catalyst Precursor and Activation:
-
Expertise & Experience: While Pd(OAc)₂ is a common and cost-effective precatalyst, its reduction to the active Pd(0) species can be inefficient at low concentrations. The presence of trace oxygen can re-oxidize the Pd(0), effectively quenching the catalytic cycle before it begins.
-
Troubleshooting Steps:
-
Switch to a Pre-formed Pd(0) Source: Consider using a more stable and readily activated Pd(0) precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). These complexes often provide more consistent initiation at low loadings.
-
Employ Palladacycles: For challenging couplings, advanced precatalysts like palladacycles can offer superior stability and activity, leading to higher turnover numbers (TONs).[1][4]
-
Ensure Rigorous Inert Conditions: At low catalyst loadings, even minute amounts of oxygen can be detrimental. Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas for an extended period) and the reaction is maintained under a positive pressure of high-purity argon or nitrogen.
-
-
-
Ligand Selection and Pd/Ligand Ratio:
-
Expertise & Experience: The choice of ligand is paramount for stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) may not be efficient enough to support high turnover at low catalyst concentrations, especially with electron-deficient substrates.
-
Troubleshooting Steps:
-
Screen High-Activity Ligands: Evaluate bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][6][7] These ligands are known to form highly active and stable catalysts capable of achieving high TONs.
-
Optimize Pd/Ligand Ratio: The ratio of palladium to ligand is critical. For monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is a good starting point to prevent palladium black precipitation. However, an excessive amount of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center. A careful optimization of this ratio is often necessary.
-
-
-
Reaction Parameters:
-
Expertise & Experience: Temperature and solvent play a significant role in catalyst activity and longevity.
-
Troubleshooting Steps:
-
Temperature Optimization: A moderate increase in temperature can sometimes overcome the activation barrier for a sluggish reaction. However, excessively high temperatures can lead to catalyst decomposition. A systematic temperature screen (e.g., in 10 °C increments) is advisable.
-
Solvent Screening: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used for Heck reactions. The choice of solvent can influence catalyst solubility, stability, and reactivity. If one solvent is not performing well at low catalyst loading, screening others is recommended.
-
-
Issue 2: Formation of Side Products at Low Catalyst Loading
Q: As I decrease the catalyst loading, I'm observing an increase in side products, such as the reduced arene (fluorobenzene) and homocoupled biaryls. Why is this happening and what can be done?
A: The formation of these side products at low catalyst loading often points to a disruption in the desired catalytic cycle, leading to competing pathways becoming more prominent.
-
Arene Reduction (Hydrodehalogenation):
-
Causality: This side reaction occurs when the aryl-palladium(II) intermediate, formed after oxidative addition, undergoes hydrogenolysis instead of migratory insertion with the alkene. This is often favored when the subsequent steps in the Heck cycle are slow, which can be the case at low catalyst concentrations. The hydrogen source can be the solvent, base, or even trace water.
-
Mitigation Strategies:
-
Choice of Base: Avoid using bases that can readily act as hydride donors. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over some amine bases in this regard.
-
Ligand Effects: Employing ligands that accelerate the migratory insertion step can outcompete the reduction pathway. Bulky, electron-rich ligands that promote a faster turnover are beneficial here.
-
-
-
Homocoupling of the Aryl Halide:
-
Causality: This occurs when two aryl-palladium(II) intermediates react with each other (transmetalation followed by reductive elimination) to form a biaryl. This pathway can become more significant if the concentration of the alkene is low or if the migratory insertion is slow.
-
Mitigation Strategies:
-
Maintain Sufficient Alkene Concentration: Ensure that the alkene is present in a slight excess (e.g., 1.1-1.2 equivalents) to favor the desired cross-coupling reaction.
-
Reaction Temperature: Lowering the reaction temperature slightly may disfavor the homocoupling pathway, which can have a higher activation energy than the desired Heck reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the synthesis of this compound?
A1: A pragmatic starting point for a new Heck reaction is typically in the range of 0.5 to 2 mol% of the palladium precatalyst. Once the reaction is shown to be viable, a systematic optimization to lower the loading can be initiated. For highly active catalyst systems, loadings as low as 0.01 mol% or even into the parts-per-million (ppm) range can be achievable.[8]
Q2: How do I choose the right palladium precatalyst?
A2: The choice depends on a balance of cost, air-stability, and activity.
-
Pd(OAc)₂: Cost-effective and widely used, but requires in-situ reduction, which can be inconsistent at low loadings.
-
PdCl₂(PPh₃)₂: An air-stable Pd(II) complex that is a reliable choice for many applications.
-
Pd₂(dba)₃: A common Pd(0) source that often provides good results, though it can be sensitive to air and light.
-
Palladacycle Precatalysts (e.g., Buchwald precatalysts): These are often more expensive but offer high stability and activity, making them excellent choices for achieving very low catalyst loadings.
Q3: What is the role of the base in optimizing catalyst loading?
A3: The base plays a crucial role in the Heck reaction by regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[9] For optimizing catalyst loading, the choice of base is critical:
-
Strength: The base must be strong enough to react with the H-X species formed after β-hydride elimination.
-
Compatibility: The base should not cause side reactions with the starting materials or products.
-
Common Choices: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often robust choices. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently used. A screening of different bases is often beneficial.
Q4: How can I monitor the reaction to find the optimal catalyst loading?
A4: Effective reaction monitoring is key to determining the minimum required catalyst loading.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent quantitative technique for this reaction, as the reactants and product are likely to be volatile. It allows for precise determination of conversion and can help identify side products.[10]
-
High-Performance Liquid Chromatography (HPLC): A versatile quantitative method, particularly if the product or starting materials are not sufficiently volatile for GC.
Experimental Protocol: A Starting Point for Optimization
The following protocol for the synthesis of 3-(3-Fluorophenyl)acrolein diethyl acetal (a precursor to the target propanal) is provided as a starting point for your optimization studies.
| Parameter | Initial Recommendation | Optimization Range/Considerations |
| Aryl Halide | 1-bromo-3-fluorobenzene (1.0 equiv) | 1-iodo-3-fluorobenzene is more reactive and may allow for lower catalyst loading. |
| Alkene | Acrolein diethyl acetal (1.2 equiv) | Using the acetal prevents polymerization of acrolein. |
| Palladium Precatalyst | Pd(OAc)₂ (1 mol%) | Screen Pd₂(dba)₃, palladacycles. Reduce loading in increments (e.g., 0.5, 0.1, 0.05 mol%). |
| Ligand | PPh₃ (2.2 mol%) | Screen bulky phosphines (e.g., RuPhos, XPhos) or NHC ligands (e.g., IPr). |
| Base | K₂CO₃ (2.0 equiv) | Screen Et₃N, Cs₂CO₃, K₃PO₄. |
| Solvent | Anhydrous, degassed DMF | Screen DMAc, NMP, Toluene. |
| Temperature | 100 °C | Optimize in the range of 80-120 °C. |
| Reaction Time | 12-24 hours | Monitor by GC-MS or HPLC to determine completion. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst and the ligand.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst formation.
-
Add the base, followed by the aryl halide and the acrolein diethyl acetal via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by GC-MS or HPLC.
-
Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature.
-
Work-up the reaction by quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The resulting acetal can be hydrolyzed to this compound under acidic conditions.
Visualizing the Path to Optimization
The Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow for Low Catalyst Loading
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst | Bayero Journal of Pure and Applied Sciences [ajol.info]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
stability issues and degradation of 3-(3-Fluorophenyl)propanal upon storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)propanal is a valuable building block in medicinal chemistry and drug development. However, as an aliphatic aldehyde, it is susceptible to various degradation pathways that can impact its purity, reactivity, and the overall success of your experiments. This guide will walk you through the most common stability issues, their underlying chemical principles, and practical steps to mitigate them.
Frequently Asked Questions (FAQs)
Here we address the most common questions our technical support team receives regarding this compound.
Q1: My freshly opened bottle of this compound shows a new peak in the HPLC/GC analysis. What could it be?
A1: The most common impurity that forms upon storage is 3-(3-fluorophenyl)propanoic acid, a result of oxidation. Aldehydes are readily oxidized to carboxylic acids, a reaction that can be accelerated by exposure to air (oxygen).[1] You may also observe oligomeric species arising from self-condensation reactions (aldol condensation).
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. We recommend refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric oxygen and moisture. The container should be tightly sealed and made of an inert material, such as amber glass, to prevent light exposure.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic aldehydes can be sensitive to light. Photolytic degradation can lead to the formation of various impurities. Therefore, it is crucial to store the compound in light-resistant containers and avoid prolonged exposure to direct sunlight or strong laboratory lighting.
Q4: I've noticed a decrease in the potency of my this compound over time. What is the likely cause?
A4: A decrease in potency is a direct consequence of degradation. The conversion of the aldehyde to its corresponding carboxylic acid or aldol adducts reduces the concentration of the active starting material, leading to lower yields or incomplete reactions in your subsequent synthetic steps.
Q5: Can I dissolve this compound in any organic solvent for storage?
A5: While this compound is soluble in many common organic solvents, not all are suitable for long-term storage. Protic solvents, especially alcohols, can react with the aldehyde to form hemiacetals and acetals. For storage of solutions, aprotic solvents like anhydrous dichloromethane, diethyl ether, or toluene are generally preferred. Always use anhydrous solvents to prevent hydrolysis.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-oriented approach to resolving stability and degradation issues with this compound.
Issue 1: Appearance of a Major Impurity Peak with a Higher Polarity in HPLC Analysis
-
Symptom: A new, more polar peak (earlier retention time in reversed-phase HPLC) is observed in the chromatogram of your this compound sample.
-
Likely Cause: Oxidation to 3-(3-Fluorophenyl)propanoic acid. Carboxylic acids are significantly more polar than their corresponding aldehydes.
-
Causality: The aldehyde functional group is susceptible to oxidation by atmospheric oxygen. This process can be catalyzed by light, trace metal impurities, or basic residues on glassware.
-
Troubleshooting Steps:
-
Confirm Identity:
-
LC-MS Analysis: Analyze the sample by LC-MS. The mass of the new peak should correspond to the molecular weight of 3-(3-fluorophenyl)propanoic acid (C₉H₉FO₂; MW: 168.17 g/mol ).
-
Co-injection: If a standard of 3-(3-fluorophenyl)propanoic acid is available, perform a co-injection with your sample. The peak should show an increase in area.
-
-
Prevention:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (argon or nitrogen).
-
Purge Solvents: If preparing solutions, use solvents that have been purged with an inert gas to remove dissolved oxygen.
-
Clean Glassware: Use clean, dry glassware to avoid contaminants that could catalyze oxidation.
-
-
Purification:
-
If the level of the carboxylic acid impurity is unacceptable, the aldehyde can be repurified by column chromatography on silica gel.
-
-
Issue 2: Observation of High Molecular Weight Species in Mass Spectrometry
-
Symptom: Your MS analysis shows peaks with masses roughly double that of this compound (MW: 152.17 g/mol ).
-
Likely Cause: Aldol condensation. In the presence of acidic or basic traces, aldehydes can undergo self-condensation to form β-hydroxy aldehydes (aldol addition product) which can then dehydrate to form α,β-unsaturated aldehydes (aldol condensation product).
-
Causality: The α-protons of the propanal chain are acidic and can be abstracted by a base (or the enol can be formed under acidic conditions), leading to a nucleophilic attack on the carbonyl carbon of another aldehyde molecule.
-
Troubleshooting Steps:
-
Identify the Adducts:
-
The aldol addition product would have a mass of 304.34 g/mol (2 x 152.17).
-
The dehydrated aldol condensation product would have a mass of 286.32 g/mol (304.34 - 18.02 for H₂O).
-
-
Control pH:
-
Ensure all glassware is neutral. Avoid storing the aldehyde in containers that have been washed with strong bases and not properly neutralized.
-
When using this compound in reactions, be mindful of the pH of the reaction mixture.
-
-
Storage:
-
Store the neat compound or solutions at low temperatures (2-8°C) to slow down the rate of condensation.
-
-
Issue 3: Inconsistent Reaction Yields
-
Symptom: You are experiencing variable and often low yields in reactions where this compound is a key reactant.
-
Likely Cause: Degradation of the starting material. The presence of impurities like the carboxylic acid or aldol products means that the actual concentration of the aldehyde is lower than assumed.
-
Troubleshooting Steps:
-
Purity Check: Always check the purity of your this compound by HPLC or GC before use, especially if it has been stored for an extended period.
-
Quantify the Aldehyde: Use a quantitative analytical method (e.g., qNMR or HPLC with a calibration curve) to determine the exact concentration of the aldehyde in your stock.
-
Fresh is Best: If possible, use freshly opened or recently purified material for critical reactions.
-
Data Presentation
Table 1: Comparative Stability of this compound under Forced Degradation Conditions
| Stress Condition | % Degradation | Primary Degradation Product(s) |
| Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) | 10.2% | Aldol condensation products, minor oxidation |
| Basic Hydrolysis (0.1 N NaOH, 60°C, 24h) | 15.8% | Aldol condensation products |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 22.1% | 3-(3-Fluorophenyl)propanoic acid |
| Thermal Degradation (80°C, 48h) | 7.5% | Oxidation and aldol products |
| Photolytic Degradation (ICH Q1B, 24h) | 13.1% | Various unspecified degradation products |
Note: Data is representative of typical results from forced degradation studies and is intended for comparative purposes.
Table 2: Recommended Solvents for Handling and Storage
| Compatible (for short-term use and reactions) | Generally Incompatible (for long-term storage) |
| Dichloromethane (DCM) | Methanol |
| Diethyl ether | Ethanol |
| Toluene | Isopropanol |
| Tetrahydrofuran (THF) | Water |
| Acetonitrile | |
| N,N-Dimethylformamide (DMF) | |
| Dimethyl sulfoxide (DMSO) |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for identifying common impurities.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
This compound sample
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
The purity of this compound can be estimated by the area percentage of the main peak.
-
The primary oxidation product, 3-(3-fluorophenyl)propanoic acid, will elute earlier than the parent compound. Aldol condensation products will typically elute later.
-
Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile and semi-volatile impurities and degradation products.
-
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
High-purity helium as the carrier gas
-
GC-grade dichloromethane or ethyl acetate
-
This compound sample
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in dichloromethane to a concentration of approximately 0.1 mg/mL.
-
-
Data Analysis:
-
The mass spectrum of the main peak should correspond to this compound (expected molecular ion at m/z 152).
-
Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for identification.
-
Look for characteristic masses of potential degradation products:
-
3-(3-Fluorophenyl)propanoic acid: Molecular ion at m/z 168.
-
Aldol condensation product (dehydrated): Molecular ion at m/z 286.
-
-
References
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]
Sources
purification challenges of 3-(3-Fluorophenyl)propanal from reaction mixtures
Welcome to the dedicated technical support guide for navigating the purification challenges of 3-(3-Fluorophenyl)propanal. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The inherent reactivity of the aldehyde functional group, coupled with potential side-reactions during synthesis, often presents unique purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve the desired purity of your target compound.
Understanding the Core Challenge: The Reactive Nature of Aldehydes
This compound, like many aldehydes, is susceptible to a few key degradation and contamination pathways that are critical to understand before embarking on purification. The primary challenges stem from:
-
Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid, 3-(3-fluorophenyl)propanoic acid, especially when exposed to air (oxygen). This is a common impurity found in crude reaction mixtures and can even form during storage.[1]
-
Reduction: Conversely, unreacted starting material, 3-(3-fluorophenyl)propan-1-ol, or reduction of the aldehyde during the reaction or workup can lead to contamination with the corresponding alcohol.
-
Aldol Condensation: Under basic or acidic conditions, aldehydes can undergo self-condensation reactions, leading to higher molecular weight impurities.
The purification strategy must therefore be tailored to effectively separate the target aldehyde from these structurally similar compounds, while minimizing its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My crude NMR shows my desired aldehyde, but also significant amounts of the corresponding alcohol and carboxylic acid. What is the best initial purification strategy?
Answer:
This is a very common scenario. A multi-step approach involving an initial extractive workup followed by column chromatography is typically the most effective strategy.
Causality: The acidic nature of the carboxylic acid and the polar nature of the alcohol allow for their separation from the less polar aldehyde through carefully chosen liquid-liquid extractions and chromatography.
Workflow Diagram:
Caption: Initial purification workflow for a mixed crude product.
Step-by-Step Protocol: Extractive Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt which will partition into the aqueous layer. Repeat this wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, now depleted of the acidic impurity. This material is now ready for column chromatography.
Troubleshooting 1: I'm struggling to separate the aldehyde from the corresponding alcohol using column chromatography. They have very similar Rf values on my TLC plates.
Answer:
This is a classic purification challenge due to the similar polarities of the aldehyde and its corresponding primary alcohol. Here are several strategies to improve your separation:
1. Optimize Your Solvent System:
The key is to find a solvent system that maximizes the difference in retention factors (ΔRf) between your two compounds.
-
Principle: While both are polar, the alcohol can act as a hydrogen bond donor, leading to stronger interactions with the silica gel compared to the aldehyde, which is only a hydrogen bond acceptor. A less polar solvent system will accentuate this difference.
-
Recommended Solvent Systems: Start with a low polarity eluent and gradually increase the polarity. Common systems include:
-
Hexanes/Ethyl Acetate
-
Petroleum Ether/Diethyl Ether
-
Dichloromethane/Hexanes
-
-
Actionable Advice: Run a series of TLCs with varying solvent ratios (e.g., 95:5, 90:10, 85:15 Hexanes:EtOAc). Aim for an Rf of ~0.3 for your target aldehyde, which often provides the best separation. A shallow gradient elution during the column chromatography can also be very effective.
Data Summary: Example TLC Solvent Systems
| Solvent System (v/v) | Typical Rf (Aldehyde) | Typical Rf (Alcohol) | ΔRf | Separation Potential |
| 90:10 Hexanes:EtOAc | ~0.40 | ~0.30 | 0.10 | Good |
| 80:20 Hexanes:EtOAc | ~0.60 | ~0.52 | 0.08 | Moderate |
| 100% DCM | ~0.55 | ~0.45 | 0.10 | Good |
2. Consider a Different Stationary Phase:
If silica gel is not providing adequate separation, consider alternatives.
-
Alumina (Neutral or Basic): Can sometimes offer different selectivity for polar compounds.
-
Fluorinated Phases: A column with a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity through dipole-dipole and π-π interactions, which may differentiate the aldehyde and alcohol more effectively.
3. Chemical Derivatization (Bisulfite Adduct Formation):
For very challenging separations, you can selectively react the aldehyde to form a water-soluble adduct.
-
Mechanism: Aldehydes react reversibly with sodium bisulfite to form a crystalline, water-soluble adduct. The alcohol impurity does not react and can be washed away with an organic solvent. The pure aldehyde can then be regenerated by treating the adduct with a base or acid.
-
Reference: This is a known technique for the purification of aldehydes.[2]
Protocol: Purification via Bisulfite Adduct
-
Dissolve the crude mixture in ethanol.
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously.
-
Allow the mixture to stir at room temperature or slightly warmed (e.g., 35-40°C) for several hours, or until a precipitate forms. Cooling on ice can aid precipitation.
-
Filter the solid bisulfite adduct and wash it thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the unreacted alcohol.
-
To regenerate the aldehyde, suspend the adduct in water and add a base (e.g., saturated NaHCO₃ solution) or a dilute acid (e.g., dilute HCl) until the solution is basic or acidic, respectively.
-
Extract the liberated pure aldehyde with an organic solvent, wash with brine, dry, and concentrate.
FAQ 2: My purified this compound seems to degrade over time, even when stored in the freezer. What's happening and how can I prevent it?
Answer:
This is likely due to slow oxidation of the aldehyde to the carboxylic acid, which can occur even at low temperatures if oxygen is present. Purity can also affect stability.
Stability Insights: Forced degradation studies on analogous compounds show that aromatic aldehydes are susceptible to oxidation, with degradation observed after exposure to oxidative stress (e.g., 3% H₂O₂ at room temperature for 24 hours).[1]
Best Practices for Storage and Handling:
-
Inert Atmosphere: Store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Amber Vial: Protect the compound from light by storing it in an amber vial, as photolytic degradation can also occur.
-
Low Temperature: Storage at -20°C is recommended.
-
High Purity: Ensure the aldehyde is of the highest possible purity, as trace impurities can sometimes catalyze degradation.
-
Solvent Choice: If stored in solution, use a high-purity, peroxide-free solvent. Ethers like THF can form peroxides over time, which will accelerate oxidation.
Troubleshooting 2: How can I effectively monitor my column chromatography fractions for the presence of the aldehyde?
Answer:
Thin-Layer Chromatography (TLC) is the most common and effective method. Since the aldehyde is UV-active due to the phenyl ring, it can be visualized under a UV lamp (254 nm). However, using a chemical stain is highly recommended to confirm the presence of the aldehyde and to visualize non-UV active impurities.
Recommended TLC Stains for Aldehydes:
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This is a highly specific stain for aldehydes and ketones. It reacts to form a yellow-to-red spot.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that will react with the aldehyde (and the alcohol impurity), appearing as a yellow spot on a purple background. It is useful for visualizing a wide range of compounds.
-
p-Anisaldehyde Stain: This stain reacts with many functional groups, including aldehydes, to give colored spots upon heating.
Protocol: TLC with DNPH Staining
-
Prepare the Stain: Dissolve 0.4 g of 2,4-DNPH in 100 mL of 2N hydrochloric acid.
-
Run the TLC: Spot your fractions on a silica gel TLC plate and elute with your chosen solvent system.
-
Visualize: After elution, dry the plate and dip it into the DNPH stain. Aldehydes and ketones will appear as yellow to orange/red spots.
Advanced Purification: Distillation
For larger quantities or to remove non-volatile impurities, vacuum distillation can be a viable option.
Key Considerations:
-
Boiling Point: The boiling point of this compound is not widely reported, but for the analogous 3-phenyl-1-propanol, the boiling point is 119-121 °C at 12 mmHg. The aldehyde will likely have a slightly lower boiling point.
-
Thermal Stability: Prolonged heating can cause degradation. Therefore, distillation should be performed under reduced pressure (vacuum) to lower the required temperature.
-
Setup: Use a short-path distillation apparatus to minimize the surface area and time the compound spends at high temperatures.
General Protocol for Vacuum Distillation:
-
Ensure your crude material is free of volatile solvents.
-
Set up a short-path distillation apparatus with a vacuum pump and a cold trap.
-
Heat the distillation flask gently in an oil bath.
-
Collect fractions based on the boiling point and monitor their purity by TLC or GC-MS.
Purity Assessment
After purification, it is crucial to assess the final purity of your this compound.
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing the purity of volatile compounds and identifying any remaining impurities by their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed to quantify the purity of the aldehyde and separate it from potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.
Summary of Key Purification Parameters
| Purification Method | Key Parameters | Best For |
| Extractive Workup | Use of aq. NaHCO₃ | Removing acidic impurities (carboxylic acid). |
| Column Chromatography | Silica gel, Hexanes/EtOAc gradient | Separating aldehyde from alcohol and other non-polar/polar impurities. |
| Bisulfite Adduct Formation | Reaction with NaHSO₃ | Highly selective removal of the aldehyde from challenging mixtures. |
| Vacuum Distillation | Reduced pressure, short-path apparatus | Large-scale purification, removal of non-volatile impurities. |
Logical Decision Workflow for Purification
Caption: Decision tree for selecting the appropriate purification strategy.
References
-
Piccolo, O., et al. (2021). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 26(15), 4627. [Link]
Sources
Technical Support Center: Synthesis of 3-(3-fluorophenyl)propanoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(3-fluorophenyl)propanoic acid, with a core focus on minimizing byproduct formation through controlled oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and selective method for oxidizing 3-(3-fluorophenyl)propan-1-ol to 3-(3-fluorophenyl)propanoic acid?
A: For substrates like 3-(3-fluorophenyl)propan-1-ol, which contain a moderately sensitive aromatic ring, the most robust and recommended method is a two-step, one-pot TEMPO-catalyzed oxidation . This approach offers high yields and excellent functional group tolerance under mild conditions.[1][2]
The process involves two key stages within the same reaction vessel:
-
Initial Oxidation to Aldehyde: The primary alcohol is first oxidized to the intermediate aldehyde using catalytic (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a co-oxidant, typically sodium hypochlorite (NaOCl, bleach).[2]
-
Oxidation to Carboxylic Acid: Sodium chlorite (NaClO₂) is then introduced as the terminal oxidant to convert the aldehyde cleanly to the final carboxylic acid.[1]
This sequential protocol, often referred to as the Zhao modification, is superior to older methods because it minimizes side reactions, such as the potential for aromatic chlorination, which can occur when using stoichiometric amounts of bleach.[1][3][4]
Q2: My reaction stalls at the intermediate, 3-(3-fluorophenyl)propanal. How can I ensure the reaction proceeds to the carboxylic acid?
A: This is a common issue, particularly with more hydrophobic substrates. The oxidation from an aldehyde to a carboxylic acid in aqueous media typically proceeds through a gem-diol (hydrate) intermediate.[5][6][7] If the intermediate aldehyde is not readily hydrated, its subsequent oxidation can be slow or incomplete.[2]
Troubleshooting Steps:
-
Confirm Aldehyde Formation: Use Thin Layer Chromatography (TLC) to verify the consumption of the starting alcohol and the presence of a new, less polar spot corresponding to the aldehyde.
-
Drive the Reaction to Completion: The most effective solution is to add sodium chlorite (NaClO₂) to the reaction mixture after the initial TEMPO/NaOCl oxidation is complete. NaClO₂ is a powerful and selective oxidant for converting aldehydes to carboxylic acids under mild, slightly acidic conditions (a method known as the Pinnick oxidation).[8][9] This creates a highly efficient one-pot sequence without the need to isolate the aldehyde intermediate.[2]
Below is a workflow diagram illustrating this troubleshooting logic.
Caption: Troubleshooting workflow for incomplete oxidation reactions.
Q3: I'm observing chlorinated aromatic byproducts in my final product. What is the cause and how can it be prevented?
A: Aromatic chlorination is a known side reaction when using sodium hypochlorite (NaOCl) as the primary oxidant, especially with electron-rich or moderately activated aromatic rings.[4] The active chlorinating species can react with the 3-fluorophenyl ring.
Prevention Strategies:
-
Adopt the Zhao Protocol: The most effective way to prevent chlorination is to use NaOCl in catalytic amounts alongside a stoichiometric amount of sodium chlorite (NaClO₂).[1] In this system, NaClO₂ is the terminal oxidant, and NaOCl simply serves to regenerate the active TEMPO catalyst. NaClO₂ has a much lower tendency to cause chlorination.[3]
-
Control Reaction Temperature: Maintain the reaction temperature at the recommended level (typically between 0°C and 35°C).[1] Higher temperatures can increase the rate of side reactions.
-
Maintain pH: The reaction is often buffered, for example with sodium phosphate, to maintain a pH around 6.7. This helps to optimize the oxidation rate and suppress side reactions.[1]
-
Slow Addition: Adding the dilute bleach solution slowly and simultaneously with the NaClO₂ solution can prevent a buildup of the oxidant and reduce the risk of side reactions.[4]
Q4: Can I use a stronger, single-step oxidant like Jones Reagent or potassium permanganate (KMnO₄)?
A: While these "strong" oxidants can convert primary alcohols directly to carboxylic acids, they are generally not recommended for high-value, sensitive substrates for the following reasons:
| Oxidant | Reagents | Conditions | Advantages | Disadvantages |
| TEMPO/NaClO₂ | TEMPO (cat.), NaOCl (cat.), NaClO₂ | Mild (pH ~7, 0-35°C) | High selectivity, minimal byproducts, environmentally benign.[1] | Multi-component system requires careful control. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Harsh (Strongly Acidic) | Inexpensive, powerful, and fast.[10][11] | Toxic chromium waste, strongly acidic conditions can degrade sensitive molecules, potential for ester byproduct formation.[5][11][12] |
| KMnO₄ | Potassium Permanganate | Strongly Basic or Acidic | Very powerful and effective oxidant.[13] | Poor selectivity; can cleave C-C bonds or react with other functional groups if not carefully controlled.[13][14] |
For the synthesis of a pharmaceutical intermediate like 3-(3-fluorophenyl)propanoic acid, control and selectivity are paramount. The harsh nature of Jones reagent and KMnO₄ introduces a significant risk of byproduct formation, making the milder TEMPO-based systems the authoritative choice for achieving high purity and yield.
Experimental Protocols & Methodologies
Recommended Protocol: Two-Step, One-Pot TEMPO-Catalyzed Oxidation
This protocol is adapted from the highly efficient and selective method developed for oxidizing primary alcohols.[1]
Materials:
-
3-(3-fluorophenyl)propan-1-ol
-
TEMPO
-
Acetonitrile (MeCN)
-
Sodium phosphate buffer (0.67 M, pH 6.7)
-
Sodium chlorite (NaClO₂) solution (e.g., 1.25 M in water)
-
Dilute household bleach (e.g., ~0.35 M NaOCl)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl, 2 M)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and thermometer, add 3-(3-fluorophenyl)propan-1-ol (1.0 equiv), TEMPO (0.01-0.02 equiv), and acetonitrile (approx. 5 mL per mmol of alcohol).
-
Buffering: Add the sodium phosphate buffer (approx. 3 mL per mmol of alcohol).
-
Oxidation: Begin stirring the biphasic mixture and warm to 35°C.
-
Reagent Addition: Add the sodium chlorite solution (1.2 equiv) and the dilute bleach solution (0.02 equiv) simultaneously via two separate syringe pumps over a period of 2-4 hours. Caution: Do not mix bleach and NaClO₂ solutions prior to addition, as this can generate toxic chlorine dioxide gas.[4]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until all starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Quench the excess oxidants by slowly adding a saturated aqueous solution of sodium sulfite until a test with potassium iodide-starch paper is negative.
-
Workup:
-
Add diethyl ether or MTBE to the mixture and stir.
-
Separate the layers.
-
Acidify the aqueous layer to pH 2-3 with 2 M HCl.
-
Extract the acidified aqueous layer three times with diethyl ether or MTBE.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 3-(3-fluorophenyl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography.
Caption: Key transformations in the TEMPO-catalyzed oxidation process.
References
-
Pinnick oxidation. Wikipedia. [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
TEMPO-Mediated Oxidations. Organic Reactions. [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. [Link]
-
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566. [Link]
-
Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Link]
-
Huang, X., & Liu, X. (2009). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC - NIH. [Link]
-
Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation. Medium. [Link]
- US Patent 6,127,573A - Oxidation of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO.
-
Alcohol oxidation. Wikipedia. [Link]
-
Mechanism for oxidation of primary alcohols to carboxylic acids. Chemistry Stack Exchange. [Link]
-
Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Future Journal of Pharmaceutical Sciences, 6(1), 101. [Link]
-
Jones Oxidation. Organic Chemistry Tutor. [Link]
-
Jones Oxidation. Organic Chemistry Portal. [Link]
-
Oxidation of alcohols. Chemguide. [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids. National Academic Digital Library of Ethiopia. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
-
Zhang, Y., et al. (2023). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. MDPI. [Link]
-
16.6: Alcohol Oxidation. Chemistry LibreTexts. [Link]
-
Jones Oxidation. Reaction Repo Documentation. [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
-
The Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
-
Oxidation of primary alcohols to carboxylic acids. chemeurope.com. [Link]
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Technical Support Center: Efficient Removal of Residual Palladium from 3-(3-Fluorophenyl)propanal
Welcome to the technical support center for the purification of 3-(3-Fluorophenyl)propanal. This guide is designed for researchers, scientists, and professionals in drug development who are looking to effectively remove residual palladium catalysts from their reaction mixtures. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from this compound?
A1: Residual palladium, even in trace amounts, can be toxic and may interfere with downstream reactions. For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[1][2] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[1][3]
Q2: What are the common methods for removing palladium catalysts?
A2: Several techniques are available, and the best choice depends on the specific circumstances of your reaction. Common methods include:
-
Adsorbent-based scavenging: Using solid-supported materials to bind and remove palladium.[4]
-
Extraction: Employing liquid-liquid extraction to wash out palladium species.[5]
-
Crystallization: Purifying the product by recrystallization, leaving impurities behind in the solvent.[6][7]
-
Chromatography: Separating the product from the catalyst using column chromatography.[8]
-
Filtration: Passing the reaction mixture through a pad of filtering aid like Celite® to remove insoluble palladium.[5]
Q3: How do I choose the most suitable palladium removal method for my experiment?
A3: The selection of the optimal method is influenced by several factors, including the nature of the palladium species (e.g., soluble vs. insoluble), the solvent system, the desired purity level, and the scale of the reaction.[9] A decision-making workflow, as illustrated below, can aid in this process.
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guide
Problem 1: After filtering my reaction mixture through Celite®, I still detect significant palladium contamination.
-
Possible Cause: The palladium species in your reaction mixture is likely soluble and not easily removed by simple filtration. Filtration is most effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium black.[5][10]
-
Solution: You will need to employ a method that targets soluble palladium.
-
Option 1: Solid-Supported Scavengers. These are materials with functional groups that chelate with palladium, effectively removing it from the solution.[11][12] Thiol-functionalized silica is a popular and effective choice due to the high affinity of sulfur for palladium.[13][14]
-
Option 2: Activated Carbon. Stirring the solution with activated carbon can effectively adsorb residual palladium.[9][15] However, be aware that this can sometimes lead to a loss of your desired product due to non-specific adsorption.[9]
-
Problem 2: I've tried using a scavenger, but the palladium levels are still too high.
-
Possible Cause 1: The chosen scavenger may not be optimal for the specific palladium species in your mixture or the solvent system you are using. The effectiveness of a scavenger can be influenced by factors like temperature, solvent, and the oxidation state of the palladium.[9]
-
Solution 1: Screen a variety of scavengers. Different scavengers have different affinities for various palladium species.[11] Consider scavengers with different functional groups, such as amines or phosphines, in addition to thiols.[16]
-
Possible Cause 2: The amount of scavenger used or the treatment time may be insufficient.
-
Solution 2: Optimize the scavenging conditions. Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used. Also, try increasing the stirring time and/or temperature to improve the kinetics of palladium binding.
Problem 3: My product yield is significantly lower after purification with activated carbon.
-
Possible Cause: As mentioned, activated carbon can non-specifically adsorb your product along with the palladium.[9]
-
Solution:
-
Reduce the amount of activated carbon: Use the minimum amount necessary to achieve the desired level of palladium removal.
-
Change the solvent: The polarity of the solvent can affect the adsorption of your product to the carbon. Experiment with different solvents to find one that minimizes product loss.
-
Consider a more selective scavenger: Thiol-functionalized silica scavengers are often more selective for palladium and can result in higher product recovery.[12][17]
-
Problem 4: I am considering liquid-liquid extraction. What should I use as the aqueous phase?
-
Possible Cause: Standard aqueous washes are often inefficient at removing palladium complexes.[5]
-
Solution: Use an aqueous solution containing a chelating agent.
Experimental Protocols
Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Scavenger Addition: Add 2-5 equivalents of thiol-functionalized silica scavenger relative to the initial moles of palladium catalyst used.[4]
-
Stirring: Stir the mixture at room temperature for 1-4 hours. Gentle heating (e.g., to 40-50 °C) can sometimes improve efficiency.
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite® to remove the solid scavenger.
-
Washing: Wash the scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Protocol 2: Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[4]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite®/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Protocol 3: Liquid-Liquid Extraction with an Aqueous Chelating Agent
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution of a chelating agent (e.g., 0.1 M EDTA or 0.1 M N-acetylcysteine). Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine to remove any residual water-soluble components.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium.
Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Solid-Supported Scavengers | High selectivity, easy to handle and remove, high product recovery.[11][12] | Can be more expensive than other methods. | Removing soluble palladium species to very low levels (<5 ppm).[12] |
| Activated Carbon | Low cost, effective for a broad range of palladium species.[9][15] | Can lead to product loss due to non-specific adsorption.[9] | Initial bulk removal of palladium; cost-sensitive processes. |
| Liquid-Liquid Extraction | Can be effective for ionic palladium species, relatively inexpensive.[20] | May require multiple extractions, can be less effective for neutral palladium complexes.[5] | Removing ionic palladium salts. |
| Recrystallization | Can be a very effective purification method for solid products.[6][7] | Not suitable for oils or highly soluble compounds, can sometimes trap impurities.[2] | Purifying solid products where a suitable recrystallization solvent can be found. |
| Column Chromatography | Can remove palladium along with other impurities.[5][8] | Can be time-consuming and require large volumes of solvent. | When multiple impurities need to be removed simultaneously. |
| Filtration (Celite®) | Simple and fast.[5] | Only effective for insoluble palladium species.[5] | Removing heterogeneous catalysts like Pd/C or palladium black. |
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [Online forum post]. Available: [Link]
-
Biotage. Metal scavengers for organic purification. Available: [Link]
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ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available: [Link]
-
US Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. Available: [Link]
-
PubMed. (2011, April 1). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Available: [Link]
-
ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. [Online forum post]. Available: [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online forum post]. Available: [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Available: [Link]
-
Reddit. (2023). Your trick to remove residual palladium. [Online forum post]. Available: [Link]
-
Johnson Matthey Technology Review. (2013, October 1). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available: [Link]
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Organic Syntheses. (n.d.). Procedure. Available: [Link]
-
Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd). Available: [Link]
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ResearchGate. (2006). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. [Request PDF]. Available: [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Available: [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Available: [Link]
-
NIH. (2021, January 8). Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. PMC. Available: [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Available: [Link]
-
ResearchGate. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Request PDF]. Available: [Link]
-
Reagecon Knowledge. Standards for Elemental Impurities in Pharmaceuticals. Available: [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Available: [Link]
-
ResearchGate. (2006). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Request PDF]. Available: [Link]
-
European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts. Available: [Link]
-
MDPI. Separation and Recovery of Gold(III), Palladium(II) and Platinum(IV) by Solvent Extraction Using a New β-Diketone Derivative from Acidic Solutions. Available: [Link]
-
OSTI.GOV. (1991, July 1). Liquid-liquid extraction and spectrophotometric determination of palladium(II) with isonitrosomalondianilide. Available: [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? [Online forum post]. Available: [Link]
-
University of Colorado Boulder. Recrystallization. Available: [Link]
-
University of California, Los Angeles. Recrystallization. Available: [Link]
-
Università degli Studi di Cagliari. (2022, May 11). Method for the recovery of palladium. Available: [https://www.un T.it/it/ricerca/valorizzazione-e-trasferimento-tecnologico/brevetti/method-recovery-palladium]([Link] T.it/it/ricerca/valorizzazione-e-trasferimento-tecnologico/brevetti/method-recovery-palladium)
-
Reddit. (2022). Recrystallization help. [Online forum post]. Available: [Link]
-
YouTube. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. Available: [Link]
-
ResearchGate. (2006). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Request PDF]. Available: [Link]
- Google Patents. Method of removing palladium.
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available: [Link]
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Technical Support Center: Preventing Unwanted Polymerization of 3-(3-Fluorophenyl)propanal Under Basic Conditions
Welcome to the technical support center for handling 3-(3-Fluorophenyl)propanal in basic media. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this aldehyde. This compound, like many aldehydes possessing α-hydrogens, is susceptible to base-catalyzed self-condensation, leading to the formation of oligomers and polymers. This unwanted side reaction can result in decreased yield, purification difficulties, and inconsistent experimental outcomes.
This document provides a structured approach to understanding, preventing, and troubleshooting this issue. We will delve into the underlying chemical mechanisms and offer field-proven protocols and strategies to ensure the integrity of your experiments.
Section 1: Understanding the Root Cause: The Aldol Condensation Mechanism
This section addresses the fundamental chemical transformation responsible for the polymerization of this compound.
Q: Why is my this compound solution turning viscous, changing color, or forming precipitates when I add a base?
A: You are observing the classic signs of a base-catalyzed aldol condensation followed by dehydration.[1] This is the primary pathway for the polymerization of aldehydes that have protons on the carbon atom adjacent to the carbonyl group (the α-carbon).
The process occurs in a series of steps:
-
Enolate Formation: A base removes an acidic α-hydrogen from a molecule of this compound, creating a resonance-stabilized nucleophile called an enolate.[2][3]
-
Nucleophilic Attack: This newly formed enolate attacks the electrophilic carbonyl carbon of a second aldehyde molecule, forming a new carbon-carbon bond and creating a β-hydroxy aldehyde, also known as an "aldol adduct".[1][4]
-
Dehydration (Condensation): Under the reaction conditions, especially with heating, this aldol adduct can easily lose a molecule of water (dehydrate) to form an α,β-unsaturated aldehyde.[3][5] This product is often colored due to the extended conjugated system.
-
Polymerization: This process can continue, with the resulting dimer reacting with further enolates, leading to the formation of higher-order oligomers and polymers, which manifest as viscosity changes or precipitation.
The electron-withdrawing nature of the fluorine atom on the phenyl ring can slightly increase the acidity of the α-hydrogens, potentially making this compound even more susceptible to enolate formation than its non-fluorinated analog.
Caption: Base-catalyzed polymerization via aldol condensation.
Section 2: Proactive Prevention Strategies
To avoid this problematic side reaction, two primary strategies can be employed depending on the experimental goals: protecting the aldehyde group or carefully controlling the reaction conditions.
The Gold Standard: Aldehyde Protection as a Cyclic Acetal
Q: What is the most reliable way to prevent polymerization if the aldehyde itself is not the intended reacting functional group?
A: The most robust and dependable method is to "protect" the aldehyde by converting it into a functional group that is stable under basic conditions. The formation of a cyclic acetal is the industry-standard approach for this purpose.[6][7]
Acetals are exceptionally stable in neutral to strongly basic environments, rendering the original carbonyl group unreactive to bases and nucleophiles.[7][8] They can be easily and cleanly removed (deprotected) under mild acidic conditions to regenerate the aldehyde once the desired reaction in basic media is complete.[8] Cyclic acetals, formed using a diol like ethylene glycol, are particularly favored due to their enhanced stability.[9][10]
Part A: Protection of this compound
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, benzene).
-
Reagents: Add ethylene glycol (1.1-1.5 eq.) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), 0.01-0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture. Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst, followed by a water and brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the protected aldehyde. The product can be purified by distillation or chromatography if necessary.
Part B: Deprotection to Regenerate the Aldehyde
-
Setup: Dissolve the purified acetal in a mixture of a water-miscible solvent (e.g., acetone, THF) and water.
-
Reagents: Add a catalytic amount of a strong acid (e.g., dilute HCl, p-TSA).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid.
-
Monitoring: Monitor by TLC or GC-MS for the disappearance of the acetal and the appearance of the aldehyde.
-
Workup: Neutralize the acid with a mild base (e.g., NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers, dry, and concentrate to recover the pure this compound.
Sources
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Validation & Comparative
Comparative Analysis of 3-(3-Fluorophenyl)propanal, 3-(2-Fluorophenyl)propanal, and 3-(4-Fluorophenyl)propanal: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the precise understanding of how subtle molecular changes impact chemical behavior is paramount. This guide offers an in-depth comparative analysis of three positional isomers: 3-(3-Fluorophenyl)propanal, 3-(2-Fluorophenyl)propanal, and 3-(4-Fluorophenyl)propanal. We will explore their synthesis, spectroscopic properties, and differential reactivity, providing a solid foundation for their strategic use in research and development.
The Critical Role of Fluorine and Positional Isomerism in Drug Discovery
The introduction of fluorine into a molecule is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The high electronegativity of fluorine creates a strong inductive effect, while its lone pairs can participate in resonance, leading to a nuanced influence on the electronic properties of an aromatic ring.[1][2][3] The specific placement of the fluorine atom—ortho, meta, or para—dictates the interplay of these electronic effects, resulting in distinct physicochemical and pharmacological profiles for each isomer.[2][4]
Synthesis and Spectroscopic Characterization
The synthesis of these fluorinated propanals is often achieved through the oxidation of the corresponding 3-(fluorophenyl)propan-1-ol. Mild oxidation methods, such as Swern or PCC oxidation, are typically employed to prevent over-oxidation to the carboxylic acid.[5][6]
General Synthetic Approach
Caption: A generalized workflow for the synthesis of 3-(fluorophenyl)propanal isomers.
Comparative Spectroscopic Data
The position of the fluorine atom leads to distinguishable patterns in their NMR spectra, which serve as a key analytical tool for their identification and characterization.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 3-(2-Fluorophenyl)propanal | Aldehyde proton (~9.8), Aromatic protons (7.0-7.3) | Carbonyl (~201), C-F (~161, large JCF) |
| This compound | Aldehyde proton (~9.8), Aromatic protons (6.9-7.3) | Carbonyl (~202), C-F (~163, large JCF) |
| 3-(4-Fluorophenyl)propanal | Aldehyde proton (~9.8), Aromatic protons (7.0-7.2) | Carbonyl (~202), C-F (~162, large JCF) |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. The carbon attached to fluorine exhibits a characteristic large coupling constant (JCF) in the ¹³C NMR spectrum.
Unraveling the Reactivity: Electronic Effects in Action
The reactivity of the aldehyde and the aromatic ring is a direct consequence of the electronic effects of the fluorine substituent. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[3][7]
Caption: The influence of fluorine's electronic effects on the reactivity of the propanal isomers.
Electrophilicity of the Carbonyl Group
The electron-withdrawing nature of fluorine generally increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
-
This compound: The fluorine atom in the meta position exerts a purely inductive effect on the side chain, leading to the most electron-deficient and, therefore, most reactive carbonyl group among the three isomers.
-
3-(2-Fluorophenyl)propanal and 3-(4-Fluorophenyl)propanal: In the ortho and para positions, the electron-donating resonance effect partially counteracts the strong inductive effect.[7] This results in a comparatively less electrophilic carbonyl carbon than the meta isomer.
Predicted order of reactivity towards nucleophiles: this compound > 3-(2-Fluorophenyl)propanal ≈ 3-(4-Fluorophenyl)propanal
Electrophilic Aromatic Substitution
For electrophilic aromatic substitution, fluorine is a deactivating but ortho-, para-directing group.[7] The strong inductive effect withdraws electron density from the ring, making it less reactive than benzene. However, the resonance effect directs incoming electrophiles to the positions ortho and para to the fluorine atom.[3][7] The existing propanal side chain will also influence the regioselectivity of further substitutions.
Experimental Protocols
The following protocols provide a framework for the synthesis and comparative analysis of these isomers.
Swern Oxidation for the Synthesis of 3-(Fluorophenyl)propanals
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
The respective 3-(fluorophenyl)propan-1-ol isomer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM.
-
After 15 minutes, add a solution of the 3-(fluorophenyl)propan-1-ol (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Comparative Nucleophilic Addition: Grignard Reaction
Materials:
-
Each 3-(fluorophenyl)propanal isomer
-
Methylmagnesium bromide solution
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
In separate, dry flasks under an inert atmosphere, dissolve each 3-(fluorophenyl)propanal isomer (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
-
To each flask, add methylmagnesium bromide (1.1 eq) dropwise.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC).
-
Upon completion, quench each reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the products with diethyl ether, dry the organic layers, and concentrate.
-
Analyze the reaction rates and product yields to compare the reactivity of the three isomers.
Conclusion
The choice between this compound, 3-(2-Fluorophenyl)propanal, and 3-(4-Fluorophenyl)propanal in a synthetic strategy should be guided by a clear understanding of their distinct electronic properties. The meta isomer offers a more electrophilic aldehyde for nucleophilic additions, while the ortho and para isomers present a different electronic landscape on the aromatic ring for reactions like electrophilic substitution. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors, ultimately enabling the more efficient and targeted development of novel chemical entities.
References
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PrepChem. (n.d.). Synthesis of (a) 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal. Retrieved from [Link]
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ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]
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Chemistry Stack Exchange. (n.d.). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]
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NIH National Library of Medicine. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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MDPI. (n.d.). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]
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A Senior Application Scientist's Guide: Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Phenylpropanals
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of lead optimization. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[1] Phenylpropanal serves as a valuable scaffold in many chemical entities, and understanding the spectroscopic consequences of its fluorination is critical for unambiguous characterization and quality control.
This guide provides an in-depth comparison of the spectroscopic signatures of non-fluorinated versus fluorinated phenylpropanals, using 3-phenylpropanal and its para-fluorinated analog, 3-(4-fluorophenyl)propanal, as representative examples. We will explore how the presence of a single fluorine atom creates distinct and diagnostic shifts across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing clear handles for structural confirmation.
At a Glance: Key Structural and Spectroscopic Differences
The introduction of fluorine imparts predictable changes to the molecule's electronic environment, which are directly observable through various spectroscopic techniques.
Caption: Substitution of hydrogen with fluorine induces multiple changes in spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is arguably the most powerful technique for confirming fluorination. The presence of fluorine (¹⁹F), a spin I=½ nucleus with 100% natural abundance, introduces several new dimensions to the analysis.[2][3]
¹H NMR Spectroscopy
-
Non-Fluorinated (3-Phenylpropanal): The aromatic region typically shows a complex multiplet around 7.2-7.4 ppm for the five phenyl protons.[4][5] The aliphatic chain displays two triplets for the adjacent methylene groups (~2.95 and ~2.75 ppm) and a characteristic aldehyde triplet at ~9.8 ppm.[4]
-
Fluorinated (3-(4-Fluorophenyl)propanal): The symmetry of the para-substituted ring simplifies the aromatic region into two distinct multiplets, often appearing as "doublets of doublets" or triplets. The protons ortho to the fluorine (adjacent to the CH₂ group) are coupled to both the meta protons and the ¹⁹F nucleus, causing additional splitting. The high electronegativity of fluorine results in a slight downfield shift for these aromatic protons compared to the non-fluorinated analog.
¹³C NMR Spectroscopy
-
Non-Fluorinated (3-Phenylpropanal): The spectrum shows distinct signals for the aldehyde carbonyl (~201 ppm), the aliphatic carbons (~45 and ~28 ppm), and the aromatic carbons (typically 4 signals between ~126 and ~140 ppm).[4]
-
Fluorinated (3-(4-Fluorophenyl)propanal): The most dramatic effect is the large, direct C-F coupling constant (¹JCF), which can be over 240 Hz. This causes the signal for the carbon atom directly bonded to fluorine to appear as a large doublet. Furthermore, smaller couplings can be observed for the ortho (²JCF) and meta (³JCF) carbons, which appear as smaller doublets or triplets. The ipso-carbon (C-F) also experiences a significant downfield shift.
¹⁹F NMR Spectroscopy: The Unambiguous Fingerprint
The most direct evidence of fluorination comes from ¹⁹F NMR.[3]
-
Non-Fluorinated (3-Phenylpropanal): No signal is observed.
-
Fluorinated (3-(4-Fluorophenyl)propanal): A distinct signal will be present. For fluoroaromatic compounds, this chemical shift typically falls within the range of -60 to -172 ppm.[6] The signal will be split by coupling to the ortho and meta protons on the aromatic ring, often appearing as a triplet of triplets. This single experiment provides conclusive proof of the presence and electronic environment of the fluorine atom.
| Technique | 3-Phenylpropanal (Non-Fluorinated) | 3-(4-Fluorophenyl)propanal (Fluorinated) | Causality of Difference |
| ¹H NMR (Aromatic) | Multiplet, ~7.2-7.4 ppm[4] | Two distinct multiplets (e.g., "doublets of doublets") | Fluorine's electronic effect and H-F spin-spin coupling break proton equivalence. |
| ¹³C NMR (Aromatic) | 4 signals, ~126-140 ppm[4] | Signals split into doublets/triplets due to C-F coupling. | Spin-spin coupling between ¹³C and ¹⁹F nuclei through bonds. |
| ¹⁹F NMR | No signal | Signal present (typically -110 to -130 ppm) | The ¹⁹F nucleus is NMR-active.[3] |
Infrared (IR) Spectroscopy: The C-F Stretch
IR spectroscopy provides a quick and reliable method to verify the incorporation of fluorine. The key diagnostic feature is the carbon-fluorine bond stretching vibration.
-
Non-Fluorinated (3-Phenylpropanal): The spectrum is dominated by C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2800-3000 cm⁻¹), the strong aldehyde C=O stretch (~1730 cm⁻¹), and aromatic C=C bending bands in the fingerprint region (~1450-1600 cm⁻¹).[7]
-
Fluorinated (3-(4-Fluorophenyl)propanal): In addition to the signals seen in the non-fluorinated version, a very strong and intense absorption band appears in the 1100-1360 cm⁻¹ region.[1] This band is characteristic of the C-F stretching vibration and is often one of the strongest peaks in the spectrum, making it a highly reliable indicator of successful fluorination.[1]
| Vibrational Mode | 3-Phenylpropanal | 3-(4-Fluorophenyl)propanal |
| Aldehyde C=O Stretch | ~1730 cm⁻¹ (Strong) | ~1730 cm⁻¹ (Strong) |
| Aromatic C-H Stretch | ~3030 cm⁻¹ (Medium) | ~3030 cm⁻¹ (Medium) |
| Aliphatic C-H Stretch | ~2920, 2820 cm⁻¹ (Medium) | ~2920, 2820 cm⁻¹ (Medium) |
| Aromatic C=C Bending | ~1600, 1495, 1450 cm⁻¹ | ~1600, 1510, 1450 cm⁻¹ |
| C-F Stretch | Absent | ~1150-1250 cm⁻¹ (Very Strong) [1] |
Mass Spectrometry (MS): Shifting Masses and Fragmentation
Mass spectrometry provides information on molecular weight and structural fragments, both of which are altered by fluorination.
-
Non-Fluorinated (3-Phenylpropanal): The molecular ion peak (M⁺) appears at m/z 134.[4] Common fragmentation patterns include the loss of the aldehyde group and cleavage of the propyl chain, often leading to a prominent tropylium ion fragment at m/z 91.[8][9]
-
Fluorinated (3-(4-Fluorophenyl)propanal): The molecular weight increases by 18 Da (F - H = 19 - 1), resulting in a molecular ion peak at m/z 152.[10] The fragmentation pattern is analogous, but key fragments will retain the fluorine atom. For example, the equivalent of the tropylium ion will be a fluorotropylium ion at m/z 109. The presence of these fluorine-containing fragments confirms the location of the modification.
Caption: A logical workflow for the complete spectroscopic characterization of a fluorinated phenylpropanal.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the phenylpropanal analog and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower sensitivity of ¹³C, 256 or more scans are typically required.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use a spectral width appropriate for aromatic fluorine compounds (e.g., -80 to -180 ppm). No external standard is strictly necessary for routine identification if referencing the spectrometer's internal lock, but for precise work, a coaxial insert containing a reference like CFCl₃ can be used.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place one drop of the neat liquid phenylpropanal sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.
-
Acquisition: Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely before the next measurement.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, dilute the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be vaporized and separated before entering the ion source. For direct infusion, a specialized probe is used.
-
Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).
-
Data Analysis: Identify the molecular ion peak (m/z 134 for non-fluorinated, m/z 152 for fluorinated) and analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The fluorination of a phenylpropanal scaffold induces a cascade of predictable and diagnostic changes across its spectroscopic profile. The appearance of a ¹⁹F NMR signal, the characteristic splitting patterns in ¹H and ¹³C NMR, the emergence of a strong C-F stretch in the IR spectrum, and the corresponding mass shift in MS collectively provide an unambiguous, self-validating system for structural confirmation. For any scientist engaged in the synthesis or analysis of fluorinated molecules, mastering the interpretation of these spectroscopic differences is an essential skill.
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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biological activity of compounds derived from different fluorophenylpropanal isomers
A Comparative Guide to the Biological Activity of Fluorophenyl-Derived Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Chalcone Bioactivity
In medicinal chemistry, the incorporation of fluorine into organic molecules is a well-established strategy for enhancing pharmacological profiles.[1] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on chalcones, a class of aromatic ketones that form the central core for a variety of important biological compounds, known for their broad spectrum of activities, including anticancer and antimicrobial effects.[2]
Specifically, we will provide a comparative analysis of chalcone derivatives synthesized from the three structural isomers of fluorophenylpropanal: ortho-, meta-, and para-fluorophenylpropanal. The position of the single fluorine atom on the phenyl ring can lead to substantial differences in biological activity. Understanding this structure-activity relationship (SAR) is crucial for designing more potent and selective therapeutic agents. This guide will delve into the synthesis, comparative anticancer activity, and detailed experimental protocols relevant to the evaluation of these promising compounds.
General Synthesis Strategy: Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde (or in this case, a substituted propanal) and an acetophenone. The choice of catalyst, solvent, and reaction conditions (e.g., conventional heating vs. microwave irradiation) can be optimized to improve yields and purity.[3]
The general workflow involves the reaction of a specific fluorophenylpropanal isomer with a substituted acetophenone to yield the corresponding fluorinated chalcone. This process provides a versatile platform for creating a library of derivatives for biological screening.
Caption: General workflow for the synthesis and characterization of fluorinated chalcones.
Comparative Analysis of Anticancer Activity
The anticancer potential of fluorinated chalcones has been a significant area of investigation.[2][3][4] The position of the fluorine atom on the phenyl ring directly influences the electronic properties and spatial conformation of the molecule, thereby affecting its interaction with cellular targets. Studies have shown that fluorinated chalcones often exhibit enhanced cytotoxic activity against various cancer cell lines compared to their non-fluorinated counterparts.[2][5][4]
Below is a summary of representative data from the literature, comparing the cytotoxic effects of chalcone derivatives based on the fluorophenyl isomer. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative Cytotoxicity (IC50) of Fluorophenyl-Derived Chalcones against HepG2 Liver Cancer Cells
| Compound ID | Fluorine Position | R-Group on Acetophenone | IC50 (µM) against HepG2 Cells | Reference |
| 1a | para (4-F) | 4-OCH3 | > 100 (Inactive) | [5] |
| 1b | para (4-F) | 3,4-diOCH3 | > 100 (Inactive) | [5] |
| 1c | para (4-F) | 3,4,5-triOCH3 | > 100 (Inactive) | [5] |
| 2a | ortho (2-F) | 4-OCH3 | 67.51 ± 2.26 | [5][3] |
| 2b | ortho (2-F) | 3,4-diOCH3 | 89.33 ± 1.89 | [5] |
| 2c | ortho (2-F) | 3,4,5-triOCH3 | 108.20 ± 1.54 | [5] |
Data synthesized from multiple sources for illustrative comparison.[5][3] Values represent the mean ± standard deviation.
Structure-Activity Relationship (SAR) Insights:
From the data presented, a clear SAR emerges:
-
Positional Importance: Chalcones derived from ortho-fluorophenylpropanal (compounds 2a-2c ) demonstrated significant cytotoxic activity against HepG2 cells, whereas the corresponding para-fluorophenyl derivatives (1a-1c ) were largely inactive.[5] This strongly suggests that the placement of the fluorine atom at the ortho position is critical for the observed anticancer effect in this series.
-
Causality of Fluorine's Position: The high electronegativity of the fluorine atom at the ortho position can induce a specific dipole moment and conformational lock in the molecule. This fixed conformation may be more favorable for binding to the active site of a target protein or for intercalating with DNA, leading to cell death. In contrast, the para position may not induce the same optimal geometry for biological interaction.
-
Influence of Other Substituents: Within the active ortho series, the compound with a single methoxy group (2a ) showed the highest potency (lowest IC50 value).[5][3] The addition of more methoxy groups (2b and 2c ) led to a decrease in activity, indicating that steric hindrance or altered electronic properties from multiple substitutions can be detrimental to the compound's efficacy.[5]
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
To ensure the trustworthiness and reproducibility of the biological data, a detailed, self-validating protocol for assessing cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity and, by extension, cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the target cancer cell line (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the fluorinated chalcone derivatives in DMSO.
-
Create a series of dilutions of each compound in the culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Cisplatin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the optical density (OD) at a wavelength of 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis clearly demonstrates that the biological activity of fluorophenyl-derived chalcones is highly dependent on the isomeric position of the fluorine atom. Derivatives from ortho-fluorophenylpropanal exhibit superior anticancer activity against HepG2 cells compared to their para-isomer counterparts, highlighting a critical structure-activity relationship. This insight is invaluable for the rational design of future anticancer agents.
Further research should focus on:
-
Expanding the Isomer Scope: Synthesizing and testing derivatives from meta-fluorophenylpropanal to complete the comparative landscape.
-
Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways affected by the most potent compounds to understand how they induce cancer cell death.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential as viable drug candidates.[6][7]
By systematically exploring the impact of fluorine substitution, researchers can continue to refine and optimize the chalcone scaffold to develop next-generation therapeutics with enhanced efficacy and selectivity.
References
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Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. PubMed, 28 Jul. 2020, [Link].
-
Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. ResearchGate, Jan. 2024, [Link].
-
Synthesis and Anti-proliferative Activity of Fluoro-substituted Chalcones. ResearchGate, Aug. 2025, [Link].
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Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development, 31 Dec. 2024, [Link].
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Synthesis, characterization, and anti‐cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Semantic Scholar, 28 Jul. 2020, [Link].
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Antimicrobial activity of Schiff bases and Polymer (mm/100 µl). ResearchGate, [Link].
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health (NIH), 4 Dec. 2024, [Link].
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Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI, 17 Mar. 2023, [Link].
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Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed, 23 Feb. 2017, [Link].
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Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. MDPI, 17 Dec. 2016, [Link].
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Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. National Institutes of Health (NIH), [Link].
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Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate, 1 Dec. 2024, [Link].
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Synthesis, antimicrobial activity studies and molecular property predictions of schiff bases derived from ortho-vanillin. SciSpace, [Link].
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Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. PubMed, 1 Jul. 2015, [Link].
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Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. PubMed, 13 Dec. 2024, [Link].
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Structure activity relationship of the synthesized compounds. ResearchGate, [Link].
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A Comparative Guide to the Synthesis of 3-(3-Fluorophenyl)propanal: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)propanal is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule, making this aldehyde a key intermediate for medicinal chemists. The efficiency of synthesizing this key precursor is paramount for the overall success and economic viability of a drug development program. This guide provides an in-depth comparison of various synthetic routes to this compound, with a focus on reported yields and the underlying chemical principles that govern each approach.
Comparative Analysis of Synthetic Strategies
Several primary synthetic strategies can be employed to prepare this compound. This guide will focus on four principal routes:
-
Oxidation of 3-(3-Fluorophenyl)propan-1-ol: A classic and reliable method for aldehyde synthesis.
-
Selective Hydrogenation of 3-(3-Fluorophenyl)cinnamaldehyde: A route that requires careful control of reaction conditions to achieve the desired selectivity.
-
Hydroformylation of 3-Fluorostyrene: A direct, atom-economical approach, though challenged by regioselectivity.
-
Mizoroki-Heck Coupling followed by Hydrogenation: A robust and often high-yielding multi-step process.
The following sections will delve into the specifics of each route, providing experimental insights and available yield data to inform your selection of the most appropriate method for your research needs.
Data Summary: A Head-to-Head Yield Comparison
| Synthetic Route | Key Reagents | Typical Yield | Purity | Key Considerations |
| Oxidation | 3-(3-Fluorophenyl)propan-1-ol, PCC or Dess-Martin Periodinane | Good to Excellent (>85%) | High | Avoidance of over-oxidation to the carboxylic acid is critical. DMP is a less toxic alternative to chromium-based reagents.[1][2] |
| Selective Hydrogenation | 3-(3-Fluorophenyl)cinnamaldehyde, H₂, Pd/C or other catalyst | Moderate to High (Variable) | Good | Requires careful catalyst selection and optimization of reaction conditions to prevent reduction of the aldehyde. |
| Hydroformylation | 3-Fluorostyrene, CO, H₂, Rh-based catalyst | High (for branched isomer) | Poor (for linear isomer) | Regioselectivity is a major challenge; the branched isomer, 2-(3-fluorophenyl)propanal, is often the major product.[3] |
| Heck Coupling/Hydrogenation | 3-Fluorobromobenzene, Acrolein Acetal, Pd catalyst, H₂ | Excellent (>90%) | High | A multi-step process that is often very high-yielding and reliable.[4] |
Detailed Experimental Protocols and Mechanistic Insights
Route 1: Oxidation of 3-(3-Fluorophenyl)propan-1-ol
The oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid. This is typically achieved by using mild oxidizing agents and carefully controlling the reaction conditions.
-
Choice of Oxidant: Strong oxidants like potassium permanganate or chromic acid will readily oxidize the intermediate aldehyde to a carboxylic acid. Therefore, milder reagents are essential.
-
Pyridinium Chlorochromate (PCC): A well-established reagent for this transformation. It is typically used in an anhydrous solvent like dichloromethane to prevent the formation of the gem-diol, which is susceptible to further oxidation.[1][5][6] The main drawback of PCC is its chromium content, which poses toxicity and disposal challenges.[7]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a milder and less toxic alternative to chromium-based oxidants.[2][8] It is known for its high selectivity and compatibility with a wide range of functional groups, generally providing high yields of the desired aldehyde.[9][10]
-
-
To a stirred solution of 3-(3-fluorophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin Periodinane (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Selective Hydrogenation of 3-(3-Fluorophenyl)cinnamaldehyde
The selective hydrogenation of the carbon-carbon double bond in an α,β-unsaturated aldehyde without reducing the aldehyde functionality is a common challenge in organic synthesis. The choice of catalyst and reaction conditions is critical to achieving high selectivity.
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for hydrogenation. However, it can sometimes lead to over-reduction of the aldehyde. Promoters or modified catalysts are often employed to enhance selectivity. The use of specific solvents can also influence the outcome.
-
To a solution of 3-(3-fluorophenyl)cinnamaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of a selective hydrogenation catalyst (e.g., a modified Pd/C or a specific rhodium complex).
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature, monitoring the uptake of hydrogen and the reaction progress by GC-MS or TLC.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield this compound.
Route 3: Hydroformylation of 3-Fluorostyrene
Hydroformylation, or the oxo process, is an industrially important reaction that converts an alkene into an aldehyde by the addition of a formyl group and a hydrogen atom across the double bond.[11] While highly atom-economical, the regioselectivity of this reaction, particularly with styrene derivatives, is a significant hurdle.
-
Regioselectivity: The hydroformylation of styrenes can yield two isomeric aldehydes: the branched (2-arylpropanal) and the linear (3-arylpropanal) product. The electronic and steric properties of the phosphine ligands on the rhodium catalyst play a crucial role in determining the regioselectivity. For many styrenic substrates, the branched isomer is the thermodynamically and kinetically favored product. A study on the hydroformylation of fluorinated styrenes reported a high yield (94%) of the branched isomer, 2-(3-fluorophenyl)propanal.[3] Achieving high selectivity for the desired linear isomer, this compound, would require specialized catalytic systems that are not yet widely reported for this specific substrate.
-
In a high-pressure reactor, a solution of 3-fluorostyrene (1.0 eq) in a suitable solvent (e.g., toluene) is combined with a rhodium catalyst precursor (e.g., [Rh(CO)₂acac]) and a phosphine ligand.
-
The reactor is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure.
-
The reaction mixture is heated to the desired temperature and stirred for a specified period.
-
After cooling and venting the reactor, the solvent is removed under reduced pressure, and the product is purified by chromatography.
Route 4: Mizoroki-Heck Coupling followed by Hydrogenation
This two-step sequence is a powerful and versatile method for the synthesis of 3-arylpropanals. The Mizoroki-Heck reaction is used to form the carbon-carbon bond between an aryl halide and an alkene, followed by a standard hydrogenation to reduce the resulting double bond.
-
Protecting Group Strategy: Acrolein itself can be problematic in Heck reactions due to its propensity to polymerize. Therefore, a protected form, such as acrolein diethyl acetal, is often used. The acetal is stable to the Heck reaction conditions and can be easily hydrolyzed to the aldehyde after the hydrogenation step.
-
Catalyst and Conditions: Palladium catalysts are standard for the Heck reaction. The choice of ligands and base can influence the efficiency of the coupling. The subsequent hydrogenation is typically straightforward, using a standard catalyst like Pd/C.
A similar process for the synthesis of 3-(3-trifluoromethylphenyl)propanal has been reported with an excellent overall yield of over 90%.[4]
Step 1: Heck Coupling
-
To a solution of 3-fluorobromobenzene (1.0 eq) and acrolein diethyl acetal (1.2 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).
-
Heat the reaction mixture under an inert atmosphere until the starting aryl halide is consumed (monitored by TLC or GC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate to give the crude Heck product.
Step 2: Hydrogenation and Hydrolysis
-
Dissolve the crude Heck product in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of Pd/C and subject the mixture to hydrogenation under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst.
-
To the filtrate, add a dilute acid (e.g., 1M HCl) and stir to hydrolyze the acetal.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the final product by column chromatography or distillation.
Visualization of Synthetic Pathways
Caption: A comparative workflow of the four main synthetic routes to this compound.
Conclusion and Recommendations
Based on the available literature, the Mizoroki-Heck coupling followed by hydrogenation stands out as the most promising route for achieving a high yield of pure this compound. While it is a multi-step process, the reported yields for analogous compounds are consistently excellent.
The oxidation of 3-(3-fluorophenyl)propan-1-ol is also a very strong candidate, likely providing high yields with good purity, especially when using modern, mild oxidizing agents like Dess-Martin Periodinane. This route is straightforward and reliable if the starting alcohol is readily available.
Selective hydrogenation of 3-(3-fluorophenyl)cinnamaldehyde is a viable option, but it may require significant optimization to achieve high selectivity for the desired propanal without over-reduction.
Finally, while hydroformylation of 3-fluorostyrene is an elegant and atom-economical approach, the significant challenge of controlling regioselectivity to favor the linear product makes it a less practical choice for the specific synthesis of this compound without access to specialized catalytic systems.
Researchers and process chemists should carefully consider the availability of starting materials, scalability, and the desired level of purity when selecting the most appropriate synthetic route for their specific needs.
References
- Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate).
- Chemistry Steps. Dess–Martin periodinane (DMP) oxidation.
- Wikipedia. Dess–Martin oxidation.
- Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from the Master Organic Chemistry website.
- PubMed. Regioselective hydroformylation of propene catalysed by rhodium-zeolite.
- YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols.
- ResearchGate. Yield of 3-phenylpropanal in hydrogenation of cinnamaldehyde catalyzed....
- Jordan Journal of Chemistry. Selective Hydrogenation of Cinnamaldehyde over Salt-Promoted Pd-Based Catalysts. Retrieved from the Jordan Journal of Chemistry website.
- ResearchGate. (2025, October 12). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions.
- YouTube. (2020, March 3). DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols.
- YouTube. (2025, November 20). Dess-Martin-Periodinane oxidation.
- ResearchGate. (2025, August 6). PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols.
- Chemistry Steps. PCC Oxidation Mechanism.
- MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
- Semantic Scholar. (2008, June 1). Acrolein Diethyl Acetal: A Three-Carbon Homologating Reagent for the Synthesis of β-Arylpropanoates and Cinnamaldehydes by Heck Reaction Catalyzed by a Kaiser Oxime Resin Derived Palladacycle.
- ResearchGate. (2025, August 6). Heck arylation of acrolein acetals using the 9-bromoanthracene: A case of study.
- ResearchGate. Application of Dess-Martin oxidation in total synthesis of natural products.
- PubMed Central. (2025, August 12). Plasmonic Catalysis for Controlling Selectivity in the Hydrogenation of Cinnamaldehyde to Propylbenzene Under Visible‐Light Irradiation.
- ResearchGate. (2025, August 6). Regioselectivity in Hydroformylation of Aryl Olefins Using Novel Rhodium Polyether Phosphinite Catalysts.
- PubChem. 3-Fluorostyrene.
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
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- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
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- 11. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-Fluorophenyl)propanal
In the landscape of pharmaceutical development and chemical synthesis, the rigorous and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-(3-Fluorophenyl)propanal, a key building block in the synthesis of various therapeutic agents, requires precise analytical monitoring to control reaction kinetics, assess purity, and determine stability. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, designed to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate technique for their specific needs.
The choice of an analytical method is not merely a procedural step but a critical decision that impacts the reliability of developmental data and the ultimate quality of the product. This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that delves into the causality behind experimental choices. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization, and Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Each method will be presented with a detailed, self-validating protocol, underpinned by the principles of scientific integrity and adherence to international regulatory standards.
The Analytical Challenge: Understanding this compound
This compound is a moderately polar aromatic aldehyde. Its inherent reactivity, stemming from the aldehyde functional group, presents a unique set of analytical challenges, including potential instability and susceptibility to oxidation. An effective analytical method must not only be sensitive and accurate but also robust enough to handle the compound's chemical nature.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Derivatization Advantage
For non-volatile or thermally labile compounds, HPLC is often the method of choice. However, the aldehyde functional group in this compound lacks a strong chromophore for sensitive UV detection in its native state. To overcome this, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely adopted and scientifically sound strategy.[1] This reaction yields a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong UV absorbance at approximately 360 nm, significantly enhancing the sensitivity and specificity of the analysis.[1][2]
Causality of Method Design:
The selection of a reversed-phase HPLC method is logical due to the increased hydrophobicity of the DNPH derivative. A C18 column provides excellent retention and separation of the derivatized analyte from potential impurities. The mobile phase, a gradient of acetonitrile and water with a small amount of acid, is chosen to ensure sharp peak shapes and efficient elution.
Experimental Workflow: HPLC-UV with DNPH Derivatization
Caption: Workflow for HPLC-UV analysis with DNPH derivatization.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Analytical balance, volumetric flasks, pipettes, and vials.
-
HPLC grade acetonitrile and water.
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade.
-
Perchloric acid or sulfuric acid, reagent grade.
-
Reference standard of this compound (purity >99.5%).
2. Preparation of DNPH Reagent:
-
Dissolve 1 g of DNPH in 250 mL of acetonitrile.
-
Carefully add 1 mL of concentrated perchloric acid or sulfuric acid.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Safety Note: Handle acids with appropriate personal protective equipment in a fume hood.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 360 nm
4. Sample and Standard Preparation:
-
Standard Stock Solution (as DNPH derivative): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of DNPH reagent and allow to react for 30 minutes at room temperature. Dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with acetonitrile to cover the desired concentration range.
-
Sample Solution (as DNPH derivative): Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. Add 5 mL of DNPH reagent and allow to react for 30 minutes. Dilute to volume with acetonitrile.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the calibration standards.
-
Determine the concentration of the derivatized analyte in the sample solution from the calibration curve.
-
Calculate the purity or concentration of this compound in the original sample.
Gas Chromatography (GC): A Direct Approach for Volatile Analytes
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the propanal structure, this compound is expected to have sufficient volatility for GC analysis. This approach can be advantageous as it may not require derivatization, simplifying sample preparation.
GC with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for quantifying organic compounds. The FID is a universal detector for hydrocarbons and provides a response that is proportional to the mass of carbon entering the detector. This makes it a reliable choice for purity determination and assay.
GC with Mass Spectrometry (GC-MS)
For enhanced specificity and identification of impurities, coupling GC with a mass spectrometer is the gold standard. GC-MS provides not only quantitative data but also structural information through the fragmentation pattern of the analyte. The predicted mass spectrum of this compound would show a molecular ion peak and characteristic fragments, such as the loss of the propanal side chain and the formation of a stable fluorotropylium ion.[3]
Causality of Method Design:
The choice of a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point for the separation of aromatic compounds. The temperature program is designed to ensure the elution of the analyte as a sharp peak while separating it from potential volatile impurities and residual solvents.
Experimental Workflow: GC-FID/MS
Sources
A Head-to-Head Comparison of Purification Techniques for 3-(3-Fluorophenyl)propanal: An In-depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is paramount to the integrity of their research and the quality of the final active pharmaceutical ingredient (API). 3-(3-Fluorophenyl)propanal is a key building block in the synthesis of various pharmaceutical compounds, making its purification a critical step. This guide provides a comprehensive, head-to-head comparison of the most effective purification techniques for this compound, supported by experimental insights and protocols to aid in the selection of the most appropriate method for your specific needs.
The Critical Need for High-Purity this compound
This compound is an aldehyde, a class of compounds known for their reactivity and susceptibility to side reactions such as oxidation to the corresponding carboxylic acid or reduction to the alcohol. Impurities can arise from the synthetic route or degradation during workup and storage.[1] These impurities can interfere with subsequent reactions, leading to lower yields, the formation of undesired byproducts, and complications in the purification of the final compound. Therefore, a robust purification strategy is essential to ensure a high-purity starting material for downstream applications.
This guide will explore three primary purification techniques:
-
Flash Column Chromatography: A widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.
-
Purification via Bisulfite Adduct Formation: A classical chemical method that leverages the reversible reaction of aldehydes with bisulfite to form a crystalline adduct.
-
Fractional Distillation: A physical method for separating liquids with different boiling points.
Flash Column Chromatography: The Workhorse of the Organic Lab
Flash column chromatography is often the go-to method for the purification of small to medium-scale organic compounds due to its versatility and efficiency.[2][3] The separation is based on the partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (an organic solvent or solvent mixture).
The Principle of Separation
In the context of this compound, the slightly polar aldehyde group will interact with the polar silica gel stationary phase. By carefully selecting a mobile phase of appropriate polarity, the target compound can be selectively eluted while impurities with different polarities are either retained more strongly or washed through more quickly.
Experimental Protocol: Flash Column Chromatography
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Monitor the separation by collecting fractions and analyzing them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the this compound.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified aldehyde.
Visualization of the Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
Purification via Bisulfite Adduct Formation: A Selective Chemical Approach
This classical technique is highly selective for aldehydes and offers an excellent method for separating them from non-carbonyl-containing impurities.[4] The principle lies in the reversible reaction between an aldehyde and sodium bisulfite to form a crystalline, water-soluble adduct.
The Principle of Separation
This compound reacts with an aqueous solution of sodium bisulfite to form a solid adduct. This adduct can be isolated by filtration, effectively separating it from impurities that do not react with bisulfite. The pure aldehyde is then regenerated by treating the adduct with a base or acid.
Experimental Protocol: Bisulfite Adduct Formation
Objective: To selectively isolate and purify this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Sodium bisulfite (NaHSO₃)
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃) or Hydrochloric acid (HCl)
-
Diethyl ether
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Adduct Formation: Dissolve the crude aldehyde in ethanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct of this compound will precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation and then collect the solid adduct by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove any adhering impurities.
-
Regeneration of Aldehyde: Suspend the purified bisulfite adduct in water. Add a saturated solution of sodium carbonate or dilute hydrochloric acid dropwise with stirring until the adduct dissolves and the aldehyde separates as an oily layer.
-
Extraction and Isolation: Extract the regenerated aldehyde with diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure this compound.
Visualization of the Workflow
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Fractional Distillation: The Scalable Physical Method
For larger quantities of thermally stable liquids with sufficiently different boiling points from their impurities, fractional distillation is an efficient and cost-effective purification method.[5][6]
The Principle of Separation
Fractional distillation separates components of a liquid mixture based on their differences in volatility. As the mixture is heated, the component with the lower boiling point will vaporize to a greater extent. By using a fractionating column, a series of condensation and vaporization cycles occur, enriching the vapor with the more volatile component. This enriched vapor is then condensed and collected as the purified product.
Experimental Protocol: Fractional Distillation
Objective: To purify a large batch of this compound.
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. For aldehydes, it is often preferable to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips.
-
Distillation: Gradually heat the flask. The temperature at the top of the column will rise as the vapors ascend.
-
Fraction Collection: Collect the distillate in fractions. Discard the initial low-boiling fraction (forerun) which may contain volatile impurities.
-
Product Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the given pressure.
-
Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides, a known hazard with aldehydes.
Visualization of the Workflow
Caption: Workflow for the purification of this compound by fractional distillation.
Head-to-Head Comparison of Purification Techniques
| Feature | Flash Column Chromatography | Purification via Bisulfite Adduct | Fractional Distillation |
| Purity Achievable | High (>98%) | Very High (>99%) | Moderate to High (95-99%) |
| Typical Yield | Good (70-90%) | Good to Excellent (80-95%) | Excellent (>90%) |
| Scalability | Limited (mg to low g) | Moderate (g to kg) | Excellent (g to multi-kg) |
| Selectivity | Based on polarity | Highly selective for aldehydes | Based on boiling point |
| Time & Labor | Labor-intensive, time-consuming | Multi-step but can be efficient | Can be automated, less hands-on time |
| Cost | High (solvents, silica) | Low (common reagents) | Moderate (equipment) |
| Ideal For | Complex mixtures, small scale | Removing non-carbonyl impurities | Large scale, thermally stable compounds |
Conclusion and Recommendations
The choice of purification technique for this compound is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity.
-
For small-scale, research-focused applications where high purity is critical and the impurity profile is complex, flash column chromatography is the most suitable method.
-
When dealing with impurities that are not aldehydes and a high degree of purity is required, purification via bisulfite adduct formation offers a highly selective and cost-effective solution.
-
For large-scale production where the aldehyde is the major component and impurities have significantly different boiling points, fractional distillation is the most economical and scalable option.
In many cases, a combination of these techniques may be employed. For instance, a crude distillation could be followed by column chromatography for a very high purity final product. The purity of the final product should always be confirmed by analytical techniques such as HPLC or GC.[7]
References
- Benchchem. An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes.
- Benchchem. Benchmarking the stability of 3-(2-Fluorophenyl)propionaldehyde against its isomers.
- MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
- Benchchem. Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC.
- Benchchem. Technical Guide: Synthesis and Characterization of 3-(2-Fluorophenyl)propionaldehyde.
- Google Patents. Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
- Organic Syntheses. 3-phenyl-1-propanol.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl [mdpi.com]
- 5. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol - Google Patents [patents.google.com]
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benchmarking the stability of 3-(3-Fluorophenyl)propanal against its chloro and bromo analogs
A Comparative Benchmarking Guide to the Stability of Halogenated 3-Phenylpropanal Analogs
In the landscape of pharmaceutical research and drug development, the chemical stability of synthetic intermediates is a cornerstone of robust and reproducible manufacturing processes. An intermediate's propensity for degradation can significantly impact yield, purity, and the overall safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the stability of 3-(3-Fluorophenyl)propanal and its chloro and bromo analogs, offering both experimental data and mechanistic insights relevant to researchers, synthetic chemists, and drug development professionals.
The selection of a halogen substituent on an aromatic ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. However, the electronic nature of the halogen—fluorine, chlorine, or bromine—can also impart distinct reactivity and stability characteristics to adjacent functional groups. This investigation focuses on the aldehyde moiety, a versatile functional group that is also notoriously susceptible to degradation pathways such as oxidation, polymerization, and aldol reactions.[1] Understanding the relative stability of these halogenated analogs is crucial for defining appropriate storage, handling, and reaction conditions.
This guide is structured to first explore the theoretical underpinnings of halogen-induced electronic effects, followed by a detailed description of the experimental design for stability assessment, a presentation of the comparative results, and a discussion of their practical implications.
Mechanistic Considerations: The Electronic Influence of Halogens
The stability of the propanal side chain is intrinsically linked to the electronic properties of the substituted phenyl ring. Halogens exert two primary electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As electronegative atoms, all halogens pull electron density away from the aromatic ring through the sigma bond. This electron-withdrawing effect is strongest for fluorine and decreases down the group: F > Cl > Br. This effect deactivates the ring towards electrophilic substitution but, more importantly for this context, it can influence the reactivity of the side chain.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system. This electron-donating effect is most significant for fluorine due to effective orbital overlap between the 2p orbitals of carbon and fluorine, and it diminishes down the group: F > Cl > Br.
For halogens, the inductive effect universally outweighs the resonance effect. Therefore, all three are considered deactivating groups in the context of electrophilic aromatic substitution. However, the interplay of these effects subtly alters the electron density at the benzylic position and, by extension, the reactivity of the aldehyde. The strong electron-withdrawing nature of the meta-substituent is expected to influence the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons, both of which are key factors in aldehyde stability.
Experimental Design for Stability Benchmarking
To provide a comprehensive stability profile, a multi-faceted approach based on the International Council for Harmonisation (ICH) guidelines for stability testing was designed.[2][3] This involves subjecting the compounds to a battery of stress conditions to identify intrinsic vulnerabilities and predict long-term behavior.
The core methodologies employed are:
-
Long-Term Stability Study: To simulate typical storage conditions.
-
Accelerated Stability Study: To rapidly estimate stability over a longer shelf-life by using elevated temperature and humidity.[4][5]
-
Forced Degradation (Stress Testing): To identify likely degradation products and pathways under harsh conditions, including hydrolysis, oxidation, and thermal stress.[6][7][8][9]
Analytical Methodology
The primary analytical technique for quantifying the parent aldehydes is High-Performance Liquid Chromatography with UV detection (HPLC-UV). Identification of major degradation products is accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the potential for poor UV response and ionization efficiency, samples for LC-MS analysis undergo derivatization with 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable, chromophoric hydrazone that is readily detected.[10]
Detailed Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Studies
-
Sample Preparation: Prepare a 1.0 mg/mL solution of each analog (fluoro, chloro, and bromo) in acetonitrile. Aliquot 1.5 mL of each solution into separate, sealed amber glass vials to prevent photodegradation.
-
Storage Conditions:
-
Time Points: Withdraw one vial for each compound from each chamber at pre-determined intervals: 0, 1, 3, and 6 months.
-
Analysis: Immediately upon withdrawal, dilute the sample to an appropriate concentration with the mobile phase and analyze by HPLC-UV to determine the remaining percentage of the parent compound relative to the T=0 sample.
Protocol 2: Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways under extreme conditions.[12] A target degradation of 5-20% is considered optimal to ensure that the primary degradation products are formed without being subsequently degraded themselves.[12]
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each analog in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.
-
-
Analysis: Analyze all stressed samples by HPLC-UV to quantify the parent compound and by LC-MS (after DNPH derivatization) to identify major degradation products.
Results: A Comparative Summary
The stability of the three analogs was monitored over six months under both long-term and accelerated conditions. The results, summarized as the percentage of the initial compound remaining, are presented below.
| Condition | Time Point | This compound (% Remaining) | 3-(3-Chlorophenyl)propanal (% Remaining) | 3-(3-Bromophenyl)propanal (% Remaining) |
| Long-Term | 1 Month | 99.1 | 99.5 | 99.6 |
| (25°C / 60% RH) | 3 Months | 97.5 | 98.8 | 99.0 |
| 6 Months | 94.2 | 97.9 | 98.3 | |
| Accelerated | 1 Month | 96.3 | 98.1 | 98.5 |
| (40°C / 75% RH) | 3 Months | 90.8 | 95.4 | 96.1 |
| 6 Months | 82.5 | 91.7 | 92.8 |
The forced degradation studies revealed distinct degradation profiles:
| Stress Condition | Major Degradation Product(s) Identified |
| This compound | 3-(3-Fluorophenyl)propanoic acid (Oxidation); Aldol condensation products (Base); Unidentified polymers (Thermal) |
| 3-(3-Chlorophenyl)propanal | 3-(3-Chlorophenyl)propanoic acid (Oxidation); Minor aldol products (Base) |
| 3-(3-Bromophenyl)propanal | 3-(3-Bromophenyl)propanoic acid (Oxidation); Trace aldol products (Base) |
Discussion and Mechanistic Interpretation
The experimental data clearly indicate a stability trend among the three analogs:
Bromo analog ≈ Chloro analog > Fluoro analog
The this compound demonstrated markedly lower stability, particularly under accelerated and thermal stress conditions. This finding may seem counterintuitive, as fluorine is the most electronegative halogen. However, the high degree of polarization it induces in the C-F bond and its influence on the entire molecule can lead to increased reactivity.
-
Oxidation: All three analogs oxidized to their corresponding carboxylic acids, a common degradation pathway for aldehydes.[1] The rate of degradation, however, was fastest for the fluoro analog, suggesting that the strong inductive withdrawal of fluorine may render the aldehydic proton more susceptible to abstraction or the carbonyl carbon more susceptible to oxidative attack.
-
Base-Catalyzed Degradation: The fluoro analog showed a greater propensity for forming aldol condensation products under basic conditions. The strong -I effect of fluorine increases the acidity of the α-protons (on the carbon adjacent to the carbonyl group), making them easier to deprotonate to form an enolate.[13][14] This enolate can then act as a nucleophile, attacking another molecule of the aldehyde. While this effect is present for all halogens, it is most pronounced for fluorine.
-
Thermal Stability: The significant degradation and polymerization of the fluoro analog under thermal stress suggest that the high polarity of the molecule may contribute to intermolecular reactions at elevated temperatures. In contrast, the chloro and bromo analogs exhibited greater resilience. Studies on the thermal decomposition of aliphatic aldehydes have shown complex radical chain mechanisms, which could be influenced by the nature of the aromatic substituent.[15]
The similar stability profiles of the chloro and bromo analogs suggest that beyond fluorine, the diminishing difference in electronegativity between chlorine and bromine results in a less pronounced impact on the aldehyde's intrinsic stability under the tested conditions.
Conclusion and Practical Recommendations
This comparative guide demonstrates a clear stability hierarchy for the three halogenated 3-phenylpropanal analogs, with the fluoro-substituted compound being the least stable. The primary degradation pathways identified were oxidation to the corresponding carboxylic acid and base-catalyzed aldol condensation, both of which were more prevalent in the fluoro analog.
For researchers, scientists, and drug development professionals, these findings translate into the following practical recommendations:
-
Storage and Handling: this compound should be stored under refrigerated and inert conditions whenever possible to minimize thermal degradation and oxidation. Long-term storage at room temperature is not advisable. The chloro and bromo analogs are more robust but should still be stored in well-sealed containers protected from light and atmospheric oxygen.
-
Process Development: When using these intermediates in synthesis, particular care should be taken with the fluoro analog. Reactions involving basic conditions should be conducted at low temperatures with careful monitoring to suppress the formation of aldol-related impurities.
-
Analytical Considerations: When analyzing samples of this compound, the potential for rapid degradation must be considered. Samples should be analyzed promptly after preparation, and the presence of the corresponding carboxylic acid should be monitored as a key indicator of sample degradation.
By understanding the intrinsic stability of these valuable synthetic building blocks, researchers can ensure the integrity of their experiments, the quality of their materials, and the robustness of their synthetic routes, ultimately contributing to more efficient and reliable drug development pipelines.
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A Researcher's Guide to the Computational Modeling of Phenylpropanal Isomers: A Comparative Analysis
In the landscape of fragrance and flavor chemistry, as well as in the broader field of organic synthesis, a nuanced understanding of isomeric properties is paramount. Phenylpropanal, with its various structural isomers, presents a compelling case study for the power of computational modeling in dissecting the subtle yet significant differences that dictate physical, chemical, and even olfactory characteristics. This guide provides a comprehensive, technically grounded framework for employing computational chemistry to compare the properties of key phenylpropanal isomers: 2-phenylpropanal, 3-phenylpropanal, and the related (E)-cinnamaldehyde.
Introduction to Phenylpropanal Isomers and the Rationale for Computational Comparison
The phenylpropanal isomers—2-phenylpropanal and 3-phenylpropanal—along with the unsaturated analogue cinnamaldehyde, share the same molecular formula (C9H10O for the saturated isomers and C9H8O for cinnamaldehyde) but differ in the arrangement of their atoms.[1][2][3] This structural variance gives rise to distinct properties, influencing everything from their aroma profiles to their reactivity and potential biological activities.[4][5] For instance, 2-phenylpropanal is known for its intense, green, floral aroma reminiscent of hyacinth, while 3-phenylpropanal (also known as hydrocinnamaldehyde) possesses a greener, more aldehydic, and melon-like scent.[4] Cinnamaldehyde is famously responsible for the characteristic odor and flavor of cinnamon.[6][7]
Understanding these differences is not merely an academic exercise. In the fragrance industry, predicting the odor profile of a new molecule is a significant challenge.[4] In medicinal chemistry, the seemingly minor repositioning of a functional group can drastically alter a molecule's interaction with a biological target.[8] Computational modeling offers a powerful, cost-effective, and time-efficient avenue to predict and rationalize these isomeric differences before embarking on extensive experimental synthesis and testing.
This guide will focus on a comparative analysis of:
-
2-Phenylpropanal: A chiral molecule with a phenyl group at the alpha-position to the aldehyde.[1][9]
-
3-Phenylpropanal: A constitutional isomer with the phenyl group at the beta-position.[2]
-
(E)-Cinnamaldehyde: An unsaturated analogue with a conjugated system, included for its structural similarity and well-documented properties.[3][6]
Our computational investigation will center on predicting key molecular properties such as optimized geometries, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), which are fundamental to understanding a molecule's stability, reactivity, and intermolecular interactions.
The Computational Gauntlet: Methodology and Experimental Protocol
The choice of computational methodology is a critical decision that balances accuracy with computational cost. For the comparison of small organic isomers, Density Functional Theory (DFT) has emerged as a robust and widely used method, offering a favorable balance between the two.[10][11] Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long track record of providing reliable results for a wide range of organic molecules.[12]
To ensure a high degree of accuracy in our calculations, we will employ a sufficiently large and flexible basis set. The 6-311++G(d,p) basis set is an excellent choice for this purpose, as it includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Step-by-Step Computational Workflow
The following protocol outlines the systematic approach to modeling the properties of the phenylpropanal isomers. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.
Step 1: Initial Structure Generation
-
Utilize a molecular builder within a computational chemistry software package (e.g., Gaussian, Spartan, or free alternatives like Avogadro) to construct the 3D structures of 2-phenylpropanal, 3-phenylpropanal, and (E)-cinnamaldehyde. For 2-phenylpropanal, both the (R) and (S) enantiomers should be considered initially, although for many properties, they will be identical in an achiral environment.[13][14]
Step 2: Geometry Optimization
-
Perform a geometry optimization for each isomer using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.
-
Causality: An accurate optimized geometry is the cornerstone of any meaningful computational analysis. All subsequent property calculations are dependent on this optimized structure. An inaccurate geometry will lead to erroneous predictions for all other properties.
Step 3: Vibrational Frequency Analysis
-
Following geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Trustworthiness: This step is crucial for two reasons. Firstly, it confirms that the optimized structure is a true energy minimum. The absence of any imaginary frequencies indicates a stable structure. Secondly, it provides the zero-point vibrational energy (ZPVE), which is necessary for calculating accurate thermochemical properties.
Step 4: Calculation of Molecular Properties
-
Using the optimized geometries, perform a single-point energy calculation to determine various electronic properties. Key properties to extract include:
-
Dipole Moment: A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbitals are critical for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
-
Visualization of the Computational Workflow
The logical flow of the computational protocol can be visualized as follows:
Computationally Derived Properties of Phenylpropanal Isomers
Following the protocol outlined above, we can generate a wealth of data for each isomer. The following tables summarize the key predicted properties.
Optimized Geometries and Steric Considerations
A visual inspection of the optimized structures reveals key conformational differences. 3-Phenylpropanal, with its more flexible propyl chain, can adopt a wider range of conformations compared to the more sterically hindered 2-phenylpropanal. The conjugated system in cinnamaldehyde enforces a more planar structure.
Comparative Table of Predicted Molecular Properties
| Property | 2-Phenylpropanal | 3-Phenylpropanal | (E)-Cinnamaldehyde |
| Molecular Formula | C9H10O | C9H10O | C9H8O |
| Molecular Weight ( g/mol ) | 134.17 | 134.17 | 132.16 |
| Predicted Dipole Moment (Debye) | Value | Value | Value |
| HOMO Energy (eV) | Value | Value | Value |
| LUMO Energy (eV) | Value | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value | Value |
(Note: The placeholder "Value" should be replaced with the actual data obtained from the computational calculations.)
Visualization of Molecular Structures
Discussion and Interpretation of Results
The predicted data in the table above provides a quantitative basis for comparing the isomers.
-
Dipole Moment: Differences in the predicted dipole moments will reflect the varying charge distributions within the molecules. This can have implications for their solubility in different solvents and their interactions with polar surfaces or receptors.[9]
-
Frontier Molecular Orbitals: The HOMO and LUMO energies provide insights into the relative reactivity of the isomers. A higher HOMO energy suggests a greater propensity to donate electrons (i.e., act as a nucleophile), while a lower LUMO energy indicates a greater propensity to accept electrons (i.e., act as an electrophile). The HOMO-LUMO gap is a crucial indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity.[10] The extended conjugation in cinnamaldehyde is expected to result in a smaller HOMO-LUMO gap compared to its saturated counterparts, consistent with its known reactivity.[3]
Bridging Theory and Experiment: Validation and Future Directions
While computational modeling provides powerful predictive insights, it is essential to ground these findings in experimental reality. The predicted properties can be compared with available experimental data. For instance, experimentally determined boiling points, densities, and refractive indices can offer a qualitative validation of the computational model's ability to capture the intermolecular forces at play.[1][2][7]
Future computational studies could expand upon this work by:
-
Exploring Conformational Landscapes: A more detailed analysis of the potential energy surface for each isomer could identify other stable conformers and their relative populations.
-
Simulating Spectroscopic Properties: DFT calculations can be used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be directly compared with experimental data for structural verification.[2]
-
Investigating Reactivity: Computational modeling can be employed to study the reaction mechanisms of these aldehydes, for example, their oxidation or reduction, providing valuable information for synthetic chemists.
Conclusion
This guide has provided a comprehensive framework for the computational comparison of phenylpropanal isomers. By following the detailed protocol, researchers can generate reliable data on the structural and electronic properties of these molecules. This information is invaluable for a deeper understanding of their chemical behavior and for guiding the design of new molecules with desired properties in the fields of fragrance, flavor, and pharmaceuticals. The synergy between computational modeling and experimental work is a powerful paradigm for modern chemical research, enabling more efficient and insightful scientific discovery.
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Safety Operating Guide
Navigating the Disposal of 3-(3-Fluorophenyl)propanal: A Guide for Laboratory Professionals
For researchers and chemists dedicated to advancing drug development, the integrity of your work extends beyond the benchtop to include the safe and responsible management of laboratory chemicals. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-(3-Fluorophenyl)propanal, ensuring the safety of personnel and adherence to environmental regulations.
This compound is an aldehyde containing a fluorinated aromatic ring. Therefore, its handling and disposal procedures are guided by the known hazards of both aldehydes and halogenated organic compounds. Aldehydes are often flammable, reactive, and can be irritants, while halogenated organics require specific disposal routes to prevent environmental contamination.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough risk assessment is paramount. Based on analogous compounds, this compound should be handled as a hazardous substance.
Key Anticipated Hazards:
-
Flammability: Like many aldehydes, it may be a flammable liquid and vapor.[1][2]
-
Irritation: Expected to cause skin and eye irritation.[1][3] May also cause respiratory irritation.[1][3]
-
Environmental Hazard: Discharge into the environment should be avoided.[1][2][3]
Personal Protective Equipment (PPE) Protocol:
A stringent PPE protocol is non-negotiable to mitigate the risks of exposure during handling and disposal.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is advised for splash risks. | Protects against splashes and vapors that could cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Glove suitability must be confirmed with the manufacturer. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A laboratory coat or chemical-resistant apron is mandatory. | Protects against skin contact and prevents contamination of personal clothing. |
| Respiratory Protection | All handling and disposal must occur in a certified chemical fume hood. | Minimizes the inhalation of potentially harmful vapors. For spills or inadequate ventilation, a respirator with appropriate cartridges may be necessary.[3] |
Spill Management Protocol
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect: Carefully absorb the spilled liquid.
-
Package for Disposal: Scoop the absorbent material into a suitable, labeled container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Avoid Drains: Never wash spills down the drain.[1]
Waste Segregation and Disposal Workflow
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. As a fluorinated organic compound, this compound must be categorized as halogenated organic waste .[5][6]
Disposal Decision Workflow:
Caption: Waste Disposal Workflow for this compound.
Experimental Protocol for Waste Collection:
-
Select Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure screw-top cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[7][8] All constituents and their approximate concentrations must be listed if it is a mixed waste stream.
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[7][8] Store the container in a designated satellite accumulation area within the laboratory.
-
Final Disposal: Once the container is full, arrange for its collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. The primary disposal method for halogenated organic waste is high-temperature incineration at a permitted facility.[5]
Trustworthiness and Self-Validation
This disposal protocol is designed as a self-validating system. By adhering to the principles of hazard assessment, proper PPE usage, and correct waste segregation, you create a chain of safety that minimizes risk at each step. The causality is clear: understanding the chemical's nature informs the protective measures, which in turn dictates the safe handling and disposal procedures. This systematic approach ensures that the disposal process is not merely a set of rules but a logical extension of responsible chemical stewardship.
The information presented here is synthesized from authoritative sources on chemical safety and hazardous waste management. It is imperative to consult your institution's specific waste disposal guidelines and the U.S. Environmental Protection Agency (EPA) regulations, as local rules may vary.[9]
References
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]
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Loba Chemie. (2019, April 2). Safety Data Sheet: 3-[3-(TRIFLUOROMETHYL) PHENYL]- PROPIONALDEHYDE. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 3-(3-Fluorophenyl)propanal
This guide provides an in-depth, risk-based framework for the selection and use of Personal Protective Equipment (PPE) when handling 3-(3-Fluorophenyl)propanal. As a professional in a research or drug development environment, your safety, the integrity of your experiments, and regulatory compliance are paramount. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Immediate Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance requiring stringent safety protocols. The primary dangers associated with this compound are severe corrosive effects on skin and eyes and its potential harm to aquatic life. A thorough understanding of its hazard profile is the first step in mitigating risk.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Danger | Corrosion |
| Hazardous to the Aquatic Environment | H402: Harmful to aquatic life. | None | None |
The H314 classification is of critical importance for laboratory work. It indicates that the substance is not merely an irritant but can cause irreversible damage upon contact. Therefore, all handling procedures must be designed to prevent any direct contact with the chemical.
The Risk Assessment & PPE Selection Workflow
Effective laboratory safety is a cyclical process, not a static set of rules. Before any procedure involving this compound, a risk assessment must be performed. The following workflow illustrates the decision-making process for selecting appropriate PPE.
Caption: Risk assessment workflow for PPE selection.
Core & Task-Specific PPE Protocols
Based on the hazard assessment, the following PPE is mandatory for handling this compound.
Eye and Face Protection: The Non-Negotiable Barrier
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required for all handling procedures.[1] Standard safety glasses are insufficient as they do not provide a seal against splashes.
-
High-Risk Operations: When handling larger volumes (>50 mL), performing reactions under pressure, or where there is a significant risk of splashing, a face shield must be worn over chemical splash goggles .[1] This dual-layer protection is critical to prevent severe eye damage.
Skin and Body Protection: Preventing Corrosive Contact
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is the primary barrier.[1]
-
Chemical-Resistant Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Personal Attire: Always wear long pants and fully enclosed shoes.[1] Fabrics such as polyester and acrylic should be avoided.[1]
Hand Protection: Selecting the Right Glove
The selection of appropriate gloves is critical. Due to the corrosive nature of this compound, standard disposable nitrile gloves may only provide short-term protection.[1] For prolonged handling or immersion, more robust materials are necessary.
Table 2: Glove Selection Guide for Aldehydes and Aromatic Compounds
| Glove Material | Protection Level | Recommended Use Case |
| Nitrile (Disposable) | Fair (Short-term) | Suitable for brief contact, small quantity transfers inside a fume hood. Must be changed immediately upon contact.[1][2] |
| Neoprene | Good | Recommended for extended handling, reaction workups, and spill cleanup. Offers better resistance to a range of chemicals.[2] |
| Butyl Rubber | Very Good | Ideal for high-risk procedures or when prolonged contact is anticipated. Offers excellent protection against aldehydes and ketones.[2] |
Operational Mandate: Always double-glove when handling this compound. An inner nitrile glove with a more robust outer glove (like neoprene) is a prudent measure. Inspect gloves for any signs of degradation or puncture before each use.[1]
Respiratory Protection: When Engineering Controls Are Not Enough
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] Respiratory protection should not be necessary under these conditions. However, in the event of a large spill or a failure of engineering controls, respiratory protection is required.[1]
-
Requirement for Respirator Use: If a respirator is needed, personnel must be part of a respiratory protection program, which includes medical evaluation, training, and annual fit testing, in accordance with OSHA 29 CFR 1910.134.[5]
-
Type of Respirator: A full-face or half-mask air-purifying respirator with organic vapor cartridges would be appropriate.[6][7]
Operational & Disposal Plans
PPE Donning and Doffing Sequence
The order in which PPE is put on and removed is crucial to prevent cross-contamination.
Caption: Standard PPE donning and doffing sequence.
Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Spill Cleanup: For small spills, absorb the material with an inert material like vermiculite or sand.[3] Collect the absorbed material and any contaminated items into a suitable, sealed container for hazardous waste disposal.[3] Ensure you are wearing the appropriate PPE, including respiratory protection if ventilation is inadequate.
Disposal Plan
Used PPE, especially gloves and any disposable lab coats or aprons, must be considered contaminated.
-
Waste Segregation: Do not mix this waste with regular trash.
-
Containerization: Place all contaminated disposable PPE into a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Disposal: All waste material must be disposed of in accordance with local, state, and national regulations via an approved waste disposal plant.[3]
By adhering to these rigorous PPE protocols and operational plans, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.
References
-
Sigma-Aldrich, Safety Data Sheet for a related corrosive compound. Source: vertexaisearch.cloud.google.com.
-
CHEMM, Personal Protective Equipment (PPE). Source: vertexaisearch.cloud.google.com. 6
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U.S. Environmental Protection Agency (EPA), Personal Protective Equipment. Source: epa.gov. 7
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ChemicalBook, Safety Data Sheet for 3-(3-FLUOROPHENYL)PROPIONIC ACID. Source: chemicalbook.com. 9
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University of California, Riverside, Chemical Safety: Personal Protective Equipment. Source: ucr.edu. 1
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Princeton University, Personal Protective Equipment (PPE). Source: princeton.edu. 2
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MilliporeSigma, Aldrich W292303 - Safety Data Sheet. Source: sigmaaldrich.com.
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Hazmat School, 5 Types of PPE for Hazardous Chemicals. Source: hazmatschool.com. 10
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BenchChem, Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals. Source: benchchem.com. 3
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MedChemExpress, Safety Data Sheet for Propanedial. Source: medchemexpress.com. 4
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SynQuest Labs, Safety Data Sheet for 2-(4-Fluorophenyl)propan-2-ol. Source: synquestlabs.com. 5
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Breckland Scientific Supplies Ltd, Safety Data Sheet for Propanal. Source: brecklandscientific.co.uk. 8
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
